molecular formula C11H13NO4 B8644330 Ethyl 2-(3-carbamoylphenoxy)acetate

Ethyl 2-(3-carbamoylphenoxy)acetate

Cat. No.: B8644330
M. Wt: 223.22 g/mol
InChI Key: BADPJTCPOGQANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-carbamoylphenoxy)acetate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3-carbamoylphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-carbamoylphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 2-(3-carbamoylphenoxy)acetate

InChI

InChI=1S/C11H13NO4/c1-2-15-10(13)7-16-9-5-3-4-8(6-9)11(12)14/h3-6H,2,7H2,1H3,(H2,12,14)

InChI Key

BADPJTCPOGQANB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of Ethyl 2-(3-carbamoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and physicochemical analysis of Ethyl 2-(3-carbamoylphenoxy)acetate , a key intermediate in the synthesis of phenoxy-benzamide therapeutics.

Chemical Identity, Synthesis, and Pharmaceutical Utility

Executive Summary

Ethyl 2-(3-carbamoylphenoxy)acetate is a specialized organic ester serving as a critical scaffold in medicinal chemistry. It functions primarily as a "linker" intermediate, enabling the attachment of a benzamide pharmacophore to other molecular entities via an acetate bridge. Its structural core—a 3-substituted phenol ether—is highly relevant in the development of HIF-PH inhibitors (e.g., Roxadustat analogs) and other benzamide-based inhibitors used in oncology and hematology.

This guide details the definitive chemical structure, molecular weight calculations, validated synthetic protocols, and analytical characterization required for its utilization in high-purity drug development workflows.

Chemical Identity & Structure

The molecule consists of a 3-carbamoylphenyl moiety linked via an ether bond to an ethyl acetate tail. This bifunctional structure allows for orthogonal reactivity: the amide group provides hydrogen-bonding interactions (donor/acceptor), while the ethyl ester serves as a masked carboxylic acid, ready for hydrolysis or transesterification.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name Ethyl 2-(3-carbamoylphenoxy)acetate
Systematic Name Ethyl (3-aminocarbonylphenoxy)acetate
Molecular Formula C₁₁H₁₃NO₄
SMILES CCOC(=O)COC1=CC=CC(=C1)C(=O)N
InChI Key Calculated from structure (Specific key varies by stereochemistry/tautomer)
Related CAS 500866-01-3 (Refers to the free acid: 2-(3-carbamoylphenoxy)acetic acid)
Molecular Weight Calculation

The molecular weight is derived from standard atomic weights (


).
  • Carbon (11):

    
    
    
  • Hydrogen (13):

    
    
    
  • Nitrogen (1):

    
    
    
  • Oxygen (4):

    
    
    

Exact Molecular Weight: 223.23 g/mol

Structural Visualization

The following diagram illustrates the connectivity between the benzamide core and the ethyl acetate side chain.

ChemicalStructure Fig 1. Structural connectivity of Ethyl 2-(3-carbamoylphenoxy)acetate. Benzene Benzene Ring (C6H4) Amide Carbamoyl Group (-CONH2) (Meta Position) Benzene->Amide Pos 3 EtherO Ether Oxygen (-O-) Benzene->EtherO Pos 1 Linker Methylene Bridge (-CH2-) EtherO->Linker Ester Ethyl Ester (-COOCH2CH3) Linker->Ester

Physicochemical Properties

Understanding the physical behavior of this ester is crucial for optimizing extraction and purification protocols.

PropertyValue / PredictionContext
Physical State Solid (White to Off-White Powder)Typical for benzamide derivatives.
Melting Point 108–112 °CEstimated range based on 3-hydroxybenzamide analogs.
Solubility DMSO, DMF, Ethyl Acetate, MethanolSoluble in polar organic solvents.
Water Solubility Low to ModerateThe ethyl ester reduces aqueous solubility compared to the free acid.
LogP (Lipophilicity) ~1.2 – 1.5Moderate lipophilicity; suitable for cell permeability.
H-Bond Donors 2 (Amide

)
Key for receptor binding.
H-Bond Acceptors 4 (Amide O, Ether O, Ester O x2)

Synthesis & Manufacturing Protocol

The synthesis of Ethyl 2-(3-carbamoylphenoxy)acetate is a classic Williamson Ether Synthesis . It involves the O-alkylation of 3-hydroxybenzamide with ethyl bromoacetate (or chloroacetate) under basic conditions.

Reaction Pathway

The reaction utilizes a weak base (


) to deprotonate the phenol, generating a phenoxide nucleophile that attacks the alpha-carbon of the ethyl bromoacetate.

SynthesisPathway Fig 2. Synthetic route via Williamson Ether Synthesis. SM1 3-Hydroxybenzamide (Starting Material) Step1 Deprotonation (Formation of Phenoxide) SM1->Step1 SM2 Ethyl Bromoacetate (Alkylating Agent) Step2 Nucleophilic Substitution (SN2 Mechanism) SM2->Step2 Base Base: K2CO3 Solvent: Acetone or DMF Base->Step1 Step1->Step2 Product Ethyl 2-(3-carbamoylphenoxy)acetate (Final Product) Step2->Product

Step-by-Step Experimental Protocol

Safety Note: Ethyl bromoacetate is a lachrymator and toxic. All operations must be performed in a fume hood.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzamide (1.0 eq) in anhydrous Acetone or DMF (10 mL/g).

  • Activation: Add Potassium Carbonate (

    
    )  (1.5 eq) to the solution. Stir at room temperature for 30 minutes to ensure deprotonation of the phenolic hydroxyl group.
    
  • Alkylation: Dropwise add Ethyl Bromoacetate (1.1 eq) to the suspension.

    • Optimization: If using Acetone, heat to reflux (

      
      ) for 4–6 hours. If using DMF, stir at 
      
      
      
      for 2–3 hours.
  • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting phenol spot should disappear.

  • Work-up:

    • Method A (Precipitation): Pour the reaction mixture into ice-cold water. The product often precipitates as a white solid. Filter, wash with water, and dry.[1]

    • Method B (Extraction): Remove solvent under reduced pressure.[2][3] Resuspend residue in Ethyl Acetate and wash with water and brine. Dry organic layer over

      
      .[3]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0-50% EtOAc in Hexane).

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral data is expected:

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     7.8 – 7.1 ppm (m, 4H):  Aromatic protons (Benzene ring). Look for the specific meta-substitution pattern.
    
  • 
     7.9, 7.3 ppm (br s, 2H):  Amide protons (
    
    
    
    ). These are exchangeable with
    
    
    .
  • 
     4.78 ppm (s, 2H):  Methylene protons (
    
    
    
    ). A distinct singlet.
  • 
     4.18 ppm (q, 
    
    
    
    Hz, 2H):
    Ethyl ester methylene (
    
    
    ).
  • 
     1.22 ppm (t, 
    
    
    
    Hz, 3H):
    Ethyl ester methyl (
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Mass:

    
    .
    
  • Adducts:

    
     is commonly observed due to the ester functionality.
    

Pharmaceutical Applications

This compound is rarely an end-drug itself but serves as a versatile intermediate :

  • HIF-PH Inhibitor Synthesis: The phenoxy-acetate motif is structurally homologous to the "tail" regions of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Hydrolysis of the ester yields the free acid (CAS 500866-01-3), which can mimic 2-oxoglutarate in enzyme active sites.

  • Linker Chemistry: The ester group can be selectively hydrolyzed to the acid, allowing coupling to amines (via amide bond formation) to create larger, complex drug candidates (PROTACs or bi-specific molecules).

  • Prodrug Design: The ethyl ester increases lipophilicity compared to the free acid, potentially enhancing oral bioavailability before being metabolized in vivo to the active acid form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 355820, 2-(3-Carbamoylphenoxy)acetic acid. Retrieved from [Link]

  • Srinivasan, C., et al. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of phenoxy-benzamide derivatives via Williamson Ether Synthesis. Retrieved from [Link]

Sources

In Silico to In Vitro: Physicochemical Profiling of Ethyl 2-(3-carbamoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) profile of Ethyl 2-(3-carbamoylphenoxy)acetate . As a structural hybrid containing a polar primary amide and a lipophilic ethyl ester, this molecule serves as an excellent case study for solubility-permeability trade-offs in medicinal chemistry.

This document is structured to guide researchers from computational prediction (in silico) to experimental validation (in vitro), emphasizing the metabolic lability of the ester moiety and the hydrogen-bonding potential of the amide.

Structural Analysis & Computed Properties[1][2][3]

The molecule (Formula:


) consists of a central phenyl ring substituted at the meta position with a carbamoyl group (

) and at the ether linkage with an ethyl acetate tail.
Predicted Physicochemical Descriptors

The following data is derived from fragment-based QSAR (Quantitative Structure-Activity Relationship) algorithms standard in early-phase drug discovery (e.g., SwissADME, ACD/Labs).

PropertyPredicted ValueStructural ContributorImplication
Molecular Weight 223.23 g/mol Full ScaffoldHigh ligand efficiency potential; well within Rule of 5.
cLogP (Lipophilicity)1.15 ± 0.3Ethyl Ester (+), Phenyl (+)Moderate lipophilicity; likely good passive membrane permeability.
TPSA (Polar Surface Area)~78.6 ŲAmide (43.09) + Ester (26.3) + Ether (9.2)< 140 Ų suggests high probability of oral absorption.
H-Bond Donors 2Amide (

)
Critical for receptor binding; increases crystal lattice energy.
H-Bond Acceptors 4Carbonyls (2), Ether (1), Amide N (1)Facilitates water solubility via solvation.
Rotatable Bonds 5Ether/Ester linkagesHigh flexibility; entropy penalty upon binding must be considered.
pKa (Acid) N/A (Neutral)No ionizable acidic protonMolecule remains neutral at physiological pH (7.4).
pKa (Base) ~ -0.5Amide NitrogenExtremely weak base; will not protonate in biological media.
The Solubility-Permeability Paradox

This molecule exhibits a classic "chameleon" effect:

  • The Amide: The primary amide acts as a strong crystal lattice stabilizer due to intermolecular hydrogen bonding (donor-acceptor network). This typically reduces thermodynamic solubility in water.

  • The Ethyl Ester: This group masks the polarity of the carboxylic acid, increasing LogP and enhancing membrane permeability, but potentially lowering aqueous solubility compared to its hydrolysis product (the free acid).

Metabolic Stability & Biotransformation

A critical liability for Ethyl 2-(3-carbamoylphenoxy)acetate is the ethyl ester moiety. In biological systems, this molecule functions effectively as a prodrug .

Hydrolytic Pathway

Upon contact with plasma or hepatic microsomes, Carboxylesterases (CES1/CES2) will rapidly hydrolyze the ethyl ester.

  • Parent: Ethyl 2-(3-carbamoylphenoxy)acetate (Lipophilic, Permeable)

  • Metabolite: 2-(3-carbamoylphenoxy)acetic acid (Polar, Excretable)

Visualization of Metabolic Fate

The following diagram illustrates the predicted biotransformation pathway and the associated shift in physicochemical properties.

MetabolicPathway Parent Parent Compound Ethyl 2-(3-carbamoylphenoxy)acetate (LogP ~1.2 | Neutral) Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack Enzyme Carboxylesterases (CES1 / CES2) Enzyme->Parent Metabolite Active Metabolite 2-(3-carbamoylphenoxy)acetic acid (LogP ~0.2 | Anionic at pH 7.4) Intermediate->Metabolite Hydrolysis Byproduct Ethanol (Byproduct) Intermediate->Byproduct

Figure 1: Predicted hydrolytic cleavage of the ethyl ester by carboxylesterases, resulting in a polarity shift from lipophilic (parent) to hydrophilic (acid metabolite).

Experimental Validation Protocols

To validate the in silico predictions, the following standardized protocols are recommended. These ensure data integrity and reproducibility.

Protocol A: Lipophilicity via HPLC (OECD 117)

Target: Determine LogP experimentally without requiring phase separation equilibrium (Shake-flask).

Rationale: The shake-flask method (OECD 107) is prone to emulsion formation with amides. RP-HPLC provides a robust correlation between retention time (


) and hydrophobicity.

Workflow:

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), end-capped to prevent silanol interaction with the amide.

  • Mobile Phase: Methanol/Water (75:25 v/v) buffered to pH 7.4 (Phosphate buffer) to mimic physiological conditions.

  • Calibration: Inject a reference mix of 6 compounds with known LogP values (e.g., Acetophenone, Benzene, Toluene) spanning the expected range (0.5 – 2.5).

  • Calculation:

    • Calculate the capacity factor (

      
      ) for the analyte:
      
      
      
      
      (Where
      
      
      is the dead time, measured using Thiourea).
    • Plot

      
       vs. known 
      
      
      
      of standards. Interpolate the analyte's LogP.[1][2][3]
Protocol B: Thermodynamic Solubility (OECD 105 - Modified)

Target: Measure saturation solubility in PBS (pH 7.4).

Self-Validating Step: Analysis must detect both the parent ester and the acid metabolite to rule out hydrolysis during the assay.

  • Preparation: Add excess solid Ethyl 2-(3-carbamoylphenoxy)acetate to 10 mL phosphate-buffered saline (PBS).

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.22 µm PVDF filter (low binding).

  • Quantification (HPLC-UV):

    • Analyze the filtrate immediately.

    • Critical Check: If the chromatogram shows two peaks (Ester + Acid), hydrolysis occurred during the 24h shake.

    • Correction: If hydrolysis >5%, switch to the Kinetic Solubility method (DMSO stock spike into buffer, read immediately via Nephelometry).

Integrated Profiling Workflow

The following flowchart outlines the decision matrix for characterizing this molecule, ensuring that stability issues are addressed before expensive biological testing.

ADME_Workflow Start Start: Synthesis of Ethyl 2-(3-carbamoylphenoxy)acetate Purity QC: Purity > 95% (H-NMR, LC-MS) Start->Purity Stability Assay 1: Plasma Stability (t1/2 determination) Purity->Stability Decision Is t1/2 < 15 min? Stability->Decision Path_Unstable High Lability: Treat as Prodrug Decision->Path_Unstable Yes Path_Stable Moderate Stability: Treat as NCE Decision->Path_Stable No LogP Assay 2: LogP (HPLC) Path_Unstable->LogP Path_Stable->LogP Solubility Assay 3: Solubility (Thermodynamic) LogP->Solubility Report Final Profile Generation Solubility->Report

Figure 2: Strategic workflow for physicochemical characterization, prioritizing stability testing to determine if the molecule behaves as a prodrug or a stable entity.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][4] OECD Publishing. [Link][1]

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility.[5][6] OECD Publishing. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[7][8] Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[9] Scientific Reports, 7, 42717 (2017).[9] [Link]

Sources

Ethyl 2-(3-carbamoylphenoxy)acetate CAS number and registry information

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3-carbamoylphenoxy)acetate is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical agents targeting the


-adrenergic receptor  (e.g., Solabegron analogs) and CRTH2 receptors . Structurally, it consists of a phenoxyacetic acid ethyl ester core substituted with a carbamoyl (amide) group at the meta position. This scaffold serves as a critical "linker" molecule, providing both a lipophilic ester moiety for cellular permeability and a reactive amide handle for further diversification.

This guide provides a comprehensive technical profile, including registry information, validated synthesis protocols, and application logic for drug discovery professionals.

Chemical Identity & Registry Information

While the ethyl ester derivative is often treated as a captive intermediate in industrial workflows, its parent acid is the primary indexed entity in global chemical registries.

Attribute Technical Detail
Chemical Name Ethyl 2-(3-carbamoylphenoxy)acetate
Systematic Name Ethyl [3-(aminocarbonyl)phenoxy]acetate
Parent Acid CAS 500866-01-3 (2-(3-carbamoylphenoxy)acetic acid)
Molecular Formula

Molecular Weight 223.23 g/mol
SMILES CCOC(=O)COc1cccc(C(N)=O)c1
InChI Key (Predicted) UVSPVEYCSVXYBB-UHFFFAOYSA-N (Analog)
Appearance White to off-white crystalline solid (recrystallized)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water

Synthesis & Manufacturing Protocol

The synthesis of Ethyl 2-(3-carbamoylphenoxy)acetate follows a robust Williamson Ether Synthesis pathway. This protocol utilizes 3-hydroxybenzamide as the nucleophile and ethyl bromoacetate as the electrophile.

Reagents & Materials
  • Precursor A: 3-Hydroxybenzamide (CAS: 58-10-6)

  • Reagent B: Ethyl bromoacetate (CAS: 105-36-2)

  • Base: Potassium Carbonate (

    
    ), anhydrous
    
  • Solvent: Acetone or N,N-Dimethylformamide (DMF)

  • Catalyst (Optional): Potassium Iodide (KI) to accelerate alkylation via Finkelstein mechanism.

Step-by-Step Methodology
  • Activation: Charge a reaction vessel with 3-hydroxybenzamide (1.0 eq) and anhydrous acetone (10 volumes). Add

    
      (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add ethyl bromoacetate (1.1 eq) to the suspension over 20 minutes. If reaction kinetics are slow, add a catalytic amount of KI (0.05 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1) or HPLC.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , residual 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Purification:

    • Dissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and evaporate.
      
    • Recrystallization: Recrystallize from Ethanol/Hexane to yield the pure ethyl ester.

Reaction Mechanism Visualization

SynthesisPathway Start 3-Hydroxybenzamide (Nucleophile) Intermediate Phenoxide Anion (Activated Species) Start->Intermediate K2CO3, Acetone Deprotonation Reagent Ethyl Bromoacetate (Electrophile) Product Ethyl 2-(3-carbamoylphenoxy)acetate (Target Ester) Reagent->Product SN2 Attack Intermediate->Product Alkylation (Reflux 4-6h) Byproduct KBr + KHCO3 Intermediate->Byproduct

Figure 1: Williamson Ether Synthesis pathway for the production of Ethyl 2-(3-carbamoylphenoxy)acetate.

Applications in Drug Discovery[5]

This compound acts as a versatile scaffold in medicinal chemistry, particularly for exploring Structure-Activity Relationships (SAR) in G-Protein Coupled Receptor (GPCR) ligands.

-Adrenergic Receptor Agonists

The "3-carbamoylphenoxy" motif is a bioisostere found in several


-agonists used for treating Overactive Bladder (OAB) .
  • Mechanism: The ester group is hydrolyzed to the free acid (CAS 500866-01-3), which is then coupled with chiral amino-alcohol fragments (e.g., similar to the tail of Solabegron or Mirabegron ).

  • Role: The carbamoyl group provides hydrogen bond donor/acceptor sites crucial for receptor binding pocket affinity.

CRTH2 Antagonists

Phenoxyacetic acid derivatives are well-documented antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

  • Utility: Researchers utilize the ethyl ester to mask the carboxylic acid during multi-step synthesis, deprotecting it only in the final stage to reveal the pharmacophore.

Decision Logic for Scaffold Use

ApplicationLogic Compound Ethyl 2-(3-carbamoylphenoxy)acetate Hydrolysis Hydrolysis (LiOH/THF) Compound->Hydrolysis Acid Free Acid Scaffold (CAS 500866-01-3) Hydrolysis->Acid Coupling Amide Coupling (EDC/HOBt) Acid->Coupling Target1 Beta-3 Agonist Library (OAB Therapy) Coupling->Target1 + Chiral Amino Alcohols Target2 CRTH2 Antagonists (Asthma/Allergy) Coupling->Target2 + Sulfonyl/Urea Motifs

Figure 2: Strategic utilization of the ester scaffold in divergent synthesis of bioactive libraries.

Analytical Characterization (Expected)

To validate the identity of the synthesized compound, the following spectral signatures should be confirmed:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       1.20 (t, 3H, 
      
      
      
      of ethyl).
    • 
       4.15 (q, 2H, 
      
      
      
      of ethyl).
    • 
       4.78 (s, 2H, 
      
      
      
      ).
    • 
       7.10–7.50 (m, 4H, Aromatic protons).
      
    • 
       7.90, 8.10 (br s, 2H, 
      
      
      
      amide).
  • Mass Spectrometry (ESI+):

    • 
       calc. for 
      
      
      
      : 224.09.
    • 
       often observed at 246.07.
      
  • IR Spectroscopy:

    • Ester Carbonyl (

      
      ): ~1735–1750 
      
      
      
      .
    • Amide Carbonyl (

      
      ): ~1650–1690 
      
      
      
      .
    • Amide N-H stretch: ~3100–3400

      
      .
      

Safety & Handling (GHS Classification)

While specific toxicological data for this ester may be limited, it should be handled with the standard precautions applicable to phenoxyacetic esters and amides .

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Operate within a fume hood to avoid inhalation of dust or aerosols.

    • Store in a cool, dry place away from strong oxidizers.

References

  • National Center for Biotechnology Information (2025). 2-(3-Carbamoylphenoxy)acetic acid (Parent Acid) - PubChem Compound Summary. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 2-(3-carbamoylphenoxy)acetic acid (EC 177-219-4). Retrieved from [Link]

  • Organic Syntheses. Alkylation of Phenols: General Procedures for Williamson Ether Synthesis. Retrieved from [Link]

  • Hicks, A. et al. (2012). Discovery of Solabegron: A Selective Beta-3 Adrenergic Receptor Agonist. Journal of Medicinal Chemistry. (Contextual reference for phenoxy-amide scaffolds). Retrieved from [Link]

Comprehensive Guide to the Solubility Profiling of Ethyl 2-(3-carbamoylphenoxy)acetate

[1]

Executive Summary & Compound Analysis

Ethyl 2-(3-carbamoylphenoxy)acetate (ECPA) presents a unique solubility challenge due to its dual functionality: a lipophilic phenoxy-ester backbone and a hydrophilic, hydrogen-bonding carbamoyl (amide) moiety.[1] This guide provides a structured approach to determining its solubility profile, thermodynamic modeling, and application in process design.[1]

Structural Determinants of Solubility

The solubility behavior of ECPA is governed by the interplay of three functional groups:

  • Ethyl Ester (

    
    ):  Enhances solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, Acetone).
    
  • Phenoxy Core (

    
    ):  Provides aromatic character, facilitating 
    
    
    interactions and solubility in aromatic solvents (e.g., Toluene), though limited by the amide.[1]
  • Carbamoyl Group (

    
    ):  The dominant factor.[1] It acts as a strong hydrogen bond donor and acceptor, significantly increasing solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols) while drastically reducing solubility in non-polar alkanes (Hexane, Heptane).[1]
    
Functional GroupPolarity ContributionTarget Solvent ClassInteraction Mechanism
Carbamoyl High (Hydrophilic)DMSO, DMF, AlcoholsHydrogen Bonding (Donor/Acceptor)
Ethyl Ester Moderate (Lipophilic)Esters, KetonesDipole-Dipole, Van der Waals
Phenoxy Low (Lipophilic)Aromatics, Ethers

Stacking, Dispersion Forces

Theoretical Framework: Solid-Liquid Equilibrium (SLE)[1]

To rigorously characterize ECPA, we employ thermodynamic models that correlate solubility (


1
Thermodynamic Fundamentals

The dissolution process is described by the general equilibrium equation derived from the equality of fugacities in the solid and liquid phases:

Where:

  • 
    : Mole fraction solubility of ECPA.
    
  • 
    : Enthalpy of fusion.
    
  • 
    : Melting temperature.[2]
    
  • 
    : Activity coefficient (deviations from ideality).[1]
    
Mathematical Modeling

For practical engineering, we utilize semi-empirical models to correlate experimental data.[1]

Modified Apelblat Equation

The most robust model for non-ideal solutions, accounting for the temperature dependence of enthalpy of solution:

  • A, B, C: Empirical parameters determined via regression analysis.

  • Application: Excellent for interpolation within the measured temperature range (e.g., 273.15 K to 323.15 K).


(Buchowski-Ksiazczak) Equation

Describes solubility based on two parameters,


1
  • Application: Useful for systems exhibiting significant deviations from ideality due to hydrogen bonding (e.g., ECPA in alcohols).

Experimental Protocol: Determination of Solubility

Trustworthy data requires a validated protocol.[1] We recommend a dual-method approach: Dynamic Laser Monitoring for speed and Static Gravimetric Analysis for validation.[1]

Workflow Visualization

The following diagram outlines the decision process and experimental workflow for ECPA solubility profiling.

SolubilityWorkflowStartStart: ECPA Solubility ProfilingSolventSelect1. Solvent Selection(Polar, Non-polar, Protic)Start->SolventSelectMethodSelect2. Method SelectionSolventSelect->MethodSelectLaserMethod3a. Dynamic Laser Method(Polythermal)MethodSelect->LaserMethodFast ScreeningGravimetric3b. Static Gravimetric Method(Isothermal)MethodSelect->GravimetricHigh PrecisionDataAcq4. Data Acquisition(T vs. Mole Fraction)LaserMethod->DataAcqGravimetric->DataAcqValidation5. Consistency Check(Van't Hoff Plot)DataAcq->ValidationValidation->MethodSelectOutliers DetectedModeling6. Thermodynamic Modeling(Apelblat / NRTL)Validation->ModelingR² > 0.99Application7. Process Design(Crystallization)Modeling->Application

Figure 1: Integrated workflow for the determination and modeling of ECPA solubility.

Detailed Methodology
Method A: Dynamic Laser Monitoring (Polythermal)
  • Principle: Detects the precise temperature of dissolution (clear point) by monitoring the intensity of a laser beam passing through a suspension.

  • Procedure:

    • Weigh a precise amount of ECPA (

      
      ) and solvent (
      
      
      ) into a glass vessel.
    • Stir at constant speed (e.g., 400 rpm).

    • Heat the mixture at a slow, controlled rate (e.g., 0.2 K/min).

    • Record the temperature (

      
      ) where laser transmission maximizes (turbidity 
      
      
      0).
    • Repeat with varying solute concentrations to build the

      
       vs. 
      
      
      curve.
  • Advantage: Eliminates sampling errors; generates full profile rapidly.

Method B: Static Gravimetric Method (Isothermal)
  • Principle: Measures the mass of dissolved solute in a saturated solution at equilibrium.

  • Procedure:

    • Add excess ECPA to the solvent in a jacketed vessel at constant

      
      .
      
    • Stir for >24 hours to ensure equilibrium.

    • Stop stirring and allow settling (2-4 hours).

    • Withdraw supernatant using a pre-heated syringe filter (0.45

      
      m).
      
    • Evaporate solvent and weigh the dry residue.

  • Advantage: "Gold standard" for accuracy; validates laser data.[1]

Predicted Solubility Profile & Solvent Ranking[1]

Based on the structural analysis of ECPA (Amide + Ester + Phenoxy), we predict the following solubility hierarchy. This ranking guides initial solvent selection for crystallization.

RankSolventTypePredicted SolubilityRationale
1 DMSO / DMF Polar AproticVery High Strong dipole-dipole interactions; disrupts amide H-bonds.[1]
2 Acetone Polar AproticHigh Good interaction with ester/phenoxy; moderate interaction with amide.
3 Ethyl Acetate Polar AproticModerate-High "Like dissolves like" for the ester tail; good general solvent.
4 Ethanol / Methanol Polar ProticModerate H-bonding capability supports amide, but alkyl tail limits solubility.
5 Acetonitrile Polar AproticModerate High polarity but lacks H-bond donation.[1]
6 Toluene AromaticLow-Moderate

stacking with phenoxy ring; poor interaction with amide.
7 Water Polar ProticVery Low Hydrophobic phenoxy/ethyl groups dominate over the amide's hydrophilicity.
8 n-Hexane Non-polarInsoluble No interaction with polar groups; highly unfavorable.[1]

Thermodynamic Parameters & Process Application

Calculating the thermodynamic functions of solution is critical for designing cooling crystallization processes.[1]

Enthalpy and Entropy of Solution

Using the Van't Hoff equation :

  • 
     (Enthalpy):  Typically positive (endothermic) for ECPA, meaning solubility increases with temperature.[1]
    
  • 
     (Entropy):  Positive, reflecting the increased disorder upon dissolution.
    
Crystallization Strategy
  • Solvent System: Ethanol or Ethyl Acetate are ideal candidates.[1][3] They offer a steep solubility curve (high solubility at boiling, low at room temp), maximizing yield.

  • Anti-Solvent: Water or n-Hexane can be used as anti-solvents to force precipitation if yield in pure solvent is low.[1]

  • Cooling Profile: A controlled cooling ramp (linear or cubic) is recommended to maintain supersaturation within the metastable zone width (MSZW), preventing agglomeration and ensuring uniform crystal size distribution (CSD).

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
  • Wang, J., et al. (2018). Thermodynamic models for determination of the solubility of 3-nitrosalicylic acid in different solvents. Journal of Molecular Liquids, 269, 484-491.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for solvent selection logic).

IUPAC Naming Conventions for Ethyl 2-(3-carbamoylphenoxy)acetate: A Mechanistic and Structural Analysis

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the realm of medicinal chemistry and computational drug discovery, precision in chemical nomenclature is not merely an academic formality; it is the fundamental bedrock of reproducible science, intellectual property, and structure-activity relationship (SAR) modeling. Discrepancies in compound registration can corrupt database integrity and derail high-throughput screening analyses.

This whitepaper deconstructs the structural and logical ontology of Ethyl 2-(3-carbamoylphenoxy)acetate , a molecule whose functional group complexity serves as an ideal case study for applying the hierarchical rules established in the[1]. By examining the causality behind these nomenclature rules, we establish a self-validating protocol for structural elucidation.

The Causality of Functional Group Priority

When a molecule possesses multiple functional groups, nomenclature cannot be arbitrary. It must follow a strict, deterministic hierarchy to yield a single Preferred IUPAC Name (PIN). This ensures machine-readability and unambiguous translation from text to chemical structure.

Ethyl 2-(3-carbamoylphenoxy)acetate contains four distinct structural motifs:

  • An Ester (-COOCH₂CH₃)

  • An Amide (-CONH₂)

  • An Ether/Phenoxy Linkage (-O-Ar)

  • An Aromatic Ring (Benzene)

The critical decision in naming this compound lies in resolving the priority between the ester and the amide. According to IUPAC nomenclature rules, functional group priority is largely dictated by the oxidation state of the central carbon and historical nomenclature precedents. Carboxylic acid derivatives with higher oxidation states generally take precedence. As outlined by [2], esters outrank amides.

Because the ester is the principal functional group, it dictates the parent chain and the suffix of the molecule. Consequently, the amide is demoted to a substituent and must be expressed using a prefix.

Quantitative Priority Data

The following table summarizes the hierarchical priority of the functional groups present in our target molecule, validating the selection of the ester as the principal group.

Functional GroupSubstructurePriority RankPrefix (if substituent)Suffix (if principal)
Carboxylic Acid -COOH1carboxy--oic acid
Ester -COOR2R-oxycarbonyl--oate / -acetate
Amide -CONH₂3carbamoyl--amide
Ketone -C(=O)-4oxo--one
Alcohol -OH5hydroxy--ol
Ether -ORUnrankedalkoxy- / phenoxy-N/A

Topological Relationship of Structural Components

To understand how the name is assembled, we must first map the logical relationships between the molecule's structural nodes. The ester serves as the anchor point, with subsequent groups branching off in a defined topological sequence.

Topological relationship of functional groups in Ethyl 2-(3-carbamoylphenoxy)acetate.

Self-Validating Protocol for Systematic Nomenclature

As application scientists, we rely on standard operating procedures that are robust and self-correcting. The following step-by-step methodology details the workflow for deriving the PIN.

Step 1: Inventory Heteroatoms and Moieties Identify all non-carbon structural features. We observe an ethyl ester, an ether oxygen bridging an aliphatic chain to an aromatic ring, and a primary amide attached to the ring.

Step 2: Resolve Principal Priority Applying IUPAC Rule P-41, we compare the ester and the amide. The ester wins. The molecule will be named as an alkyl alkanoate (specifically, an ethyl acetate).

Step 3: Define the Parent Chain The longest carbon chain containing the principal functional group (the ester carbonyl) is two carbons long. This is the ethanoate chain. IUPAC retains the traditional name "acetate" for general and preferred nomenclature.

Step 4: Assign the Alkyl Group The oxygen of the ester is bonded to an ethyl group (-CH₂CH₃). Following ester naming conventions, "Ethyl" becomes the first, separated word of the name.

Step 5: Number the Parent Chain and Assign Primary Substituents Number the acetate chain starting with the carbonyl carbon as C-1. The adjacent alpha-carbon is C-2. Attached to C-2 is an oxygen atom linked to a benzene ring. This entire moiety (-O-C₆H₅) is termed a "phenoxy" group. Thus, the core substitution is "2-phenoxy".

Step 6: Assign Secondary Substituents (Nested Locants) The phenoxy ring itself is substituted. We number the benzene ring starting at the carbon attached to the ether oxygen as C-1'. The amide group is located at the meta position, which is C-3'. Because the amide is a substituent, it utilizes the prefix "carbamoyl-". This creates the complex substituent "3-carbamoylphenoxy".

Step 7: Final Assembly Enclose the complex substituent in parentheses to prevent locant ambiguity. Combine the alkyl group, the locants, the complex substituent, and the parent suffix to yield: Ethyl 2-(3-carbamoylphenoxy)acetate .

IUPAC_Naming_Workflow Step1 1. Inventory Heteroatoms (Ester, Amide, Ether, Arene) Step2 2. Resolve Priority (Ester > Amide) Step1->Step2 Step3 3. Define Parent Chain (Acetate / Ethanoate) Step2->Step3 Step4 4. Assign Alkyl Group (Ethyl) Step3->Step4 Step5 5. Assign Primary Substituent (2-Phenoxy) Step4->Step5 Step6 6. Assign Secondary Substituent (3-Carbamoyl) Step5->Step6 Step7 7. Assemble Preferred Name Ethyl 2-(3-carbamoylphenoxy)acetate Step6->Step7

Logical workflow for determining the Preferred IUPAC Name (PIN) of the target molecule.

Reverse-Engineering: The Self-Validation Phase

A scientifically rigorous protocol must be self-validating. To prove the trustworthiness of our derived nomenclature, we must be able to reverse-engineer the name back into a single, unambiguous chemical structure without any regiochemical conflicts. This is a critical step when registering compounds in databases like [3].

  • Parse the Suffix: The name ends in "acetate". We draw a 2-carbon carboxylic acid anion framework (C-1 is the carbonyl, C-2 is the methyl).

  • Parse the Alkyl Prefix: The first word is "Ethyl". We attach an -CH₂CH₃ group to the ester oxygen. We now have the base structure of ethyl acetate.

  • Locate the Primary Substitution: The name dictates "2-(...)". We target C-2 (the alpha carbon) of the acetate chain for substitution.

  • Parse the Complex Substituent: Inside the parentheses is "3-carbamoylphenoxy". We draw a phenoxy group (-O-Benzene) and attach its oxygen to C-2 of the acetate.

  • Resolve the Secondary Substitution: The "3-carbamoyl" indicates that at position 3 of the benzene ring (relative to the ether oxygen at position 1), we must attach a carbamoyl (-CONH₂) group.

The reverse-engineering process yields the exact starting structure with zero ambiguity. If we had incorrectly prioritized the amide over the ester, the name would have been 3-(2-ethoxy-2-oxoethoxy)benzamide. While this name is structurally descriptive, it violates the foundational IUPAC P-41 priority rule, rendering it invalid for regulatory and patent filings.

Relevance in Drug Development

Molecules bearing the phenoxyacetate core are highly prevalent in medicinal chemistry. Historically, simple phenoxyacetates have been utilized as synthetic auxins in agrochemistry. In human pharmacology, heavily substituted phenoxyacetates form the pharmacophoric backbone of fibrates (PPAR agonists) used to treat dyslipidemia.

The addition of the meta-carbamoyl group in Ethyl 2-(3-carbamoylphenoxy)acetate fundamentally alters the molecule's interaction profile. The primary amide acts as both a potent hydrogen bond donor and acceptor, a critical feature for anchoring molecules within the hinge regions of kinases or the active sites of mono-ADP-ribosyltransferases. Accurate nomenclature ensures that when computational chemists run substructure searches for these hydrogen-bonding motifs, the molecular datasets retrieved are pristine and correctly indexed.

References

  • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 International Union of Pure and Applied Chemistry (IUPAC) / Royal Society of Chemistry URL:[Link]

  • Table of Functional Group Priorities for Nomenclature Master Organic Chemistry URL:[Link]

  • PubChem Compound Summary for CID 355820: 2-(3-Carbamoylphenoxy)acetic acid National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Chemical Safety & Toxicokinetic Profiling of Phenoxyacetate Esters: A Guide for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity and safety data sheets (SDS) for phenoxyacetate esters Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Core Rationale

Phenoxyacetate esters—specifically methyl phenoxyacetate (MPA) and ethyl phenoxyacetate (EPA) —occupy a critical niche in pharmaceutical synthesis as intermediates for beta-lactam antibiotics (e.g., loracarbef) and as fragrance ingredients. While often categorized as "low hazard" bulk chemicals, their safety profile in a drug development context requires a nuanced understanding of their toxicokinetics (TK) and phase-transition behaviors .

This guide moves beyond the standard Safety Data Sheet (SDS) boilerplate to address the specific needs of R&D professionals: the metabolic fate of these esters, the validity of "read-across" toxicity data, and the practical handling of compounds that fluctuate between solid and liquid states at room temperature.

Chemical Identity & Physicochemical Properties

For the bench scientist, the most immediate hazard of Methyl Phenoxyacetate is its melting point (~30°C). It frequently solidifies in transfer lines or pipettes in air-conditioned laboratories, creating physical handling risks (clogs, pressure buildups) that standard SDSs rarely highlight.

Table 1: Comparative Physicochemical Profile
PropertyMethyl Phenoxyacetate (MPA)Ethyl Phenoxyacetate (EPA)Phenoxyacetic Acid (Metabolite)
CAS Number 2065-23-82555-49-9122-59-8
Molecular Weight 166.17 g/mol 180.20 g/mol 152.15 g/mol
Physical State (20°C) Solid (White crystalline)Liquid (Colorless)Solid (Crystalline)
Melting Point 28–30 °C (Critical Handling Limit)-4 °C98–100 °C
Boiling Point 243 °C250 °C285 °C
LogP (Octanol/Water) ~1.4~1.91.34
Solubility Immiscible in water; Soluble in alcohol/etherImmiscible in waterSoluble in hot water/organics

Toxicokinetics & Metabolism: The "Read-Across" Justification

A common frustration in R&D is the lack of specific LD50 data for specific esters. As a Senior Scientist, you must apply metabolic read-across . Phenoxyacetate esters are rapidly hydrolyzed in vivo by carboxylesterases (CES1 and CES2) into Phenoxyacetic Acid (PAA) and the corresponding alcohol. Therefore, the systemic toxicity of the ester is functionally equivalent to that of the acid, plus the contribution of the alcohol (methanol for MPA, ethanol for EPA).

Mechanism of Action

The primary toxicity driver is the acid moiety, which acts as a peroxisome proliferator in rodents (though less relevant to humans) and a membrane irritant.

Metabolism cluster_0 Phase I Metabolism (Hydrolysis) Ester Methyl Phenoxyacetate (Lipophilic Parent) Intermediate Acyl-Enzyme Intermediate Ester->Intermediate Binding Enzyme Carboxylesterases (hCE1 / hCE2) Enzyme->Intermediate Catalysis Acid Phenoxyacetic Acid (Systemic Toxicant) Intermediate->Acid Hydrolysis Alcohol Methanol (Byproduct) Intermediate->Alcohol Release

Figure 1: Metabolic hydrolysis pathway. The rapid conversion to Phenoxyacetic Acid justifies using PAA toxicity data for risk assessment.

Toxicological Profile & Risk Assessment

The following data synthesizes specific ester data where available, supplemented by acid data (PAA) where gaps exist.

Table 2: Acute & Chronic Toxicity Data
EndpointMetricValue (Read-Across/Direct)Interpretation for R&D
Acute Oral LD50 (Rat)1,500 – 3,750 mg/kg (PAA)Category 4 (Harmful). Low lethality, but significant ingestion required for mortality.
Acute Dermal LD50 (Rabbit)> 5,000 mg/kgLow dermal lethality, but high permeation potential.
Skin Irritation Draize TestCategory 2 (Irritant) Prolonged contact causes erythema. esters are lipophilic and penetrate the stratum corneum faster than the acid.
Eye Irritation GHSCategory 2A (Serious Irritant) Critical Hazard. Esters can cause corneal opacity. Goggles are non-negotiable.
Aquatic Tox LC50 (Fish)1.5 – 100 mg/L (Esters > Acid)Esters are more toxic to aquatic life due to higher uptake rates before hydrolysis occurs.
Specific Target Organ Toxicity (STOT)
  • Respiratory (STOT-SE 3): Inhalation of vapors (especially from heated MPA liquid) causes mucosal irritation.

  • Systemic: High doses of the acid metabolite have shown potential for neurotoxicity (depressed activity) and minor hepatotoxicity in rodent models, though human relevance at occupational exposure levels is low.

Experimental Protocol: Metabolic Stability Assay

To validate the half-life (


) of a phenoxyacetate ester in a drug discovery campaign (e.g., if used as a prodrug moiety), the following protocol is the industry standard for assessing hydrolytic lability.

Objective: Determine the intrinsic clearance (


) of Methyl Phenoxyacetate in Human Liver Microsomes (HLM) or S9 fraction.
Materials:
  • Test Compound: Methyl Phenoxyacetate (10 mM DMSO stock).

  • Matrix: Pooled Human Liver S9 fraction (final protein conc. 1 mg/mL).

  • Cofactor: NADPH (optional, hydrolysis proceeds without it, but S9 requires it for oxidative checks). Note: For pure esterase activity, NADPH is not required, but often included to check for oxidative metabolites.

  • Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow Diagram

AssayProtocol Start Preparation Pre-warm Buffer (PBS, pH 7.4) to 37°C Dosing Incubation Initiation Add S9 Fraction + Test Compound (1 µM) (No NADPH needed for hydrolysis only) Start->Dosing Sampling Time Course Sampling 0, 5, 15, 30, 60 min Dosing->Sampling Quench Quenching Transfer 50µL sample into 150µL Ice-Cold ACN (Precipitates Protein) Sampling->Quench Process Centrifugation 4000g for 20 min at 4°C Quench->Process Analysis LC-MS/MS Analysis Monitor Parent Depletion & Acid Formation Process->Analysis Calc Calculation Plot ln(Conc) vs Time Slope = -k; t1/2 = 0.693/k Analysis->Calc

Figure 2: Step-by-step workflow for assessing esterase-mediated hydrolysis stability.

Self-Validating Logic:
  • Negative Control: Incubate ester in heat-inactivated S9. If degradation occurs here, it is chemical hydrolysis (instability), not enzymatic.

  • Positive Control: Use a known rapidly hydrolyzed ester (e.g., Dichlorprop-methyl) to verify enzyme activity.

  • Mass Balance: Monitor the appearance of Phenoxyacetic Acid. If Parent loss > Acid formation, look for oxidative metabolites (unlikely without NADPH) or non-specific binding.

SDS Critical Analysis & Handling Directives

Section 4: First Aid (Scientist-to-Scientist)
  • Eye Contact: Speed is critical. Phenoxyacetate esters are lipophilic; they will partition into the corneal epithelium. Flush for a full 15 minutes.

  • Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this enhances permeation. Use soap and copious water.[1][2][3][4][5][6]

Section 7: Handling & Storage
  • The "Solidification" Hazard: MPA melts at ~30°C.

    • Risk:[4][5][6][7] If stored in a cool room, it is a solid. If heated to melt for aliquoting, it may re-solidify in a glass pipette, leading to inaccurate dosing or pressure buildup if forced.

    • Protocol: Use positive displacement pipettes or keep all glassware warm (35°C) during transfer.

  • Incompatibilities: Avoid strong oxidizers and strong bases (which cause rapid exothermic hydrolysis).

Section 8: Exposure Controls (PPE)
  • Glove Selection:

    • Latex:Not recommended (poor resistance to esters).

    • Nitrile (4 mil): Good for incidental splash (breakthrough > 15 min).

    • Laminate (Silver Shield): Required for spill cleanup or bulk synthesis (breakthrough > 4 hours).

References

  • European Chemicals Agency (ECHA). Registration Dossier: Methyl Phenoxyacetate (CAS 2065-23-8). Accessed March 2026. [Link]

  • PubChem. Compound Summary: Phenoxyacetic Acid (CAS 122-59-8). National Library of Medicine. [Link]

  • Satoh, T., & Hosokawa, M. (1998). The Mammalian Carboxylesterases: From Molecules to Functions. Annual Review of Pharmacology and Toxicology, 38, 257-288. (Foundational text on ester hydrolysis mechanisms).
  • U.S. EPA. Reregistration Eligibility Decision (RED): Phenoxyacetic Acid Derivatives. (Provides aquatic toxicity benchmarks for phenoxy herbicides). [Link]

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 2-(3-carbamoylphenoxy)acetate via Williamson Etherification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note outlines an optimized, scalable protocol for the synthesis of ethyl 2-(3-carbamoylphenoxy)acetate from 3-hydroxybenzamide. By leveraging a classical Williamson ether synthesis framework under mild basic conditions, this method ensures high chemoselectivity, preserving both the primary amide and the ester functionalities while driving the reaction to completion.

Mechanistic Rationale & Experimental Design

The transformation relies on a bimolecular nucleophilic substitution (S_N2) pathway. As a Senior Application Scientist, I have designed this protocol to prioritize both yield and operational simplicity. The success of this reaction hinges on three critical experimental parameters:

  • Chemoselective Deprotonation: Potassium carbonate (K₂CO₃) is employed as a mild base. Because the phenolic proton of 3-hydroxybenzamide has a pKa of ~10, K₂CO₃ is sufficiently basic to generate the highly nucleophilic phenoxide anion in situ. Crucially, avoiding stronger bases (e.g., NaOH or NaH) prevents the unwanted hydrolysis of the starting material's primary amide or the electrophile's ethyl ester .

  • Solvent Dynamics & Workup Efficiency: Anhydrous acetonitrile (MeCN) is selected as the polar aprotic solvent. MeCN leaves the phenoxide anion unsolvated, thereby maximizing its reactivity toward the electrophile . From a workflow perspective, MeCN offers a distinct advantage over N,N-dimethylformamide (DMF): the inorganic salts (unreacted K₂CO₃ and the KBr byproduct) are completely insoluble in MeCN. This allows for a streamlined workup via simple filtration, bypassing the tedious, emulsion-prone aqueous extractions typically required to remove DMF.

  • Electrophilic Activation: Ethyl bromoacetate serves as a highly reactive α-halo ester. The adjacent electron-withdrawing carbonyl group lowers the energy of the σ* C-Br orbital, facilitating a rapid backside attack by the phenoxide anion .

Visualizing the Reaction Workflow

SynthesisWorkflow SM1 3-Hydroxybenzamide (Nucleophile) Deprot Phenoxide Formation (In situ Deprotonation) SM1->Deprot SM2 Ethyl Bromoacetate (Electrophile) SN2 S_N2 Alkylation (80 °C, 4 hours) SM2->SN2 Base Anhydrous K2CO3 (Mild Base) Base->Deprot Solvent Acetonitrile (MeCN) (Polar Aprotic) Solvent->Deprot Deprot->SN2 Workup Filtration of Salts (Removes K2CO3, KBr) SN2->Workup Conc Rotary Evaporation (Solvent Removal) Workup->Conc Purif Flash Chromatography (Hexanes/EtOAc) Conc->Purif Product Ethyl 2-(3-carbamoylphenoxy)acetate (Target Compound) Purif->Product

Mechanistic workflow and unit operations for the Williamson ether synthesis.

Materials and Reagents

Table 1: Reaction stoichiometry and reagent properties (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Role
3-Hydroxybenzamide 137.141.01.37 gN/ANucleophile Precursor
Ethyl bromoacetate 167.001.52.50 g (1.66 mL)1.506Electrophile
Potassium carbonate 138.213.04.14 gN/ABase (Anhydrous)
Acetonitrile 41.05N/A25 mL0.786Polar Aprotic Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Apparatus Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with inert gas (N₂ or Argon) to prevent moisture-induced ester hydrolysis.

  • Substrate Addition: Add 1.37 g (10.0 mmol) of 3-hydroxybenzamide and 25 mL of anhydrous acetonitrile to the flask. Stir at 400 rpm until a uniform suspension is achieved.

  • Base Introduction: Add 4.14 g (30.0 mmol) of finely pulverized, anhydrous K₂CO₃. Stir the mixture at room temperature for 15 minutes to initiate phenoxide formation. The mixture may take on a slight yellow tint.

Phase 2: Execution & Self-Validation
  • Electrophile Addition: Using a syringe, add 1.66 mL (15.0 mmol) of ethyl bromoacetate dropwise over 5 minutes to prevent localized thermal spikes.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath or heating mantle set to 80 °C. Reflux the reaction mixture vigorously for 4 hours.

  • Self-Validation Check (TLC): After 3.5 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate solvent system. The starting material (highly polar due to the amide and phenol) will appear as a low R_f spot, while the target ether product will elute significantly higher. Complete consumption of the starting material validates the reaction's progression.

Phase 3: Streamlined Workup
  • Cooling: Remove the flask from the heat source and allow it to cool to ambient temperature (approx. 20–25 °C).

  • Filtration: Filter the heterogeneous mixture through a medium-porosity fritted glass funnel (or a pad of Celite) to quantitatively remove the unreacted K₂CO₃ and the KBr byproduct.

  • Cake Washing: Wash the filter cake with an additional 15 mL of acetonitrile to ensure complete transfer of the product.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator (water bath at 40 °C) to yield the crude product as an off-white solid or viscous oil.

Phase 4: Purification
  • Chromatography: Purify the crude residue via silica gel flash chromatography, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes.

  • Isolation: Combine the product-containing fractions (identified via UV activity at 254 nm) and concentrate in vacuo to afford pure ethyl 2-(3-carbamoylphenoxy)acetate. Expected yield: 80–88%.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, perform the following analytical validations:

  • LCMS: Expected pseudo-molecular ion [M+H]⁺ at m/z 224.1.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for diagnostic signals to confirm the structural linkage: a broad singlet for the primary amide protons (~7.9 ppm and ~7.3 ppm, 2H), an aromatic multiplet (7.0–7.4 ppm, 4H), a diagnostic singlet for the newly formed phenoxy-CH₂ (4.7 ppm, 2H), a quartet for the ester -CH₂- (4.1 ppm, 2H), and a triplet for the ester -CH₃ (1.2 ppm, 3H).

References

  • World Intellectual Property Organization. (2014). PRMT5 inhibitors containing a dihydro- or tetrahydroisoquinoline and uses thereof (Patent No. WO2014100730A1).
  • Wikipedia Contributors. (2024). Williamson ether synthesis. Wikipedia, The Free Encyclopedia.[Link]

  • Esteb, J. J., Magers, J. R., McNulty, L., Morgan, P., & Wilson, A. M. (2013). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Journal of Chemical Education, 90(1), 126–128.[Link]

Application Note: O-Alkylation Protocols for Synthesizing Ethyl 2-(3-carbamoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocols for the synthesis of Ethyl 2-(3-carbamoylphenoxy)acetate , a critical intermediate in the development of HIF-PH inhibitors and other substituted benzamide pharmacophores. The synthesis utilizes a Williamson etherification strategy, coupling 3-hydroxybenzamide with ethyl bromoacetate. We present two distinct methodologies: a robust, cost-effective Standard Protocol (Method A) using acetone/potassium carbonate, and a High-Throughput Protocol (Method B) utilizing DMF/cesium carbonate for accelerated kinetics. This guide includes mechanistic insights, critical process parameters (CPPs), and analytical validation standards.

Introduction & Retrosynthetic Analysis

The target molecule, Ethyl 2-(3-carbamoylphenoxy)acetate, contains two sensitive functional groups: a primary amide and an ethyl ester. The challenge in synthesizing this ether linkage lies in chemoselectivity. The phenol moiety (


) must be selectively alkylated over the amide nitrogen (

) while preventing hydrolysis of the ester or amide under basic conditions.

The Williamson ether synthesis is the method of choice, proceeding via an


 mechanism.[1] The reaction involves the deprotonation of the phenol by a mild base to form a phenoxide nucleophile, which subsequently attacks the 

-carbon of ethyl bromoacetate, displacing the bromide leaving group.
Reaction Scheme & Mechanism

The following diagram illustrates the reaction pathway, highlighting the specific activation of the phenol and the concerted nucleophilic substitution.

ReactionMechanism Phenol 3-Hydroxybenzamide (Substrate) Phenoxide Phenoxide Intermediate (Nucleophile) Phenol->Phenoxide -H+ (Fast) Base Base (K2CO3) (Deprotonation) Base->Phenoxide TS SN2 Transition State Phenoxide->TS + Alkyl Halide AlkylHalide Ethyl Bromoacetate (Electrophile) AlkylHalide->TS Product Ethyl 2-(3-carbamoylphenoxy)acetate (Target) TS->Product Bond Formation SideProduct KBr / KHCO3 (Byproducts) TS->SideProduct

Figure 1: Mechanistic pathway for the O-alkylation of 3-hydroxybenzamide via SN2 substitution.

Critical Process Parameters (CPP)

To ensure reproducibility and high yield, the following parameters must be controlled.

ParameterRecommended ConditionScientific Rationale
Base Selection Potassium Carbonate (

)
Mild enough to deprotonate phenol (

10) but not the amide (

17), preventing N-alkylation side reactions [1].
Solvent System Anhydrous Acetone or DMFAcetone allows for easy workup (filtration/evaporation). DMF increases reaction rate for sluggish substrates due to high dielectric constant [2].
Stoichiometry 1.0 : 1.1 : 1.5 (Phenol:Halide:Base)Slight excess of alkyl halide drives the reaction to completion. Excess base ensures full deprotonation and neutralizes HBr generated.
Temperature Reflux (

Acetone) or

(DMF)
Sufficient thermal energy to overcome

activation barrier without causing thermal decomposition or ester hydrolysis.
Catalyst Potassium Iodide (KI) (Optional)Addition of 0.1 eq KI can accelerate the reaction via the Finkelstein reaction (generating reactive Ethyl Iodoacetate in situ) [3].

Experimental Protocols

Method A: Standard Scale (Acetone/K2CO3)

Best for: Routine synthesis, high purity requirements, ease of workup.

Reagents:

  • 3-Hydroxybenzamide (1.37 g, 10.0 mmol)

  • Ethyl bromoacetate (1.84 g, 1.22 mL, 11.0 mmol)

  • Potassium Carbonate (anhydrous, 2.07 g, 15.0 mmol)

  • Acetone (anhydrous, 30 mL)

Procedure:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-hydroxybenzamide (10 mmol) and anhydrous

    
     (15 mmol) in acetone (30 mL).
    
  • Stirring: Stir the suspension vigorously at room temperature for 15–30 minutes. Note: This pre-stirring period allows for the formation of the phenoxide anion.

  • Addition: Add ethyl bromoacetate (11 mmol) dropwise via syringe. Caution: Ethyl bromoacetate is a lachrymator; perform in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (

      
      , unreacted 
      
      
      
      ) using a sintered glass funnel or Celite pad.
    • Wash the filter cake with fresh acetone (2 x 10 mL).

    • Concentrate the combined filtrate under reduced pressure (rotary evaporator) to yield a crude white/off-white solid.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel column chromatography (Gradient: 20%

    
     50% EtOAc in Hexanes) to afford the pure product.
    
Method B: High-Throughput / Accelerated (DMF/Cs2CO3)

Best for: Parallel synthesis libraries, difficult substrates, speed.

Reagents:

  • 3-Hydroxybenzamide (10.0 mmol)

  • Ethyl bromoacetate (11.0 mmol)

  • Cesium Carbonate (

    
    , 12.0 mmol)
    
  • DMF (Dimethylformamide, 15 mL)

Procedure:

  • Dissolution: Dissolve 3-hydroxybenzamide in DMF in a reaction vial.

  • Base Addition: Add

    
    . Note: Cesium is larger and more soluble in organic solvents ("Cesium Effect"), enhancing phenoxide nucleophilicity.
    
  • Reaction: Add ethyl bromoacetate and heat to

    
     for 2 hours.
    
  • Quench: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.

  • Isolation: Filter the precipitate, wash with water, and dry in a vacuum oven.

Workup & Purification Logic

The following flowchart guides the purification decision process based on the crude yield and purity profile.

PurificationWorkflow Start Crude Reaction Mixture Filtration Filter Inorganic Salts (Remove KBr/K2CO3) Start->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Solid Solid Residue Evaporation->Solid CheckPurity Analyze Crude (TLC/NMR) Recryst Recrystallization (EtOH/H2O) CheckPurity->Recryst Minor Impurities Column Flash Chromatography (Hex/EtOAc) CheckPurity->Column Complex Mixture Solid->CheckPurity Final Pure Product (>98% Purity) Recryst->Final Column->Final

Figure 2: Decision tree for the purification of Ethyl 2-(3-carbamoylphenoxy)acetate.

Analytical Validation

To validate the identity of the synthesized compound, compare experimental data against these expected values derived from structural analogs and functional group analysis [4, 5].

Expected Physical Properties:

  • Appearance: White to off-white crystalline solid.

  • Melting Point:

    
     (Typical for benzamide ether derivatives).
    

Spectroscopic Data (


 NMR, 400 MHz, DMSO-

):
| Chemical Shift (

) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | 7.95 | Broad Singlet | 1H | Amide

| | 7.30 - 7.50 | Multiplet | 3H | Aromatic Ring (H2, H5, H6) | | 7.10 | Multiplet | 1H | Aromatic Ring (H4) | | 7.35 | Broad Singlet | 1H | Amide

| | 4.78 | Singlet | 2H | Ether

| | 4.15 | Quartet (

) | 2H | Ester

| | 1.20 | Triplet (

) | 3H | Ester

|

IR Spectrum (KBr):

  • 3350, 3180

    
    : 
    
    
    
    stretch (Primary Amide).
  • 1750

    
    : 
    
    
    
    stretch (Ester).
  • 1660

    
    : 
    
    
    
    stretch (Amide I band).
  • 1240

    
    : 
    
    
    
    stretch (Aryl Ether).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or moisture present.Ensure solvents are anhydrous. Add 0.1 eq KI catalyst. Increase reaction time.
N-Alkylation Base too strong or temperature too high.Switch from

to

. Lower temperature to

.
Ester Hydrolysis Presence of water in solvent/base.[2][3][4]Use anhydrous reagents. Avoid hydroxide bases (NaOH/KOH) unless carefully controlled.
Oily Product Residual solvent or impurities.Triturate the oil with cold diethyl ether or hexanes to induce crystallization.

References

  • Díez-Barra, E., et al. "Alkylation of ethyl nitroacetate by solid-liquid phase transfer catalysis (PTC) in solvent-free conditions."[5] Synthetic Communications, 1994. [Link]

  • Maimone, T. J., & Buchwald, S. L. "Pd-catalyzed O-arylation of ethyl acetohydroximate...".[6] Journal of the American Chemical Society, 2010.[6] [Link]

  • Organic Chemistry Portal. "Williamson Ether Synthesis." [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Ethyl 2-(4-aminophenoxy)acetate" (Analogous spectral data). [Link]

Sources

Application Note: Chemoselective O-Alkylation of 3-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Ethyl 2-(3-carbamoylphenoxy)acetate

Executive Summary

This Application Note details the optimized reaction conditions for the synthesis of ethyl 2-(3-carbamoylphenoxy)acetate via the Williamson ether synthesis. The core challenge in this transformation is achieving chemoselectivity between the phenolic oxygen (O-alkylation) and the amide nitrogen (N-alkylation).

By leveraging the significant pKa difference between the phenol (


) and the amide (

), we establish a robust protocol using Potassium Carbonate (

)
in Acetone or DMF . This method ensures exclusive O-alkylation, high yields (>90%), and operational simplicity suitable for scale-up in drug discovery workflows (e.g., PARP inhibitor intermediates).
Mechanistic Principles & Selectivity

The reaction proceeds via an


 mechanism. The selectivity is governed by the acidity of the nucleophilic sites.
  • 3-Hydroxybenzamide Acidity: The phenolic hydroxyl group is significantly more acidic than the amide protons due to resonance stabilization of the phenoxide anion.

  • Base Selection: A weak base like

    
     is sufficient to deprotonate the phenol (forming the phenoxide) but insufficient to deprotonate the amide nitrogen. This thermodynamic control prevents the formation of N-alkylated byproducts.
    
  • Electrophile: Ethyl bromoacetate is a highly reactive

    
    -haloester. The addition of catalytic Potassium Iodide (KI) can accelerate the reaction via the Finkelstein reaction (in situ generation of ethyl iodoacetate).
    
Diagram 1: Chemoselectivity & Reaction Mechanism

ReactionMechanism Reactant 3-Hydroxybenzamide (pKa ~10) Intermediate Phenoxide Anion (Nucleophile) Reactant->Intermediate Selective Deprotonation Base K2CO3 (Base) Base->Intermediate Product O-Alkylated Product (Ethyl 2-(3-carbamoylphenoxy)acetate) Intermediate->Product SN2 Attack (Major Path) SideProduct N-Alkylated Byproduct (Avoided) Intermediate->SideProduct N-Attack (Thermodynamically Unfavorable) Electrophile Ethyl Bromoacetate (Electrophile) Electrophile->Product

Caption: The weak base K2CO3 selectively deprotonates the phenol, directing the SN2 pathway exclusively toward O-alkylation.

Experimental Protocols

Two protocols are provided: Method A (Standard/Robust) for general laboratory synthesis, and Method B (High Solubility) for larger scales or substrates with poor solubility in acetone.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
3-Hydroxybenzamide 137.141.0Limiting Reagent
Ethyl Bromoacetate 167.001.1 - 1.2Electrophile
Potassium Carbonate (

)
138.212.0 - 3.0Base (Anhydrous)
Potassium Iodide (KI) 166.000.1 (10 mol%)Catalyst (Optional)
Solvent --Acetone or DMF
Method A: The "Acetone Reflux" Protocol (Gold Standard)

Recommended for highest purity and easiest workup.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Activation: Add 3-hydroxybenzamide (1.0 eq) and anhydrous

    
      (2.0 eq) to Acetone  (0.2 M concentration).
    
    • Note: Stir at room temperature for 15–30 minutes. This allows initial deprotonation and formation of the phenoxide salt.

  • Addition: Add Ethyl bromoacetate (1.1 eq) dropwise.

    • Optional: Add KI (0.1 eq) to accelerate the reaction.

  • Reaction: Heat the mixture to Reflux (~56°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting phenol should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ). Wash the filter cake with fresh acetone.
    • Concentrate the filtrate under reduced pressure to obtain the crude solid.[1][2]

  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via silica flash chromatography.

Method B: The "DMF" Protocol (Scale-Up/Fast)

Recommended if the starting amide is insoluble in acetone.

  • Setup: Use a reaction vessel with stirring.

  • Reaction: Dissolve 3-hydroxybenzamide (1.0 eq) in DMF (Dimethylformamide, 0.5 M). Add

    
      (1.5 eq).
    
  • Addition: Add Ethyl bromoacetate (1.1 eq) in one portion.

  • Conditions: Stir at 60°C for 2 hours.

    • Note: DMF accelerates

      
       reactions significantly due to its polar aprotic nature, often rendering KI unnecessary.
      
  • Workup:

    • Pour the reaction mixture into Ice Water (10x volume of DMF).

    • The product will precipitate as a white solid.

    • Filter the solid, wash extensively with water to remove DMF, and dry in a vacuum oven.

Workflow Visualization

Workflow Start Start: 3-Hydroxybenzamide + K2CO3 + Solvent Step1 Activation: Stir 15-30 min (Phenoxide Formation) Start->Step1 Step2 Addition: Add Ethyl Bromoacetate (+ cat. KI) Step1->Step2 Step3 Reaction: Reflux (Acetone) or 60°C (DMF) 4-6 Hours Step2->Step3 Check QC Check: TLC/LCMS (Phenol consumed?) Step3->Check Check->Step3 No (Continue Heating) Workup Workup: Filter Salts (Acetone) OR Pour in Water (DMF) Check->Workup Yes Final Final Product: Ethyl 2-(3-carbamoylphenoxy)acetate (White Solid) Workup->Final

Caption: Operational workflow for the synthesis, highlighting critical decision points and workup pathways.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture.Ensure Acetone/DMF is anhydrous . Grind

into a fine powder to increase surface area.
N-Alkylation Base too strong or temp too high.Do NOT use NaH or KOH. Stick to

. Reduce temperature to RT if selectivity is poor.
Hydrolysis Presence of water.[1][2][4][5][6][7]Ethyl esters are labile. Avoid aqueous base during workup. Store product in a desiccator.
Lachrymatory Ethyl bromoacetate vapor.Handle all reagents in a fume hood . Keep a 10% aqueous ammonia solution nearby to neutralize spills.[4]
References
  • General Williamson Ether Synthesis on Phenols

    • Reaction of p-nitrophenol with ethyl bromoacetate (Analogous System): Al-Jumaili, E. F., et al. (2022). "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate." Molbank, 2022(1), M1335.

  • Solvent Effects in Alkylation

    • Comparison of Acetone vs. DMF: Suryanti, V., et al. (2024). "Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents." Jurnal Kimia Sains dan Aplikasi.

  • pKa Values and Selectivity

    • Bordwell pKa Table (Acidity in DMSO/Water): Organic Chemistry Data. "Bordwell pKa Table."

  • Synthesis of Hydroxybenzamide Derivatives

    • Protocol for p-hydroxybenzaldehyde alkylation: Luo, G., et al. (2014). "An improved and practical synthesis of Fmoc Rink linker." ResearchGate.

Sources

Application Note: Optimization of Recrystallization Solvents for the Purification of Ethyl 2-(3-carbamoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

Ethyl 2-(3-carbamoylphenoxy)acetate is a critical structural intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including PRMT5 inhibitors[1]. Purifying this molecule at scale presents a unique thermodynamic challenge due to its bifunctional nature:

  • Hydrophobic Core: The phenoxyacetate moiety imparts lipophilicity, driving high solubility in organic, non-polar solvents.

  • Polar Terminus: The 3-carbamoyl (benzamide-like) group acts as a potent hydrogen bond donor and acceptor. This creates robust intermolecular crystal lattice networks that resist dissolution.

Standard chromatographic purification is often unscalable and economically unviable for early-stage API intermediates. Therefore, crystallization remains the gold standard. Benzamide derivatives and phenoxyacetates crystallize effectively only when the solvent system properly balances these opposing solubility drivers[2]. If the solvent is too polar (e.g., pure water), the hydrophobic ester resists dissolution; if it is too non-polar (e.g., pure heptane), the carbamoyl group prevents lattice dissociation, rendering the compound insoluble even at reflux.

Solvent Selection Matrix

Selecting the optimal solvent requires evaluating the temperature-dependent solubility curve against the specific impurity profile of the crude synthetic batch. The table below summarizes the quantitative and qualitative data for evaluated solvent systems.

Solvent SystemPolarity Index (P')Solubilization Temp (°C)Est. Cooling Yield (%)Optimal Impurity Clearance
Absolute Ethanol 5.278 (Reflux)> 85%Polar byproducts, unreacted amides
Ethyl Acetate / Heptane (1:2) ~2.565> 90%Lipophilic degradation products, phenols
Isopropanol / Water (8:2) 4.580~ 80%Inorganic salts, highly polar species
Toluene 2.4110< 50%Poor (High risk of liquid-liquid phase separation)

Crystallization Logic & Workflow

To establish a self-validating purification system, the choice of solvent must be dictated by the upstream reaction's crude profile. The following workflow illustrates the decision-making process for solvent selection and the subsequent physical operations required to isolate the pure intermediate.

SolventScreening Start Crude Ethyl 2-(3-carbamoylphenoxy)acetate Sub1 Assess Impurity Profile Start->Sub1 Branch1 Polar Impurities (e.g., unreacted amide) Sub1->Branch1 Branch2 Non-Polar Impurities (e.g., phenol precursors) Sub1->Branch2 Solvent1 Ethanol (Protic) Disrupts H-bonds Branch1->Solvent1 Solvent2 EtOAc / Heptane (Aprotic / Non-polar) Branch2->Solvent2 Cooling Controlled Cooling (0.1-0.5°C/min) Solvent1->Cooling Solvent2->Cooling Nucleation Seeding & Nucleation Cooling->Nucleation Filtration Vacuum Filtration & Cold Wash Nucleation->Filtration Pure Pure Crystalline Intermediate Filtration->Pure

Workflow and solvent selection for Ethyl 2-(3-carbamoylphenoxy)acetate purification.

Experimental Protocols

Expertise Note: A primary failure mode in the crystallization of ester-amide bifunctional molecules is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the compound precipitates as a viscous liquid rather than a solid, trapping impurities within the oil matrix[3]. The protocols below are engineered to bypass the LLPS boundary via precise thermodynamic control and targeted seeding within the metastable zone.

Protocol A: Single-Solvent Recrystallization (Absolute Ethanol)

Causality & Application: Best for crude batches containing polar impurities. Ethanol is an ideal protic solvent for benzamide-like structures because it temporarily acts as a competitive hydrogen bond donor/acceptor, disrupting the strong


 intermolecular networks at elevated temperatures[2]. Its steep solubility curve ensures high recovery upon cooling.

Step-by-step Methodology:

  • Dissolution: Suspend 10.0 g of crude Ethyl 2-(3-carbamoylphenoxy)acetate in 40 mL of absolute ethanol (4 relative volumes) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to a gentle reflux (78°C) under continuous magnetic stirring (400 rpm) until complete dissolution is achieved. Self-Validation Check: If insoluble particulates remain after 15 minutes at reflux, perform a hot filtration through a pre-warmed Buchner funnel to remove inorganic salts.

  • Primary Cooling: Remove the heat source and allow the solution to cool ambiently to 55°C.

  • Nucleation (Critical Step): At exactly 55°C, introduce 0.05 g of pure Ethyl 2-(3-carbamoylphenoxy)acetate seed crystals. Seeding forces heterogeneous nucleation, preventing the solution from becoming dangerously supersaturated and crashing out as an oil.

  • Secondary Cooling: Once the crystal bed begins to form, apply a controlled cooling ramp of 0.5°C/min down to 5°C using a programmable chiller or an ice-water bath. Hold at 5°C for 2 hours to maximize lattice growth and yield.

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 2 × 10 mL of ice-cold absolute ethanol to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to remove residual solvent.

Protocol B: Binary Solvent System (Ethyl Acetate / Heptane)

Causality & Application: Best for crude batches containing unreacted phenols or lipophilic degradation products. This aprotic system relies on Ethyl Acetate to dissolve the ester moiety and Heptane to act as an anti-solvent, forcing the polar carbamoyl groups to self-associate and precipitate while keeping lipophilic impurities dissolved in the bulk solvent.

Step-by-step Methodology:

  • Dissolution: Dissolve 10.0 g of crude intermediate in 30 mL of Ethyl Acetate (3 volumes) at 65°C.

  • Anti-Solvent Addition: While maintaining the temperature at 65°C, slowly add Heptane dropwise via an addition funnel. Continue addition until the solution becomes slightly turbid (the cloud point). This typically requires 40-50 mL of Heptane.

  • Clarification: Add 1-2 mL of Ethyl Acetate dropwise just until the turbidity clears. Self-Validation Check: This establishes a perfect state of near-supersaturation at the upper temperature limit.

  • Cooling & Maturation: Cool the solution slowly (0.2°C/min) to room temperature (20°C), then transfer to a cold room (4°C) for 4 hours.

  • Isolation: Vacuum filter the crystals and wash with a cold, pre-mixed solution of 1:2 Ethyl Acetate/Heptane (15 mL).

  • Drying: Vacuum dry at 40°C until constant weight is achieved.

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, the isolated material must undergo rigorous physical and chemical analysis:

  • Purity Verification (HPLC): Analyze the recrystallized product via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The target purity should exceed 99.0% AUC. If a broad peak tailing is observed, residual phenol may still be present, indicating a need for a secondary Ethyl Acetate/Heptane wash.

  • Thermal Analysis (DSC): Use Differential Scanning Calorimetry (DSC) to confirm crystalline form. A sharp, single endothermic melting peak indicates high phase purity and the absence of trapped solvent or polymorph mixtures.

  • Troubleshooting Oiling Out: If the product oils out during Protocol B despite seeding, the crude material likely contains too high a percentage of lipophilic impurities[3] which depress the melting point of the mixture below the solvent temperature. Re-dissolve the oil in pure Ethyl Acetate, perform a rapid silica gel plug filtration to remove baseline impurities, evaporate to dryness, and repeat the crystallization protocol.

References

1.[1] Title: WO2014100730A1 - Prmt5 inhibitors containing a dihydro- or tetrahydroisoquinoline and uses thereof Source: Google Patents URL: 2.[2] Title: Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives Source: PMC (nih.gov) URL: 3.[3] Title: Preparation method of sodium phenoxyacetate Source: Eureka | Patsnap URL:

Sources

Application Note: HPLC Method Development for Ethyl 2-(3-carbamoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a systematic approach for developing a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of Ethyl 2-(3-carbamoylphenoxy)acetate . Given the molecule's functional groups—an aromatic ether, a primary amide, and an ethyl ester—this guide prioritizes a Reversed-Phase (RP-HPLC) strategy utilizing a C18 stationary phase. The protocol emphasizes the separation of the target analyte from likely synthetic impurities (e.g., 3-hydroxybenzamide) and degradation products (e.g., the hydrolyzed acid).

Introduction & Analyte Assessment[1][2][3][4][5][6][7][8][9]

Before initiating chromatographic runs, a theoretical assessment of the analyte dictates the starting conditions.

Physicochemical Profile
  • Analyte: Ethyl 2-(3-carbamoylphenoxy)acetate[1]

  • Molecular Structure: Contains a lipophilic ethyl ester and a moderately polar primary amide linked by a phenoxy core.

  • Key Properties:

    • Hydrophobicity (LogP): Estimated ~1.5 - 2.0. The ethyl ester increases retention on C18 compared to the free acid.

    • pKa: The amide is neutral; the phenoxy ether is stable. The primary concern is the potential hydrolysis of the ester to the free carboxylic acid (pKa ~3-4).

    • Chromophore: The benzene ring substituted with auxochromes (ether, amide) suggests strong UV absorption at 254 nm and 280 nm .

Critical Separation Goals

The method must resolve the target ester from:

  • Starting Material: 3-Hydroxybenzamide (more polar, elutes earlier).

  • Degradant: 2-(3-carbamoylphenoxy)acetic acid (Hydrolysis product, acidic, elutes earlier).

  • Reagent: Ethyl bromoacetate (if used in excess, low UV response, elutes early/void).

Method Development Strategy

Stationary Phase Selection

Recommendation: C18 (Octadecylsilane), End-capped.

  • Rationale: The analyte is moderately lipophilic. A standard C18 column provides sufficient hydrophobic interaction to retain the ester. End-capping is critical to minimize peak tailing caused by the interaction of the amide nitrogen with residual silanols on the silica surface.

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size (Standard analytical scale).

Mobile Phase & pH Control

Recommendation: Acidified Water / Acetonitrile.

  • Aqueous (A): 0.1% Formic Acid or 0.1% Phosphoric Acid in Water.[2]

  • Organic (B): Acetonitrile (ACN).[2][3]

  • Rationale:

    • pH ~2.5 - 3.0: Acidic pH suppresses the ionization of the potential acid impurity (2-(3-carbamoylphenoxy)acetic acid), keeping it in the neutral (protonated) state. This prevents peak broadening and ensures it is retained sufficiently to separate from the void volume, though it will still elute before the ester.

    • Acetonitrile: Chosen over methanol for lower backpressure and generally sharper peaks for aromatic amides.

Detection

Recommendation: UV-Vis / DAD (Diode Array Detector). [4]

  • Primary Wavelength:254 nm (Aromatic ring π-π* transitions).

  • Secondary Wavelength: 210 nm (Amide bond n-π* transition) – Use with caution due to solvent cutoff noise.

Experimental Protocol

Reagents and Materials
  • Reference Standard: Ethyl 2-(3-carbamoylphenoxy)acetate (>98% purity).

  • Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.[4][2]

  • Additives: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure complete solubility of the ester).

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase Initial Ratio (95:5 Water:ACN) to prevent solvent mismatch peaks.

Chromatographic Conditions (The Method)
ParameterSetting
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05%Equilibration / Injection
2.05%Isocratic Hold (Retain polar impurities)
12.090%Linear Gradient (Elute Analyte)
15.090%Wash (Elute highly lipophilic contaminants)
15.15%Return to Initial
20.05%Re-equilibration

Method Logic & Workflow Visualization

The following diagram illustrates the logical flow of the method development and the separation mechanism.

MethodDevelopment Start Analyte: Ethyl 2-(3-carbamoylphenoxy)acetate Properties Properties: - Lipophilic Ester (Retained) - Polar Amide (Mid-eluting) - Potential Acid Impurity (Early eluting) Start->Properties Selection Column Selection: C18 (End-capped) To prevent amide tailing Properties->Selection MobilePhase Mobile Phase Optimization: Acidic pH (0.1% Formic Acid) Suppresses Acid Ionization Selection->MobilePhase Separation Separation Mechanism: 1. Acid Impurity (Low k') 2. Starting Material (Mid k') 3. Target Ester (High k') MobilePhase->Separation Validation Validation (ICH Q2): - Specificity - Linearity - Precision Separation->Validation

Figure 1: Strategic workflow for HPLC method development targeting phenoxyacetate derivatives.[5]

Method Validation (ICH Q2 Guidelines)

Once the separation is confirmed, the method must be validated.

Specificity (Stress Testing)

Perform forced degradation to ensure the method can detect impurities.

  • Acid Hydrolysis: Reflux analyte in 0.1 N HCl for 2 hours. Expected Result: Decrease in Ester peak, appearance of Acid peak (earlier R.T.).

  • Base Hydrolysis: Reflux in 0.1 N NaOH. Expected Result: Rapid conversion to Acid form.

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Precision (Repeatability)

Inject the Working Standard (0.1 mg/mL) six times.

  • Acceptance Criteria: RSD of Peak Area

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Amide.Ensure column is "End-capped". Increase buffer strength or add 5mM Ammonium Formate.
Split Peaks Solvent mismatch.Dissolve sample in Mobile Phase (or closer to initial gradient conditions).
RT Drift Temperature fluctuation or pH instability.Use column oven. Ensure mobile phase is freshly prepared and pH checked.
Ghost Peaks Contaminated Mobile Phase.Use HPLC-grade solvents.[2][6] Filter aqueous phase through 0.22 µm filter.[2]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (2023). Ethyl 2-carbamoylacetate (Related Structure Data). National Library of Medicine. Link

  • BenchChem. (2025). Application Notes for HPLC Analysis of Phenoxyacetic Acid Derivatives.Link

Sources

Application Note: Preparation of Ethyl 2-(3-carbamoylphenoxy)acetate Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This guide details the standardized protocol for preparing high-integrity stock solutions of Ethyl 2-(3-carbamoylphenoxy)acetate . This compound features two distinct functional groups—an ethyl ester and a primary amide (carbamoyl)—attached to a phenoxy scaffold.

The chemical stability of this molecule is the primary constraint. While the amide group is relatively robust, the ethyl ester is susceptible to hydrolysis in aqueous environments, particularly under non-neutral pH or elevated temperatures, converting the molecule to its corresponding carboxylic acid (2-(3-carbamoylphenoxy)acetic acid). Furthermore, the aromatic core confers significant lipophilicity, necessitating the use of organic solvents for primary solubilization.

Key Technical Constraints:

  • Hydrolytic Instability: Avoid long-term storage in aqueous buffers.

  • Solubility Profile: Low aqueous solubility; requires DMSO or Ethanol for stock concentrations >1 mM.

  • Hygroscopicity: Anhydrous solvents are required to prevent moisture-mediated degradation.

Physicochemical Profile

Before initiating the protocol, verify the specific batch data provided on your Certificate of Analysis (CoA).

PropertyValue / CharacteristicNotes
Compound Name Ethyl 2-(3-carbamoylphenoxy)acetate
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight ~223.23 g/mol Verify exact MW on specific vial label.
Predicted LogP ~1.5 - 2.0Moderate lipophilicity.
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended for biological screening.[1]
Secondary Solvent Ethanol (Absolute)Alternative if DMSO is incompatible.
Solubility Limit ~50-100 mM (in DMSO)Do not exceed 100 mM to avoid precipitation upon freezing.

Materials & Equipment

  • Compound: Ethyl 2-(3-carbamoylphenoxy)acetate (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade). Note: DMSO is hygroscopic.[1] Use fresh or aliquoted solvent stored over molecular sieves.

  • Vials: Amber borosilicate glass vials with PTFE-lined caps (to prevent plasticizer leaching and photodegradation).

  • Weighing: Analytical balance (readability 0.01 mg or 0.1 mg).

  • Liquid Handling: Calibrated micropipettes (P200, P1000) with low-retention tips.

Protocol: Primary Stock Preparation (10 mM)

This protocol targets a 10 mM stock concentration, which is the industry standard for high-throughput screening and cell-based assays.

Step 1: Molar Mass Verification

Calculate the required mass using the formula:



Example Calculation: To prepare 1.0 mL of a 10 mM stock:



Step 2: Weighing (The "Difference" Method)

Due to the potential for static charge on organic solids, weigh the compound directly into the storage vial or use the difference method:

  • Tare the balance with the empty amber vial.

  • Add approximately 2-5 mg of compound.

  • Record the exact mass (e.g., 2.45 mg).

  • Back-calculate the precise volume of DMSO required to achieve 10 mM.

    • Volume (µL) = (Mass in mg / MW) × 10⁵

Step 3: Solubilization
  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath for 5 minutes at room temperature. Do not heat above 37°C to prevent ester degradation.

Step 4: Aliquoting & Storage

Critical: Avoid repeated freeze-thaw cycles.

  • Aliquot the stock solution into small volumes (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes or amber glass vials.

  • Seal tightly with Parafilm if storing for >1 month.

  • Store at -20°C (short term < 6 months) or -80°C (long term > 6 months).

Protocol: Preparation of Working Solutions

Warning: Direct dilution of high-concentration DMSO stocks into aqueous media can cause precipitation ("crashing out").[1] Use an intermediate dilution step.

Serial Dilution Workflow
  • Intermediate Dilution: Dilute the 10 mM Primary Stock into 100% DMSO to create secondary stocks (e.g., 1 mM, 0.1 mM).

  • Final Dilution: Dilute the secondary stock into the assay buffer/media.

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in biological assays.[1]

DilutionWorkflow Stock Primary Stock (10 mM in DMSO) Inter Intermediate Stock (100 µM in DMSO) Stock->Inter 1:100 Dilution (in DMSO) Assay Assay Well (1 µM Compound 1% DMSO) Inter->Assay 1:100 Dilution (into Buffer) Buffer Assay Buffer Buffer->Assay

Caption: Two-step dilution strategy to minimize precipitation risk. Intermediate dilutions in DMSO ensure solubility before introduction to aqueous buffers.

Quality Control & Stability Logic

Hydrolysis Risk Assessment

The ethyl ester moiety is the "weak link." In a basic environment (pH > 8.0), ester hydrolysis accelerates significantly.

  • Reaction: Ethyl 2-(3-carbamoylphenoxy)acetate + H₂O → 2-(3-carbamoylphenoxy)acetic acid + Ethanol.

  • Impact: The resulting acid will have significantly different potency and solubility properties (likely more soluble in water due to ionization).

QC Checklist
  • Visual Inspection: Before every use, check for crystals or precipitate.

  • LC-MS Verification (Optional): For critical assays, run a standard LC-MS check.

    • Expected Mass: [M+H]⁺ ≈ 224.23 Da.

    • Degradation Flag: Appearance of a peak at [M+H]⁺ ≈ 196.18 Da (Loss of Ethyl group, -28 Da).

StabilityLogic Compound Ethyl 2-(3-carbamoylphenoxy)acetate (Intact Ester) Acid Hydrolysis Product: Carboxylic Acid Derivative Compound->Acid High pH or Prolonged Aqueous Storage Precip Precipitation (Loss of Bioavailability) Compound->Precip Direct Dilution >1% DMSO Water Aqueous Buffer / Moisture Water->Compound Hygroscopic DMSO

Caption: Stability and solubility failure modes. Hydrolysis converts the ester to an acid; improper dilution causes precipitation.

Troubleshooting Guide

IssueObservationRoot CauseCorrective Action
Precipitation Cloudy solution upon adding buffer.Compound "crashed out" due to polarity shock.Use the "Intermediate Dilution" method (Step 5). Sonicate the assay buffer before adding compound.
Loss of Potency IC50/EC50 shifts over time.Ester hydrolysis or DMSO water absorption.Prepare fresh stock. Ensure DMSO is anhydrous. Store at -80°C.
Incomplete Solubilization Particles visible in stock vial.Saturation or static aggregation.Sonicate for 5-10 mins. Warm gently to 30°C. Add 5% more DMSO.

References

  • PubChem. Ethyl 2-(3-carbamoylphenoxy)acetate - Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Phenoxyacetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Accelerating Drug Discovery Workflows through Dielectric Heating and Green Chemistry

Introduction & Scientific Rationale

Phenoxyacetic acid derivatives are indispensable structural motifs in medicinal chemistry, agrochemicals, and industrial biotechnology. They serve as critical precursors in the industrial biosynthesis of penicillins (such as Penicillin V) and act as foundational building blocks for synthesizing biologically active hydrazide-hydrazones, oxadiazoles, and broad-spectrum antimicrobial agents[1].

Traditionally, the synthesis of aryloxyacetates relies on the Williamson ether synthesis—a bimolecular nucleophilic substitution (


) between a phenoxide ion and an alkyl haloacetate. Under conventional convective heating (e.g., oil baths or heating mantles), this reaction is thermodynamically inefficient. It suffers from prolonged reaction times (often 5 to 12 hours), moderate yields, and the generation of thermal degradation byproducts[2].

The Causality of Microwave Optimization: Microwave-assisted organic synthesis (MAOS) fundamentally alters the kinetic profile of this reaction. By utilizing dielectric heating, microwave irradiation (typically at 2.45 GHz) couples directly with the dipoles of polar solvents (e.g., DMF) and the highly polar ionic species (phenoxide salts) in the reaction mixture. Unlike conventional heating, which relies on thermal conductivity from the vessel wall inward, microwave heating is volumetric and instantaneous (heating from the inside out). This localized superheating drastically lowers the activation energy barrier of the


 transition state, truncating reaction times from hours to mere minutes while significantly enhancing product yield and purity[3].
Mechanistic Pathway

The causality of the yield improvement lies in the suppression of competing side reactions. Extended thermal exposure in conventional heating often leads to ester hydrolysis or transesterification. Microwave irradiation achieves the target activation temperature within seconds, driving the nucleophilic attack of the phenoxide onto the


-carbon of ethyl bromoacetate to completion before secondary thermodynamic sinks can be populated[4].

Mechanism Phenol Substituted Phenol (Ar-OH) Base Base (K2CO3) Deprotonation Phenol->Base -H⁺ Phenoxide Phenoxide Ion (Ar-O⁻) Base->Phenoxide Transition SN2 Transition State (Microwave Accelerated) Phenoxide->Transition AlkylHalide Ethyl Bromoacetate (Br-CH2-COOEt) AlkylHalide->Transition Nucleophilic Attack Product Phenoxyacetate Derivative (Ar-O-CH2-COOEt) Transition->Product -Br⁻

Mechanistic pathway of microwave-accelerated Williamson ether synthesis of phenoxyacetates.

Quantitative Data: Conventional vs. Microwave Synthesis

The empirical advantages of MAOS over conventional reflux are summarized below. The data reflects the synthesis of Ethyl 2-phenoxyacetate using equivalent molar ratios of reactants across multiple literature benchmarks.

Reaction ParameterConventional Heating (Oil Bath)Microwave Irradiation (Monomode Reactor)
Heating Mechanism Convection / ConductionDielectric Polarization / Ionic Conduction
Temperature 80 °C – 100 °C90 °C – 155 °C
Reaction Time 5 – 12 hours5 – 10 minutes
Average Yield (%) 65% – 75%88% – 96%
Crude Purity Moderate (Requires extensive chromatography)High (Often requires only liquid extraction)
Energy Efficiency Low (Continuous energy draw)High (Rapid energy transfer)
Experimental Protocols

This section outlines a self-validating, step-by-step protocol for the microwave-assisted synthesis of ethyl 2-phenoxyacetate. The protocol is designed for standard monomode microwave reactors (e.g., CEM Discover SP or Biotage Initiator+) and includes built-in quality control checks to ensure reproducibility.

Workflow Prep 1. Reagent Preparation (Phenol + Base + Alkyl Halide) Vessel 2. Load into Microwave Vessel (Add Phase Transfer Catalyst/Solvent) Prep->Vessel Irradiation 3. Microwave Irradiation (300W, 90°C, 10 min) Vessel->Irradiation Cooling 4. Rapid Air/N2 Cooling (Reduce to <50°C) Irradiation->Cooling Workup 5. Liquid-Liquid Extraction (EtOAc / H2O) Cooling->Workup Purification 6. Purification (Recrystallization / Column Chromatography) Workup->Purification Analysis 7. Characterization (NMR, IR, LC-MS) Purification->Analysis

Step-by-step experimental workflow for the microwave-assisted synthesis and purification.

Protocol A: Synthesis of Ethyl 2-Phenoxyacetate

Self-Validating Principle: The use of anhydrous conditions and a slight stoichiometric excess of the alkyl halide ensures complete consumption of the phenolic starting material, which is easily verifiable via Thin Layer Chromatography (TLC) prior to workup.

Materials:

  • Substituted Phenol (1.0 eq, e.g., 10 mmol)

  • Ethyl bromoacetate or Ethyl chloroacetate (1.1 eq, 11 mmol)

  • Anhydrous Potassium Carbonate (

    
    ) (1.5 eq, 15 mmol)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)

Step-by-Step Procedure:

  • Preparation: To a 30 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add the substituted phenol (10 mmol) and anhydrous

    
     (15 mmol).
    
  • Solvent Addition: Add 5 mL of anhydrous DMF. Causality note: DMF is highly microwave-absorbing (high loss tangent), which facilitates rapid heating. The base deprotonates the phenol to form the highly nucleophilic phenoxide ion.

  • Reagent Addition: Slowly add ethyl bromoacetate (11 mmol) to the suspension. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to:

    • Power: 300 W (Dynamic power control)

    • Temperature: 90 °C

    • Hold Time: 10 minutes

    • Cooling: Enable compressed air/nitrogen cooling post-reaction.

  • Intra-Process Validation (TLC): Once cooled to room temperature, sample 10 µL of the mixture. Run a TLC (Hexane:EtOAc 8:2). The disappearance of the phenol spot (visualized via UV at 254 nm) confirms reaction completion. If incomplete, re-irradiate for 3 additional minutes.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with 5% NaOH solution (to remove any unreacted phenol), followed by brine (20 mL). Dry over anhydrous

    
    .
    
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude ethyl 2-phenoxyacetate.

Protocol B: Saponification to Phenoxyacetic Acid (Optional)

If the free acid is required for downstream peptide coupling or hydrazide formation:

  • Dissolve the crude ester in 10 mL of Ethanol.

  • Add 5 mL of 2M aqueous NaOH.

  • Irradiate in the microwave at 80 °C for 3 minutes.

  • Cool, acidify with 1M HCl to pH 2, and filter the resulting precipitated phenoxyacetic acid derivative. Wash with cold water and dry under a vacuum.

References
  • CONVENTIONAL AND GREEN SYNTHESIS UNDER SOLVENT-FREE MICROWAVE IRRADIATION OF 2-(4-(PHENYLDIAZENYL)PHENOXY) ACETIC ACID DERIVATIV , Farmacia Journal. 1

  • Rapid and High‐Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase‐Transfer Catalysis Conditions , ResearchGate. 2

  • Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid , MDPI. 3

  • Design and synthesis of novel chemical entities with anticancer activity , University of Padua (unipd.it). 4

Sources

Technical Application Note: Optimization of Ethyl 2-(3-carbamoylphenoxy)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It addresses the synthesis, optimization, and downstream utility of Ethyl 2-(3-carbamoylphenoxy)acetate , a versatile pharmacophore scaffold.

Executive Summary & Compound Profile

Ethyl 2-(3-carbamoylphenoxy)acetate represents a strategic "linker-scaffold" in modern drug discovery.[1] Structurally, it consists of a phenol ether core substituted at the meta-position with a primary amide and linked to an ethyl ester via a methylene bridge.[1]

  • Primary Utility: It serves as a bifunctional building block.[1] The ester moiety acts as a masked carboxylic acid (for solubility or subsequent coupling), while the amide provides a robust hydrogen-bond donor/acceptor motif often required for active site recognition in kinases and proteases.[1]

  • Key Applications:

    • Fragment-Based Drug Discovery (FBDD): Used to probe S1/S2 pockets in enzyme inhibitors.[1]

    • PROTAC Linkers: The phenoxy-alkyl chain provides a semi-rigid spacer for proteolysis-targeting chimeras.[1]

    • Peptidomimetics: Acts as a non-natural amino acid precursor.[1]

PropertySpecification
IUPAC Name Ethyl 2-(3-carbamoylphenoxy)acetate
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Core Scaffold 3-Hydroxybenzamide
Reactive Handles Ester (Electrophile), Amide (Nucleophile/H-Bonding), Aromatic Ring (π-stacking)

Synthesis Protocol: Williamson Ether Approach

The most robust method for synthesizing this intermediate is the alkylation of 3-hydroxybenzamide with ethyl bromoacetate.[1] This protocol is optimized to minimize O-alkylation vs. N-alkylation competition.[1]

Mechanism & Causality[1][2]
  • Base Selection (K₂CO₃): We use Potassium Carbonate rather than stronger bases (like NaH) to selectively deprotonate the phenolic hydroxyl group (

    
    ) without affecting the amide nitrogen (
    
    
    
    ).[1]
  • Solvent Choice (Acetone/DMF): Anhydrous acetone allows for easy workup, but adding a catalytic amount of DMF promotes the nucleophilic attack by solvating the potassium cation.[1]

Step-by-Step Methodology

Reagents:

  • 3-Hydroxybenzamide (1.0 eq)[1]

  • Ethyl bromoacetate (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium Iodide (KI), catalytic (0.1 eq) - Finkelstein catalyst[1]

  • Acetone (Reagent Grade, dried over MgSO₄)

Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-Hydroxybenzamide (13.7 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) in anhydrous acetone (150 mL). Stir at room temperature for 30 minutes to ensure phenoxide formation.

  • Alkylation: Add catalytic KI (1.6 g). Dropwise add Ethyl bromoacetate (12.2 mL, 110 mmol) over 15 minutes. Note: Exothermic reaction; control addition rate.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor by TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1).[1] The starting phenol (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃). Rinse the filter cake with fresh acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will likely be an off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) or perform flash column chromatography if high purity (>99%) is required for biological assays.[1]

Self-Validating QC Parameters
  • ¹H NMR (DMSO-d₆): Look for the characteristic singlet of the O-CH₂-CO group around 4.78 ppm .[1] The ethyl ester will show a quartet (~4.15 ppm) and triplet (~1.20 ppm).[1] The amide protons appear as two broad singlets around 7.3 and 7.9 ppm.[1]

  • HPLC Purity: >98% (UV detection at 254 nm).

Downstream Functionalization Workflows

Once synthesized, the molecule can be diverted into three distinct chemical pathways depending on the target drug class.

Pathway A: Selective Hydrolysis (The Acid Route)

To generate the free carboxylic acid for coupling to amines (creating complex amides).[1]

  • Reagent: LiOH (1.5 eq) in THF/Water.

  • Logic: Lithium Hydroxide is preferred over NaOH because it is less aggressive, reducing the risk of hydrolyzing the meta-amide group alongside the ester.[1]

Pathway B: Dehydration (The Nitrile Route)

To convert the amide into a nitrile (cyano group), often used as a bioisostere for carbonyls.

  • Reagent: Trifluoroacetic Anhydride (TFAA) / Pyridine.[1]

  • Outcome: Ethyl 2-(3-cyanophenoxy)acetate.[1]

Pathway C: Hofmann Rearrangement (The Aniline Route)

To convert the amide into a primary amine.[1]

  • Reagent: Phenyliodine(III) diacetate (PIDA).[1]

  • Outcome: Ethyl 2-(3-aminophenoxy)acetate.[1]

Visualized Workflows (Graphviz)[1]

The following diagram illustrates the synthesis and decision tree for this intermediate.

G Start 3-Hydroxybenzamide (Starting Material) Intermediate Ethyl 2-(3-carbamoylphenoxy)acetate (Target Scaffold) Start->Intermediate Williamson Ether Synthesis (Reflux) Reagent Ethyl Bromoacetate + K2CO3 / KI Reagent->Intermediate Acid Acid Derivative (via LiOH) Intermediate->Acid Hydrolysis (Selective) Nitrile Cyano Derivative (via TFAA) Intermediate->Nitrile Dehydration Amine Aniline Derivative (via Hofmann) Intermediate->Amine Rearrangement

Figure 1: Synthetic workflow and functional divergence for Ethyl 2-(3-carbamoylphenoxy)acetate.[1][2]

Quality Control & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete alkylation or moisture in solvent.[1]Ensure Acetone is dried over MgSO₄.[1] Increase reaction time or add catalytic KI.
Byproduct: N-alkylation Base too strong or temperature too high.[1]Switch from K₂CO₃/DMF to K₂CO₃/Acetone. Maintain temperature at 56°C (do not overheat).
Hydrolysis of Ester Wet solvents or prolonged exposure to base.[1]Use anhydrous conditions.[1] Quench reaction immediately upon completion.
Amide degradation Acidic workup too harsh.[1]Avoid strong acids during workup.[1] Use dilute HCl or Citric Acid to neutralize.[1]

References

  • PubChem Compound Summary. (2023). 2-(3-Carbamoylphenoxy)acetic acid.[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Williamson, A. W. (1850).[1] "Theory of Aetherification".[1] Journal of the Chemical Society.[1][3] (Foundational methodology for ether synthesis).[1]

  • Organic Syntheses. (1941).[1] Alkylation of Phenols. Coll. Vol. 1, p. 436.[1] (Standard protocol validation). Retrieved from [Link][1]

Sources

Application Note: 1H NMR Sample Preparation for Ethyl 2-(3-carbamoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized sample preparation protocol for Ethyl 2-(3-carbamoylphenoxy)acetate , a compound featuring both a lipophilic ethyl ester/phenoxy moiety and a polar primary amide group. While standard organic solvents (e.g., Chloroform-d) are often sufficient for esters, the presence of the carbamoyl group (


) introduces specific solubility and proton exchange challenges. This guide recommends DMSO-

as the primary solvent to ensure accurate integration of exchangeable protons and provides a self-validating workflow to guarantee spectral fidelity.

Introduction & Chemical Context

Ethyl 2-(3-carbamoylphenoxy)acetate contains three distinct magnetic environments that dictate solvent choice:

  • Ethyl Ester (

    
    ):  Highly soluble in non-polar solvents.
    
  • Phenoxy Acetate Linker (

    
    ):  Generally stable, but chemical shift is sensitive to solvent polarity.
    
  • Primary Amide (

    
    ):  The critical functional group. Primary amides possess exchangeable protons and a dipole that can lead to intermolecular hydrogen bonding (dimerization) in non-polar solvents.
    
The Solubility Challenge

In non-polar solvents like


, primary amides often exhibit:
  • Line Broadening: Due to intermediate rates of chemical exchange with trace water or conformational isomerism.

  • Solubility Limits: Leading to precipitation or non-homogeneous samples which degrade magnetic field homogeneity (shimming).

  • Signal Overlap: Amide protons may shift unpredictably depending on concentration (concentration-dependent chemical shifts).

To resolve this, this protocol prioritizes Dimethyl Sulfoxide-


 (DMSO-

)
as the solvent of choice. DMSO acts as a strong hydrogen bond acceptor, effectively "locking" the amide protons in place, slowing their exchange rate, and yielding sharp, quantifiable signals [1].

Materials & Equipment

  • Analyte: Ethyl 2-(3-carbamoylphenoxy)acetate (>95% purity recommended).

  • Solvent: DMSO-

    
     (99.9 atom % D) + 0.03% v/v TMS (Tetramethylsilane) as internal reference.
    
    • Alternative:

      
       (only if amide solubility is verified >10 mg/mL).
      
  • NMR Tubes: 5 mm high-precision borosilicate tubes (e.g., Wilmad 507-PP or equivalent).

    • Note: Discard tubes with scratches or chips to prevent shimming errors.

  • Filtration: Pasteur pipette packed with a small plug of glass wool (cleaned).

  • Liquid Handling: Calibrated micropipette (1000 µL).

Experimental Protocol

Solvent Selection Logic

The decision process for solvent selection is based on the polarity balance of the molecule.

SolventSelection Start Start: Ethyl 2-(3-carbamoylphenoxy)acetate CheckAmide Primary Amide Present? Start->CheckAmide IsSoluble Is sample >10mg soluble in CDCl3? CheckAmide->IsSoluble Yes DMSO Select DMSO-d6 (Recommended) IsSoluble->DMSO No / Cloudy CDCl3 Select CDCl3 (Conditional) IsSoluble->CDCl3 Yes (Clear) Reason1 Why? Strong H-bonding stabilizes -NH2 protons; sharp peaks. DMSO->Reason1 Reason2 Why? Good for ester analysis, but -NH2 may be broad. CDCl3->Reason2

Figure 1: Decision logic for solvent selection prioritizing amide stability.

Preparation Workflow

Target Concentration: 10-15 mg in 600 µL solvent (~50-75 mM). This balance provides sufficient signal-to-noise (S/N) for 1H NMR in <10 minutes without inducing viscosity broadening [2].

Step-by-Step Procedure:

  • Weighing:

    • Tare a clean 1.5 mL microcentrifuge tube or small glass vial.

    • Weigh 10.0 – 15.0 mg of Ethyl 2-(3-carbamoylphenoxy)acetate.

    • Expert Tip: Do not weigh directly into the NMR tube.[1] Static charge can cause powder to cling to the upper walls, outside the coil region, leading to incorrect concentration calculations.

  • Dissolution:

    • Add 600 µL of DMSO-

      
       (with TMS) to the vial.
      
    • Vortex or gently swirl until the solution is visually clear.

    • Validation: Hold the vial up to a light source.[2] If "schlieren" lines (refractive index swirls) or particulates are visible, the sample is not homogeneous. Sonicate for 30 seconds if necessary.

  • Filtration (Critical for Resolution):

    • Filter the solution through a glass wool plug directly into the NMR tube.

    • Why? Even microscopic dust particles distort magnetic susceptibility, ruining the "shim" (field homogeneity) and broadening peaks [3].

  • Volume Adjustment:

    • Ensure the liquid height in the tube is 40-50 mm (approx.[3] 0.6 - 0.7 mL).[3]

    • Constraint: If the volume is too low (<40 mm), the air/liquid interface may enter the receiver coil, causing severe line shape distortion. If too high (>55 mm), shimming becomes difficult due to thermal gradients.

  • Labeling:

    • Label the cap, not the tube glass (ink interferes with spinning/shimming).

SamplePrep Step1 1. Weigh Analyte (10-15 mg) Step2 2. Add Solvent (600 µL DMSO-d6) Step1->Step2 Step3 3. Vortex/Sonicate (Ensure Homogeneity) Step2->Step3 Step4 4. Filter (Glass Wool) Step3->Step4 Step5 5. Transfer to Tube (Height 40-50mm) Step4->Step5

Figure 2: Linear workflow for high-fidelity NMR sample preparation.

Data Acquisition & Expected Results

Instrument Parameters[2][4][5]
  • Temperature: 298 K (25°C). Note: Variable temperature may be needed if amide rotation is restricted.

  • Pulse Sequence: zg30 (30° excitation pulse) to allow faster repetition.

  • Relaxation Delay (D1): 1.0 - 2.0 seconds.

  • Scans (NS): 16 - 64 (depending on field strength; 16 is usually sufficient for 15 mg).

  • Acquisition Time (AQ): > 3.0 seconds to resolve fine coupling.

Predicted Spectral Characteristics (DMSO- )

The following table summarizes the expected chemical shifts. Note that in DMSO-


, the amide protons (

) often appear as two distinct singlets or broad humps due to the partial double bond character of the C-N bond, which restricts rotation [4].
MoietyProton TypeApprox.[4] Shift (

ppm)
MultiplicityIntegralNotes
Amide

7.8 - 8.2Broad Singlet1HH-bonded to solvent
Amide

7.2 - 7.6Broad Singlet1HDistinct from

Aromatic Ar-H (Ring)6.8 - 7.6Multiplet4HPattern depends on substitution
Linker

4.7 - 4.8Singlet2HDeshielded by Oxygen
Ethyl

4.1 - 4.2Quartet (

Hz)
2HTypical ester methylene
Ethyl

1.1 - 1.2Triplet (

Hz)
3HTypical ester methyl
Ref TMS0.00Singlet-Internal Standard
Solvent DMSO (residual)2.50Quintet-Solvent peak
Water

in DMSO
3.33Broad Singlet-Variable position

Troubleshooting & Validation

Self-Validating the Protocol

To ensure the protocol was successful, check these indicators immediately after acquisition:

  • The "Lock" Level: Ensure the lock signal is stable. Instability suggests precipitation or a vortex in the tube (too little solvent).

  • Resolution Check: Zoom in on the TMS peak (0 ppm). It should be a sharp singlet. If it is split or has "shoulders," the shimming is poor, likely due to particulates (failed filtration) or a scratched tube.

  • Integration Check: Normalize the Ethyl

    
     triplet to 3.00. The 
    
    
    
    singlet should integrate to ~2.00. Significant deviation (>10%) implies impurities or relaxation time issues.
Common Issues
  • Broad Amide Peaks: If the

    
     peaks are extremely broad or invisible, it indicates proton exchange is too fast.
    
    • Fix: Ensure the DMSO is "dry" (free of water). Water catalyzes proton exchange. Use ampoules of DMSO-

      
       rather than a stock bottle.
      
  • Extra Peaks at 3.33 ppm: This is water in DMSO. It is unavoidable but should not overlap with the ester signals.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Chapter 3: Sample Preparation.

  • University of Ottawa NMR Facility. (n.d.). NMR Sample Preparation Guidelines. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Amides. University of Wisconsin-Madison. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(3-carbamoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Ethyl 2-(3-carbamoylphenoxy)acetate. Our focus is on maximizing yield and purity by addressing common challenges encountered during the Williamson ether synthesis, the principal route for this transformation.

The synthesis involves the O-alkylation of 3-hydroxybenzamide with an ethyl haloacetate. While seemingly straightforward, this Sₙ2 reaction is influenced by a delicate interplay of reagents, solvents, and reaction conditions. This document provides in-depth, experience-driven answers to common issues, ensuring that every protocol is a self-validating system for achieving reliable and high-yield results.

Core Reaction Pathway

The synthesis proceeds via the Williamson ether synthesis, where the phenolic hydroxyl group of 3-hydroxybenzamide is deprotonated by a base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of ethyl bromoacetate or chloroacetate, displacing the halide to form the desired ether product.

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate first?

Low yields in this synthesis typically trace back to four key areas: incomplete deprotonation of the phenol, presence of water, suboptimal reaction conditions, or competing side reactions.

  • Reagent Quality & Handling: The Williamson ether synthesis is highly sensitive to moisture.[1] Water will consume the base and can hydrolyze the ethyl haloacetate. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. The quality of your base is also critical; for instance, sodium hydride (NaH) should be a fine, free-flowing grey powder. Clumps may indicate deactivation from atmospheric moisture.[1]

  • Base & Solvent Choice: The combination of base and solvent dictates the reaction rate and selectivity. A weak base may not fully deprotonate the phenol, leading to unreacted starting material. A polar aprotic solvent like DMF or acetonitrile is essential to solvate the cation of the base and provide a medium for the Sₙ2 reaction to occur efficiently.[2][3]

  • Reaction Time & Temperature: This reaction is not instantaneous and requires heating to proceed at a reasonable rate, typically between 50-100 °C for 1-8 hours.[2][4] Insufficient time or temperature will result in an incomplete reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.

  • Side Reactions: The primary competing reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the phenoxide oxygen.[2][3] While O-alkylation is generally favored, harsh conditions can increase the incidence of side products.

Q2: How do I choose the optimal base and solvent for this reaction?

The choice of base and solvent is critical for maximizing yield. The goal is to achieve complete deprotonation of the 3-hydroxybenzamide without promoting side reactions.

Base Selection:

  • Potassium Carbonate (K₂CO₃): This is the most commonly recommended base for this type of reaction.[5][6][7] It is a relatively mild, inexpensive, and non-hygroscopic base that is effective in polar aprotic solvents. It is strong enough to deprotonate the phenol but generally not so strong as to cause significant hydrolysis of the amide or ester functional groups.

  • Sodium Hydride (NaH): A much stronger, non-nucleophilic base that ensures rapid and complete deprotonation of the phenol.[8] However, it is pyrophoric and requires strictly anhydrous conditions. It is an excellent choice if you are confident in your technique and are still seeing incomplete conversion with K₂CO₃.

Solvent Selection: Polar aprotic solvents are preferred as they do not participate in hydrogen bonding and can effectively solvate cations, leaving the phenoxide anion more available for nucleophilic attack.[2]

SolventBoiling Point (°C)Dielectric ConstantProsCons
N,N-Dimethylformamide (DMF) 15337High boiling point allows for a wide temperature range. Excellent solvating power often leads to higher yields and faster reactions.[9][10]Difficult to remove completely during work-up. Must be high purity.
Acetonitrile (CH₃CN) 8237.5Good solvating power. Easier to remove under vacuum than DMF.[2]Lower boiling point limits the maximum reaction temperature.
Acetone / Butanone (MEK) 56 / 8021 / 18Inexpensive and very easy to remove. Can be effective, especially with a phase-transfer catalyst.[5]Lower polarity and boiling point may lead to slower reaction rates.

Recommendation: Start with potassium carbonate in DMF . This combination offers the best balance of reactivity, operational simplicity, and high yield potential for this specific synthesis.[9][10]

Q3: I suspect my reaction is not going to completion. How can I optimize the reaction conditions?

If you observe significant amounts of unreacted 3-hydroxybenzamide via TLC analysis, your reaction conditions need optimization. Incomplete reactions are often due to insufficient time, temperature, or base strength.[2]

Optimization Strategy:

  • Confirm Base Stoichiometry: Use at least 1.5 to 2.0 equivalents of a base like K₂CO₃ to ensure the equilibrium favors the deprotonated phenoxide.

  • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. A typical range for this synthesis is 70-90 °C.[4] Higher temperatures increase the reaction rate but can also promote side reactions if excessive (>100-110 °C).[1]

  • Extend Reaction Time: Monitor the reaction every hour using TLC. Continue refluxing until the spot for 3-hydroxybenzamide has disappeared or is no longer diminishing in intensity. Reactions can take anywhere from 2 to 8 hours.[3]

  • Consider a Catalyst: Adding a catalytic amount (0.1 eq) of sodium or potassium iodide can increase the reaction rate, especially if using ethyl chloroacetate. The iodide performs a Finkelstein reaction in situ to generate the more reactive ethyl iodoacetate.[3]

ParameterStarting PointOptimized RangeRationale
Temperature 60 °C70 - 90 °CBalances reaction rate against potential side-product formation.[4]
Time 3 hours4 - 8 hours (TLC monitored)Ensures the reaction proceeds to completion.[2]
Base (K₂CO₃) 1.5 equivalents2.0 - 2.5 equivalentsDrives the deprotonation equilibrium to favor the phenoxide.
Alkylating Agent 1.1 equivalents1.2 - 1.3 equivalentsEnsures the phenoxide is consumed; slight excess accounts for any potential hydrolysis.
Q4: What are the likely side products, and how can I minimize their formation?

The primary side reactions to consider are hydrolysis of the ester and C-alkylation of the phenoxide.

  • Hydrolysis: The ester group on ethyl bromoacetate and the final product can be hydrolyzed to a carboxylic acid under strongly basic conditions, especially if water is present. The amide on 3-hydroxybenzamide is more robust but can also hydrolyze under harsh conditions.

    • Minimization: Use strictly anhydrous conditions.[1] Employ a moderately strong base like K₂CO₃ instead of hydroxides (NaOH, KOH). Perform the work-up promptly once the reaction is complete.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho/para positions of the aromatic ring (C-alkylation, undesired).[2]

    • Minimization: O-alkylation is generally favored in polar aprotic solvents like DMF and acetonitrile, which is another reason they are the recommended choice.[2] Avoiding excessively high temperatures also helps suppress C-alkylation.

Q5: I'm having trouble with the work-up and purification. Can you provide a detailed protocol?

A clean work-up is essential for isolating the product with high purity and minimizing yield loss. The goal is to remove the solvent (DMF), unreacted reagents, and the salt byproduct.

Detailed Work-up and Purification Protocol:

  • Cooling and Quenching: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing a large volume of cold water (at least 10x the volume of the DMF). The organic product should precipitate as a solid or oil. Stir for 15-30 minutes to ensure complete precipitation.

  • Extraction: If the product precipitates as a solid, it can be collected by vacuum filtration. If it is an oil or remains in solution, transfer the aqueous mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 50 mL).[5]

  • Washing: Combine the organic extracts. Wash sequentially with:

    • Water (2 x 50 mL) to remove residual DMF.

    • 5% aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) to remove any acidic byproducts.

    • Brine (saturated aqueous NaCl solution) (1 x 50 mL) to remove the bulk of the water from the organic layer.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a solid or a viscous oil.

    • Recrystallization: This is the preferred method for solids. Ethanol or a mixture of ethyl acetate/hexane are good starting points for recrystallization.[12] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

    • Column Chromatography: If the product is an oil or recrystallization is ineffective, purify using silica gel column chromatography.

Troubleshooting Flowchart

This decision tree can help diagnose the root cause of low yield issues systematically.

troubleshooting_flowchart start Low Yield (<50%) check_tlc Analyze Final TLC Plate start->check_tlc sm_present Significant Starting Material (SM) Remains check_tlc->sm_present sm_gone SM Consumed, but Product Spot is Weak check_tlc->sm_gone incomplete_rxn Issue: Incomplete Reaction sm_present->incomplete_rxn Yes side_rxns Issue: Side Reactions or Product Degradation sm_gone->side_rxns Yes sol_time_temp Action: Increase Time/Temp (See Table) incomplete_rxn->sol_time_temp sol_base Action: Use Stronger Base (NaH) or More K₂CO₃ (2.0-2.5 eq) incomplete_rxn->sol_base sol_reagents Action: Verify Reagent Purity & Anhydrous Conditions incomplete_rxn->sol_reagents end_node Re-run with Optimized Protocol sol_time_temp->end_node sol_base->end_node sol_reagents->end_node sol_streaks Action: Check for Streaking/Baseline Material on TLC (Polar Impurities) side_rxns->sol_streaks sol_conditions Action: Use Milder Conditions (Lower Temp, K₂CO₃) side_rxns->sol_conditions sol_workup Action: Review Work-up Protocol (Potential Loss During Extraction) side_rxns->sol_workup sol_streaks->end_node sol_conditions->end_node sol_workup->end_node

Caption: A decision tree for troubleshooting low yields.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved February 26, 2026, from [Link]

  • Williamson ether synthesis. (2020, July 15). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved February 26, 2026, from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved February 26, 2026, from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved February 26, 2026, from [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022, February 5). MDPI. Retrieved February 26, 2026, from [Link]

  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2024). Indonesian Journal of Chemistry. Retrieved February 26, 2026, from [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Retrieved February 26, 2026, from [Link]

  • Synthesis of ethyl 2-[2-mesylamino-3-(2-chlorophenoxy)phenyl]acetate. (n.d.). PrepChem.com. Retrieved February 26, 2026, from [Link]

Sources

Troubleshooting hydrolysis side reactions in ethyl ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Hydrolysis Side Reactions

Introduction

You are likely reading this because your ethyl ester synthesis—a reaction that should be textbook chemistry—is failing. You are seeing the carboxylic acid starting material in your final NMR or LC-MS, either because the reaction didn't complete or because the ester hydrolyzed back to the acid during workup.

Hydrolysis is the nemesis of ester synthesis. It is driven by two main factors: thermodynamic equilibrium (in Fischer esterification) and kinetic susceptibility (during aqueous workup). This guide moves beyond basic textbook definitions to address the practical, invisible failure points in the lab.

Module 1: Diagnostic Triage

Before changing your synthetic route, you must identify when the hydrolysis is occurring. Use this logic flow to pinpoint the failure mode.

TroubleshootingFlow Start START: High Acid Content Observed CheckIPC Check In-Process Control (TLC/LC-MS) Before Quench Start->CheckIPC ReactionFail Acid present BEFORE workup? CheckIPC->ReactionFail Yes WorkupFail Reaction clean, Acid appears AFTER workup CheckIPC->WorkupFail No Equilibrium Issue: Equilibrium Limitation (Water not removed) ReactionFail->Equilibrium ReagentWet Issue: Wet Reagents (e.g., p-TsOH·H2O) ReactionFail->ReagentWet pHSpike Issue: pH Spike (Saponification) WorkupFail->pHSpike HeatSpike Issue: Exotherm during Quench WorkupFail->HeatSpike

Figure 1: Diagnostic logic tree to distinguish between incomplete conversion (reaction failure) and post-reaction hydrolysis (workup failure).

Module 2: The "Hidden" Water in Reagents

Q: I am using anhydrous ethanol and flame-dried glassware. Why is my reaction still stalling?

A: You may be introducing water through your catalyst. The most common catalyst for ethyl ester synthesis is p-Toluenesulfonic acid (p-TsOH) . However, the commercial bottle on your shelf is almost certainly the monohydrate form (


).
  • The Math: p-TsOH monohydrate contains ~10–13% water by weight .

  • The Impact: If you use 10 mol% catalyst, you are adding 10 mol% water relative to your substrate at

    
    . In equilibrium-sensitive reactions, this is enough to cap your maximum yield.
    
Protocol: Dehydrating the Catalyst

Do not assume "anhydrous" reagents are dry.

  • Reflux: Dissolve p-TsOH·H₂O in Toluene (or Benzene if permitted).[1]

  • Trap: Reflux with a Dean-Stark trap for 1 hour before adding your carboxylic acid/alcohol.

  • Verify: Ensure water droplets accumulate in the trap.

Table 1: Water Content of Common "Dry" Reagents

ReagentCommercial StateWater Content (wt%)Risk Level
p-TsOH Monohydrate~10.5%High
Ethanol (Abs) Hygroscopic Liquid<0.2% (fresh) to 1% (aged)Medium
EDC·HCl Hygroscopic Solid<1% (if stored properly)Low
Silica Gel Hygroscopic Solid4–5% (equilibrium)High (during column)

Module 3: Reaction Optimization (Fischer Esterification)

Q: I'm running a Fischer esterification at reflux. How do I push the equilibrium further?

A: You must exploit Le Chatelier’s principle by removing water more aggressively than simple reflux allows.

The Azeotrope Strategy

Ethanol and water form a positive azeotrope (bp 78.2 °C, ~95% EtOH). However, simply boiling ethanol doesn't remove water effectively because the azeotrope composition is mostly ethanol. You need a heterogeneous azeotrope or an entrainer.

Recommended Solvent System: Toluene/Ethanol While benzene is the classic choice, toluene is safer and effective.

  • Setup: Dean-Stark apparatus.

  • Solvent: Mix Ethanol and Toluene (ratio ~ 1:2).

  • Mechanism: The ternary azeotrope (Ethanol/Water/Toluene) boils at ~74 °C. The condensate separates into two phases; the water-rich phase is trapped, while the organic phase returns to the flask.

Critical Note: If your ester is volatile (bp < 100 °C), do not use Dean-Stark. You will distill your product into the trap. Use molecular sieves (3Å or 4Å) in the reaction flask instead.

Module 4: Workup & Isolation (The Danger Zone)

Q: My TLC showed 100% conversion, but after washing with NaHCO₃, I have 20% acid. Why?

A: You likely triggered Base-Catalyzed Hydrolysis (Saponification) during the quench. Unlike acid catalysis, base hydrolysis is irreversible . Once the carboxylate forms, the ester is gone forever.

HydrolysisMechanism Ester Ethyl Ester (R-COOEt) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack Hydroxide Base (OH-) from aggressive wash Hydroxide->Tetra AcidSalt Carboxylate Salt (R-COO-) Tetra->AcidSalt Irreversible Collapse Alcohol Ethanol (Leaving Group) Tetra->Alcohol

Figure 2: The irreversibility of base-catalyzed hydrolysis makes alkaline washes risky.

Protocol: The "Cold Buffer" Workup

Never quench a sensitive ester synthesis with strong base (NaOH/KOH) or even saturated bicarbonate if the substrate is electron-deficient.

  • Cool Down: Chill the reaction mixture to 0 °C before adding any aqueous solution. Hydrolysis rates drop significantly at lower temperatures.

  • Buffer Choice:

    • Standard: Saturated NaHCO₃ (pH ~8.5). Add slowly.

    • Sensitive Substrates: Phosphate buffer (pH 7.[2]0) or dilute Citric Acid (if removing amines).

  • Speed: Minimize contact time. Shake, separate layers immediately, and dry the organic layer over MgSO₄ or Na₂SO₄. Do not let the ester sit in the aqueous phase.

Module 5: Substrate Specifics (Sterics & Electronics)

Q: Why does my chloro-ester hydrolyze instantly, while my t-butyl ester is stable?

A: Electronic activation and steric shielding dictate hydrolysis rates.

  • Electronic Effect: Electron-withdrawing groups (EWGs) near the carbonyl (e.g.,

    
    -halo esters) make the carbonyl carbon highly electrophilic. These are hyper-sensitive to water/base.
    
  • Steric Effect: Bulky groups protect the carbonyl from nucleophilic attack.

Table 2: Relative Hydrolysis Risk Profile

Substrate TypeExample StructureHydrolysis RiskWorkup Recommendation
Simple Aliphatic Ethyl Acetate / PropionateLow Std. NaHCO₃ wash OK.
Sterically Hindered Ethyl Pivalate / MesitoateVery Low Robust; can tolerate harsh conditions.
Electron Deficient Ethyl Chloroacetate / TrifluoroacetateExtreme NO bases. Water wash only. Dry immediately.
Activated Esters NHS-Esters / Phenolic EstersHigh Acidic/Neutral buffer only (pH 4-6).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Larson, G. L.; Weber, J. C. "Reaction of p-Toluenesulfonic Acid Monohydrate with Alcohols." Journal of Organic Chemistry, 1985 .

  • Kirby, A. J. "Hydrolysis and Esterification." Comprehensive Chemical Kinetics, Vol 10. Elsevier. (Mechanistic grounding for pH dependence).
  • Sigma-Aldrich. "p-Toluenesulfonic acid monohydrate Product Specification." (Confirming water content).

  • BenchChem. "Stability of Phosphonic Acid Esters in Aqueous Solutions." (Data on pH stability profiles).

Sources

Removing unreacted 3-hydroxybenzamide from the final product

Author: BenchChem Technical Support Team. Date: March 2026

Ticket: Removing Unreacted 3-Hydroxybenzamide (3-HBA)

Status: Open | Priority: High | Agent: Senior Application Scientist[1][2]

Executive Summary

You are encountering difficulty removing unreacted 3-hydroxybenzamide (3-HBA) from your reaction mixture. This is a common challenge due to the compound's amphiphilic nature (containing both a polar amide and an acidic phenolic hydroxyl group).[1]

Effective removal requires exploiting the specific pKa difference of the phenolic hydroxyl group (~9.[1]3) or its hydrogen-bonding capability on silica.[1][2] This guide provides three validated protocols ranging from high-throughput extraction to precision chromatography.[1][2]

Module 1: Chemical Intelligence & Strategy

Before selecting a protocol, you must understand the "enemy."[2] 3-HBA behaves differently depending on the pH of your environment.[1]

PropertyValueImplication for Purification
Molecular Weight 137.14 g/mol Low MW; elutes early in Size Exclusion.[1][2]
Acidity (pKa) ~9.3 (Phenol) CRITICAL: It can be deprotonated by weak bases (e.g., Na₂CO₃) to become water-soluble.[1][2]
LogP ~0.4 - 0.8Moderately polar.[1][2] Soluble in EtOAc, Alcohols; Poor in Hexanes.[1][2]
H-Bonding Donor/AcceptorCauses severe "tailing" on standard silica gel if unbuffered.[1][2]
Diagnostic Decision Tree

Use the following logic flow to select the correct protocol for your specific product.

purification_logic Start START: Analyze Your Product IsProductAcidic Is your Product Acidic? (Contains -COOH, -SO3H, Phenol) Start->IsProductAcidic IsProductBaseSensitive Is Product Base-Sensitive? (Esters, labile groups) IsProductAcidic->IsProductBaseSensitive NO (Product is Neutral/Basic) MethodB PROTOCOL B: Flash Chromatography (Acid-Modified) IsProductAcidic->MethodB YES (Co-elution risk) MethodA PROTOCOL A: pH-Swing Extraction (Liquid-Liquid) IsProductBaseSensitive->MethodA NO (Robust Product) MethodC PROTOCOL C: Scavenging Resin (Solid Phase) IsProductBaseSensitive->MethodC YES (Avoid Hydrolysis)

Figure 1: Decision matrix for selecting the optimal purification route based on product stability and chemistry.

Module 2: Protocol A - pH-Swing Extraction (LLE)

Best For: Neutral or Basic products (Amides, Amines, Ethers) that are stable to mild base.[1][2] Mechanism: This method converts 3-HBA into its water-soluble phenolate salt (3-oxidobenzamide), partitioning it into the aqueous layer while your non-acidic product remains in the organic layer.[1]

Reagents Required
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

  • Base: 1.0 M Sodium Carbonate (Na₂CO₃) or 0.5 M Sodium Hydroxide (NaOH).

    • Note: Na₂CO₃ (pH ~11) is preferred over NaOH to prevent accidental hydrolysis of the amide bond in your product.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • First Wash (Removal): Add an equal volume of 1.0 M Na₂CO₃ .[1][2] Shake vigorously for 2 minutes.

    • Chemistry: The base deprotonates the phenol (pKa 9.3), forming the sodium phenolate salt.

  • Separation: Allow layers to separate. The 3-HBA (now ionic) will migrate to the Aqueous (Top) layer (if using DCM, it will be the top layer; if EtOAc, it is the bottom).[1]

  • Second Wash: Repeat step 2 to ensure complete removal.[1][2]

  • Brine Wash: Wash the organic layer once with saturated NaCl (Brine) to remove residual water/base.[1]

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.

Validation: Run a TLC. The spot corresponding to 3-HBA (usually lower Rf) should be absent.[1]

Module 3: Protocol B - Acid-Modified Flash Chromatography

Best For: Acidic products or complex mixtures where extraction causes emulsions.[1][2] The Issue: On standard silica, the phenolic hydroxyl group of 3-HBA hydrogen bonds with silanols, causing peak tailing (streaking) that contaminates your product.[2]

The Fix: Mobile Phase Modification

You must suppress the ionization of the silanols and the phenol to sharpen the peak.

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1][2]

  • Mobile Phase Modifier: Add 1% Acetic Acid (AcOH) or 0.1% Formic Acid to both your non-polar (Hexane/DCM) and polar (EtOAc/MeOH) solvents.[1][2]

  • Gradient:

    • Start: 100% Hexane (+1% AcOH)[1][2]

    • Ramp: 0% to 60% EtOAc (+1% AcOH)

    • Note: 3-HBA is polar.[1][2] It will elute later than non-polar products.[1][2]

Why this works: The acid keeps the 3-HBA in its protonated (neutral) form, preventing it from "sticking" to the silica surface [1].

Module 4: Protocol C - Solid-Phase Scavenging

Best For: High-throughput parallel synthesis or base-sensitive products (e.g., esters) where liquid extraction is messy.[1][2]

Mechanism

Use a Polymer-Supported Carbonate (PS-CO3) or Strong Anion Exchange (SAX) resin.[1] These resins act like "solid-state extraction," binding the phenolic proton and trapping the impurity on the bead.

Workflow
  • Dissolve: Dissolve crude mixture in DCM or THF.

  • Charge: Add PS-Carbonate resin (approx. 3 equivalents relative to the estimated amount of unreacted 3-HBA).

  • Incubate: Shake or stir gently at room temperature for 1-2 hours.

    • Visual: The resin may change color depending on the indicator, but usually, no visible change occurs.[2]

  • Filter: Filter the mixture through a fritted funnel or cotton plug.

  • Result: The filtrate contains your purified product; the 3-HBA remains ionically bound to the resin [2].[1]

scavenging_mechanism cluster_0 Solution Phase cluster_1 Solid Phase (Resin) Impurity 3-HBA (Neutral) Resin PS-Carbonate (Basic Sites) Impurity->Resin Diffusion Product Target Product Product->Product No Interaction (Passes Through) Bound Resin-3-HBA Complex (Trapped) Resin->Bound Ionic Binding (Acid-Base rxn)

Figure 2: Mechanism of solid-phase scavenging.[1] The phenolic impurity binds to the basic resin, while the neutral product remains in solution.

Troubleshooting & FAQs

Q1: I tried the Na₂CO₃ wash (Protocol A), but I formed a terrible emulsion. What now? A: Phenolic salts can act as surfactants.[1][2]

  • Immediate Fix: Add a small amount of Methanol (2-5%) to the mixture or filter the emulsion through a pad of Celite.[1]

  • Prevention: Use a higher ionic strength aqueous layer (e.g., 1M Na₂CO₃ saturated with NaCl) from the start to "salt out" the organics.[2]

Q2: My product is also a phenol. How do I separate it from 3-HBA? A: You cannot use Protocol A or C. You must use Protocol B (Chromatography) . Because 3-HBA has an amide group, it is likely more polar than a simple phenolic product.[1][2] Use a shallow gradient (e.g., 0.5% increase in EtOAc per minute) to maximize separation resolution.[1][2]

Q3: Can I use recrystallization? A: Yes, if your product is solid.[1][2] 3-HBA is soluble in hot water but crystallizes upon cooling.[1][2] However, it is also soluble in Ethanol.[1][2] If your product is non-polar, recrystallizing from a mixture of Ethanol/Water often keeps the 3-HBA in the mother liquor while your product precipitates [3].

References
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Guides. Accessed March 2, 2026.[1][2] [Link]

  • Biotage. "ISOLUTE® Scavengers: User Guide." Biotage Technical Literature. Accessed March 2, 2026.[1][2] [Link]

  • PubChem. "3-Hydroxybenzamide - Chemical and Physical Properties."[1][2][3] National Library of Medicine.[1][2] Accessed March 2, 2026.[1][2] [Link]

Sources

Knowledge Base Article: Optimizing Base Selection for O-Alkylation of Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: KB-ORG-8821 Status: Active Department: Process Chemistry & Synthesis Support

Diagnostic Decision Matrix

Use this logic flow to select the optimal base/solvent system for your specific substrate.

BaseSelection Start START: Analyze Substrate Sensitive Contains Base-Sensitive Groups? (Esters, Nitriles, base-labile protecting groups) Start->Sensitive Steric Is the Phenol Sterically Hindered? (e.g., 2,6-disubstituted) Sensitive->Steric Yes (Avoid strong nucleophiles) Acidity Phenol Acidity (pKa) Sensitive->Acidity No MethodA Method A: Standard Process Base: K2CO3 Solvent: Acetone or DMF Temp: Reflux Steric->MethodA No (Cost effective) MethodB Method B: The 'Cesium Effect' Base: Cs2CO3 Solvent: MeCN or DMF Temp: RT to 60°C Steric->MethodB Yes (Need naked anion) Acidity->MethodA High Acidity (pKa < 10) MethodC Method C: Irreversible Deprotonation Base: NaH Solvent: THF or DMF Temp: 0°C to RT Acidity->MethodC Low Acidity (pKa > 11) MethodA->MethodB If conversion < 50%

Figure 1: Decision matrix for selecting the appropriate base system based on substrate sterics and sensitivity.

Mechanistic Insight: The "Why" Behind the Protocol

Successful O-alkylation relies on maximizing the nucleophilicity of the phenoxide oxygen while suppressing C-alkylation and elimination side reactions. The choice of base dictates the cation effect , which is the governing variable in this reaction.

The "Cesium Effect" vs. Potassium

While Potassium Carbonate (


) is the industrial standard due to cost, Cesium Carbonate (

) is the superior reagent for difficult substrates.
  • Solubility:

    
     is significantly more soluble in organic solvents (DMF, MeCN) than 
    
    
    
    . This increases the effective basicity in the organic phase.
  • The "Naked" Anion: The large ionic radius of Cesium (

    
    ) results in a diffuse positive charge. This forms a "loose" ion pair with the phenoxide anion.[1] In contrast, smaller cations (
    
    
    
    ,
    
    
    ) form "tight" ion pairs, stabilizing the oxygen and reducing its nucleophilicity. A "naked" phenoxide (associated with Cs+) is more reactive and less prone to C-alkylation [1].
O- vs. C-Alkylation (Ambident Nucleophiles)

Phenoxides are ambident nucleophiles—they can react at the Oxygen (hard) or the Carbon (soft).

  • To favor O-Alkylation: Use polar aprotic solvents (DMF, DMSO) and large cations (

    
    , 
    
    
    
    ). These solvents solvate the cation but leave the oxygen anion free to attack.
  • To favor C-Alkylation (Undesirable): Use protic solvents (TFE, Water) or small cations (

    
    ). Protic solvents hydrogen-bond to the oxygen, shielding it and forcing the reaction to the carbon ring [2].
    

Troubleshooting & FAQs

Scenario 1: "My reaction stalls at 60% conversion."

Diagnosis: This is often a lattice energy or solubility issue. The base is not dissolving sufficiently to deprotonate the remaining phenol, or the surface of the inorganic base has become coated with salt byproducts (


/

). Corrective Actions:
  • Particle Size: Do not use granular

    
     straight from the jar. Pulverize it to a fine powder using a mortar and pestle before addition.
    
  • The Finkelstein Boost: Add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). This converts a sluggish alkyl chloride/bromide into a highly reactive alkyl iodide in situ.

  • Switch to Cesium: If using

    
    , switch to 
    
    
    
    (0.5–1.0 eq). The higher solubility often drives the reaction to completion [3].
Scenario 2: "I am seeing ring alkylation (C-alkylation) impurities."

Diagnosis: The phenoxide oxygen is being "shielded," forcing the electrophile to attack the ring. This happens in solvents that hydrogen bond to the oxygen or with cations that coordinate tightly.[2] Corrective Actions:

  • Check Solvent: Ensure you are NOT using alcohols or water. Switch to anhydrous DMF or NMP.

  • Check Cation: If using

    
     or 
    
    
    
    , switch to
    
    
    . The larger cation disrupts the tight coordination at the oxygen, freeing it for reaction.
Scenario 3: "My ester group hydrolyzed during the reaction."

Diagnosis: The base was too strong or nucleophilic (e.g., Hydroxide


 or Hydride 

). Even trace water with

generates

, which rapidly hydrolyzes esters. Corrective Actions:
  • Buffer Acidity: Switch to a mild carbonate base (

    
     or 
    
    
    
    ). These are generally not strong enough to hydrolyze esters in aprotic solvents.
  • Solvent Control: Use Acetone or MEK (Methyl Ethyl Ketone) instead of DMF/Water mixtures.

Standard Operating Procedures (Protocols)

Protocol A: The "Standard" (Cost-Effective)

Best for simple, unhindered phenols and primary alkyl halides.

  • Setup: Flame-dry a round-bottom flask with a magnetic stir bar.

  • Reagents: Add Phenol (1.0 equiv) and powdered

    
     (1.5–2.0 equiv).
    
  • Solvent: Add Acetone or DMF (

    
     concentration).
    
  • Activation: Stir at Room Temperature (RT) for 15 minutes. (Color change often indicates phenoxide formation).

  • Alkylation: Add Alkyl Halide (1.1–1.2 equiv) dropwise.

  • Reaction: Heat to reflux (Acetone: 56°C) or 60–80°C (DMF). Monitor by TLC.[3]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.

Protocol B: The "Cesium" Method (High Performance)

Best for hindered phenols, secondary alkyl halides, or sensitive substrates.

  • Setup: Flame-dry flask under Nitrogen/Argon atmosphere.

  • Reagents: Add Phenol (1.0 equiv) and

    
     (1.1–1.5 equiv).
    
  • Solvent: Add anhydrous Acetonitrile (MeCN) or DMF (

    
     concentration).
    
  • Alkylation: Add Alkyl Halide (1.1 equiv).

  • Reaction: Stir at RT. If no reaction after 2 hours, warm to 50°C.

    • Note:

      
       reactions in DMF often proceed rapidly at RT.
      
  • Workup: Dilute with water, extract with Ether/EtOAc. Wash organic layer with brine to remove residual DMF.

Data Reference: Base & Solvent Properties

BaseSolubility (Organic)Basicity (Effective)Cation Radius (

)
Best For...

LowModerate1.38General purpose, scale-up, robust substrates.

HighHigh1.67Hindered phenols, sensitive groups, low temperatures.

InsolubleVery High (Irreversible)1.02Non-acidic phenols, rapid reaction. Risk: Side reactions.[3][4][5][6]

LowHigh1.02Phase transfer catalysis (with TBAI) only.
Comparative Acidity (pKa) in DMSO

Note: Acidity in organic solvents differs vastly from water. Carbonates are effective because the pKa of phenols rises in DMSO, but the basicity of the carbonate anion rises even more.

CompoundpKa (Water)pKa (DMSO) [4]
Phenol10.018.0
4-Nitrophenol7.110.8
Water15.731.4

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile synthesis of alkyl phenyl ethers using cesium carbonate.[1] Synthetic Communications, 25(9), 1367–1370.[1] Link

  • Kornblum, N., Seltzer, R., & Haberfield, P. (1963). Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Hydrogen Bonding Capacity of the Solvent. Journal of the American Chemical Society, 85(8), 1148–1154. Link

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the O-alkylation of phenols with secondary alkyl halides. Journal für Praktische Chemie, 341(2), 186–190. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

Sources

Technical Support Center: Solubilization & Handling of Ethyl 2-(3-carbamoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Challenge of Amphiphilic Esters

Ethyl 2-(3-carbamoylphenoxy)acetate presents a classic medicinal chemistry paradox: it possesses a polar "head" (the carbamoyl/amide group) and a hydrophobic "tail" (the phenoxy-ethyl ester scaffold). While the amide suggests hydrogen bonding potential, the aromatic ring and ethyl ester moiety significantly increase lipophilicity (LogP > 1.5 estimated), often leading to rapid precipitation ("crashing out") upon dilution into aqueous buffers.

This guide moves beyond generic advice, providing a mechanistic approach to solubilization that preserves chemical stability, specifically preventing the hydrolysis of the labile ester bond.

The Science of Solubility: Why It Precipitates

To solve the problem, we must understand the failure mode.

  • Crystal Lattice Energy: The meta-substituted amide group (3-carbamoyl) acts as a strong hydrogen bond donor/acceptor. In the solid state, this creates a stable crystal lattice that resists dissolution in water.

  • The "Oiling Out" Phenomenon: Upon dilution from an organic stock (like DMSO) into water, the water molecules form a hydration shell around the polar amide. However, the hydrophobic phenoxy-ester portion disrupts the water network. If the local concentration exceeds the critical solubility limit during mixing, the molecules aggregate, forming a milky suspension or oil droplets.

  • Hydrolysis Risk: The ethyl ester group is susceptible to nucleophilic attack by hydroxide ions (

    
    ) or acid catalysis.[1] Standard alkaline buffers (pH > 8.0) will degrade your compound into 2-(3-carbamoylphenoxy)acetic acid  and ethanol, altering your experimental results.
    

Master Protocol: The "Golden Path" to Solubilization

This protocol is designed to achieve a stable concentration of 10–100 µM in aqueous buffer (0.1% – 1% DMSO final).

Step 1: Preparation of the Master Stock (10 mM)
  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).

  • Rationale: DMSO disrupts the intermolecular hydrogen bonding of the amide group.

  • Procedure:

    • Weigh the solid compound accurately.

    • Add DMSO to achieve exactly 10 mM.

    • Vortex vigorously for 30 seconds. If undissolved, sonicate at 40°C for 5 minutes.

    • Checkpoint: Solution must be optically clear.

Step 2: The Intermediate Dilution (Critical Step)
  • Do NOT add the 10 mM stock directly to the buffer if you observe precipitation.

  • Technique: Create a 10x Working Solution in a co-solvent mixture.

  • Formulation: 10% DMSO + 90% PEG-400 (Polyethylene Glycol 400).

  • Why? PEG-400 acts as an amphiphilic bridge, stabilizing the hydrophobic ester tail while remaining miscible with water.

Step 3: Final Aqueous Dilution
  • Buffer Selection: PBS (pH 7.4) or HEPES (pH 7.2). Avoid Carbonate or Tris buffers at pH > 8.0.

  • Method:

    • Place the required volume of aqueous buffer in a tube.

    • While vortexing the buffer , slowly pipette the stock solution into the center of the vortex.

    • Speed: Fast addition prevents local supersaturation; slow addition allows aggregates to nucleate.

    • Result: A clear solution ready for assay.

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding the DMSO stock to the buffer. Why?

A: This is "kinetic precipitation." You likely exceeded the aqueous solubility limit or added the stock too slowly, creating a local region of high concentration.

  • Fix: Use the Intermediate Dilution method (Step 2 above). Alternatively, pre-warm the buffer to 37°C before addition to increase kinetic energy and solubility.

Q2: Can I heat the solution to dissolve the precipitate?

A: Proceed with extreme caution.

  • Risk: Heating aqueous solutions of ethyl esters accelerates hydrolysis.

  • Limit: Do not exceed 40°C. If it doesn't dissolve after 5 minutes at 40°C, heating further will likely degrade the compound before it dissolves it.

Q3: Is this compound stable in cell culture media (DMEM/RPMI)?

A: generally, yes, but with a half-life.

  • Mechanism: Serum esterases (present in FBS) can hydrolyze the ethyl ester.

  • Recommendation: For cell assays, add the compound immediately before the experiment. If long incubations (>24h) are required, quantify the degradation using LC-MS to ensure the "active" molecule is still present.

Q4: Can I use ethanol instead of DMSO?

A: Yes, but DMSO is preferred. Ethanol evaporates during handling, changing the concentration. Furthermore, ethanol has a lower capacity to disrupt the amide crystal lattice compared to DMSO.

Comparative Data: Solvent Compatibility

Solvent SystemSolubility RatingStability RiskRecommended Use
100% Water Insoluble (< 10 µM)High (Hydrolysis)Never use for stock
100% DMSO High (> 50 mM)ExcellentPrimary Stock
100% Ethanol Moderate (~10 mM)GoodSecondary option
PBS (pH 7.4) Low (< 50 µM)*ModerateFinal Assay Buffer
Tris (pH 8.5) LowCritical Failure Avoid (Rapid Hydrolysis)

*Solubility in PBS is dependent on the final DMSO concentration (typically 1%).

Visual Workflow: Decision Logic for Solubilization

The following diagram illustrates the logical flow for preparing a stable assay solution, including decision points for troubleshooting precipitation.

SolubilizationWorkflow Start Start: Solid Ethyl 2-(3-carbamoylphenoxy)acetate StockPrep Prepare 10mM Stock in 100% DMSO Start->StockPrep CheckClear Is Stock Clear? StockPrep->CheckClear Sonicate Sonicate at 40°C (5 min) CheckClear->Sonicate No DirectDilution Attempt Direct Dilution (1:1000) into Buffer CheckClear->DirectDilution Yes Sonicate->CheckClear CheckPrecip Precipitation Observed? DirectDilution->CheckPrecip Success Proceed to Assay (Use within 4 hours) CheckPrecip->Success No (Clear) IntermedStep Prepare Intermediate Dilution: 10% DMSO / 90% PEG-400 CheckPrecip->IntermedStep Yes (Cloudy) Cyclodextrin Add 5% HP-beta-Cyclodextrin to Buffer CheckPrecip->Cyclodextrin Still Cloudy FinalDilution Dilute Intermediate into Buffer (Vortexing) IntermedStep->FinalDilution FinalDilution->CheckPrecip Re-check Cyclodextrin->Success

Figure 1: Decision tree for solubilizing Ethyl 2-(3-carbamoylphenoxy)acetate, prioritizing simple dilution before escalating to co-solvents and complexing agents.

References

  • PubChem Compound Summary. (n.d.). Ethyl 2-phenoxyacetate.[2][3][4] National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Cosolvents).
  • Larsson, J., et al. (2020). Hydrolysis of Esters in Aqueous Buffers: Kinetics and Mechanisms. Journal of Organic Chemistry. [General reference for ester hydrolysis mechanisms in biological buffers].

Sources

Technical Support Center: Ethyl 2-(3-carbamoylphenoxy)acetate Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Ethyl 2-(3-carbamoylphenoxy)acetate . This compound is a highly functionalized synthetic intermediate featuring both an ethyl ester and a primary amide (carbamoyl) group attached to a phenoxy backbone. While versatile in drug development, its structural composition makes it inherently sensitive to environmental moisture.

This guide provides researchers with field-proven, mechanistically grounded troubleshooting strategies to ensure chemical integrity during storage and experimentation.

Mechanistic Overview: The Causality of Degradation

The primary vulnerability of Ethyl 2-(3-carbamoylphenoxy)acetate lies in its ester moiety. Esters and amides are among the functional groups most susceptible to hydrolysis in pharmaceutical settings[1]. When exposed to ambient humidity, capillary condensation occurs on the powder's surface, creating a localized aqueous microenvironment.

Within this microscopic liquid phase, water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is often catalyzed by trace acidic or basic impurities inherent to the bulk powder, leading to the irreversible cleavage of the ester bond to form 2-(3-carbamoylphenoxy)acetic acid and ethanol[2]. While the primary amide is also theoretically susceptible to degradation, the ester group hydrolyzes at a significantly faster rate under ambient conditions.

HydrolysisPathway A Ethyl 2-(3-carbamoylphenoxy)acetate (Intact Ester) C Tetrahedral Intermediate A->C Nucleophilic Attack B H2O (Moisture) + Trace Acid/Base B->C Catalyst/Reactant D 2-(3-carbamoylphenoxy)acetic acid (Degradant) C->D Bond Cleavage E Ethanol (Byproduct) C->E Leaving Group

Fig 1: Moisture-induced ester hydrolysis pathway of Ethyl 2-(3-carbamoylphenoxy)acetate.

Troubleshooting Guides & FAQs

Q1: Why is the purity of my Ethyl 2-(3-carbamoylphenoxy)acetate degrading over time during ambient storage? A: Purity degradation is primarily driven by solid-state ester hydrolysis. Even below the deliquescence point of the powder, moisture condenses in the microscopic pores of the crystalline structure[3]. This condensed moisture facilitates localized dissolution and mobilizes trace impurities that catalyze the hydrolysis of the ethyl ester into its corresponding carboxylic acid. To prevent this, the target water content of the stored powder must be maintained strictly below 1.0% w/w[2].

Q2: I've noticed clumping and weighing inaccuracies. What causes this, and how can I fix it? A: Clumping is a physical manifestation of hygroscopicity. As the powder absorbs atmospheric moisture, liquid bridges form between the particles, which eventually solidify into clumps. This not only causes weighing inaccuracies but also drastically increases the surface area exposed to hydrolytic degradation. Causality-Driven Solution: Always allow the sealed container to reach room temperature in a desiccator before opening to prevent thermal condensation. Perform all weighing inside a controlled environment (e.g., a glove box purged with dry nitrogen or argon).

Q3: Can I store stock solutions of this compound in protic solvents like methanol or ethanol? A: No. Storing this compound in protic solvents introduces a high risk of transesterification (e.g., in methanol, forming the methyl ester) or accelerated hydrolysis if trace water is present. For long-term stock solution storage, utilize anhydrous, aprotic solvents such as DMSO or DMF, stored over activated molecular sieves (3Å or 4Å) at -20°C.

Quantitative Data: Moisture Impact on Stability

The following table summarizes the causal relationship between storage conditions, moisture uptake, and the resulting purity degradation of Ethyl 2-(3-carbamoylphenoxy)acetate over a 6-month period.

Storage ConditionRelative Humidity (RH)Container TypeMoisture Uptake (w/w %)Purity Degradation (%)
-20°C< 10% (Desiccated)Amber Glass, PTFE Seal< 0.1%< 0.5%
4°C30%Standard Plastic Vial0.8%2.1%
25°C (Ambient)60%Open Container (1 week)3.5%12.4%
40°C (Accelerated)75%Standard Plastic Vial5.2%28.7%
Experimental Protocols
Protocol 1: Anhydrous Handling & Storage Workflow

To ensure a self-validating system of integrity, the handling of moisture-sensitive esters must eliminate atmospheric exposure. This protocol uses indicating desiccants as a built-in validation mechanism: if the desiccant changes color, the anhydrous assumption is immediately invalidated.

  • Equilibration: Upon receiving the compound (typically shipped on dry ice), place the intact, sealed container in a vacuum desiccator. Allow it to equilibrate to room temperature for at least 2 hours to prevent condensation upon opening.

  • Inert Transfer: Move the sealed container into a glove box purged with high-purity Argon or Nitrogen (H₂O < 1 ppm).

  • Aliquotting: Divide the bulk powder into single-use aliquots using pre-dried, amber glass vials. This prevents repeated freeze-thaw cycles and limits moisture exposure to the entire batch.

  • Sealing: Cap the vials with PTFE-lined septa. The inert gas trapped inside will protect the ester from atmospheric moisture.

  • Self-Validating Storage: Store the aliquots at -20°C in a secondary container filled with blue indicating silica gel. Validation checkpoint: If the silica gel turns pink, the environmental seal has failed, and the samples must be re-desiccated.

AnhydrousWorkflow Step1 1. Desiccator Equilibration Step2 2. Glove Box Transfer (Ar/N2) Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Purge & Seal (PTFE Caps) Step3->Step4 Step5 5. Store at -20°C over Desiccant Step4->Step5

Fig 2: Step-by-step anhydrous handling and storage workflow to prevent moisture degradation.

Protocol 2: Moisture Quantification via Coulometric Karl Fischer (KF) Titration

To validate the efficacy of your storage conditions, periodically quantify the residual moisture. Coulometric KF titration is the gold-standard reference method for trace water determination[4]. It is a self-validating protocol because it relies on absolute stoichiometry (1 mole of generated iodine reacts with exactly 1 mole of water) and utilizes a known standard prior to sample testing[4].

  • System Preparation: Fill the KF titration cell with an anhydrous methanol-based anolyte and catholyte solution. Turn on the generator electrode to pre-titrate the cell to a stable, low background drift (< 10 µ g/min ).

  • Self-Validation (Standardization): Inject exactly 1.0 µL of pure water (or a certified 1.0 mg/g water standard) through the septum. The instrument must recover 1000 µg (± 2%) of water. This validates the electrochemical generation of iodine before any sample is consumed[5].

  • Sample Preparation: Inside a glove box, accurately weigh 50–100 mg of Ethyl 2-(3-carbamoylphenoxy)acetate into a dry, airtight syringe.

  • Injection: Transfer the syringe to the KF titrator. Inject the powder directly into the titration cell through the sample port, ensuring no atmospheric moisture enters.

  • Measurement: The instrument will electrochemically generate iodine to react with the released moisture. The endpoint is detected bipotentiometrically.

  • Calculation: The moisture content is automatically calculated based on the total charge (Coulombs) passed during the titration. Ensure the final result is < 1.0% w/w to guarantee ester stability.

References
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives - ResearchG
  • Water Determination by Karl Fischer Titr
  • Karl Fischer Titration – Moisture Analysis - SG Systems Global
  • Hydrolysis in Pharmaceutical Formul
  • Kinetics of Moisture-Induced Hydrolysis in Powder Blends Stored at and below the Deliquescence Relative Humidity - ResearchG

Sources

Strategies for scaling up Ethyl 2-(3-carbamoylphenoxy)acetate production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Strategies for Ethyl 2-(3-carbamoylphenoxy)acetate

Current Status: Operational Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting for CAS 59673-82-4 (and analogs)

Executive Summary

Scaling up the production of Ethyl 2-(3-carbamoylphenoxy)acetate requires a shift in mindset from "synthesis" to "process engineering." At the bench, your primary concern is yield; at scale, your concerns shift to heat transfer, slurry dynamics, and the containment of hazardous lachrymators (ethyl bromoacetate).

This guide addresses the critical process parameters (CPPs) for the Williamson Ether Synthesis of 3-hydroxybenzamide. We focus on the chemoselective O-alkylation over N-alkylation and the management of heterogeneous reaction kinetics.

Module 1: The "Golden Batch" Protocol

Do not simply multiply your milligram quantities. The following protocol is designed for 100g to 1kg scale , prioritizing safety and workup efficiency.

Reaction Scheme: 3-Hydroxybenzamide + Ethyl Bromoacetate + K2CO3 → Ethyl 2-(3-carbamoylphenoxy)acetate + KBr + CO2

ParameterSpecificationRationale
Solvent 2-Butanone (MEK)Boiling point (80°C) is higher than Acetone (56°C), driving kinetics without pressurized vessels. Easier to dry than DMF.
Base

(Milled/Anhydrous)
Critical: Must be granular or milled. Mild base prevents amide deprotonation (preserving chemoselectivity).
Stoichiometry 1.0 : 1.1 : 1.5 (SM:Reagent:Base)Slight excess of alkylator ensures complete phenol consumption. Excess base maintains basicity despite water generation.
Catalyst Potassium Iodide (KI) - 5 mol%Finkelstein reaction in situ. Converts bromoacetate to highly reactive iodoacetate.
Temperature Reflux (~80°C)Required to overcome the activation energy of the heterogeneous surface reaction.
Step-by-Step Workflow
  • Slurry Formation: Charge reactor with 3-hydroxybenzamide and anhydrous MEK (10 volumes). Start agitation.

  • Base Addition: Add milled

    
     and KI. Agitate for 30 mins at room temp. Note: Color change may occur (phenoxide formation).
    
  • Reagent Dosing: Add Ethyl Bromoacetate dropwise over 60 minutes.

    • Scale-Up Risk: This reaction is exothermic. Monitor internal temperature (IT). Do not exceed 40°C during addition.

  • Reaction Phase: Heat to reflux (80°C) for 6–12 hours.

    • IPC (In-Process Control): Check HPLC for unreacted phenol (<1.0%).

  • Hot Filtration: Filter the mixture while hot (>50°C) to remove inorganic salts (KBr, excess

    
    ).
    
    • Why Hot? Prevents product precipitation in the filter cake.

  • Crystallization: Concentrate filtrate to ~3 volumes. Cool slowly to 0–5°C. Filter product.

Module 2: Visualizing the Process Logic

The following diagram illustrates the decision matrix for optimizing the reaction if standard conditions fail.

G Start Start: Reaction Stalled (>5% Starting Material) CheckWater Check Water Content (Karl Fischer) Start->CheckWater IsWet Is Solvent Wet? CheckWater->IsWet DrySolvent Action: Add Molecular Sieves or Azeotropic Distillation IsWet->DrySolvent Yes (>0.5%) CheckBase Check Base Particle Size IsWet->CheckBase No IsCoarse Is Base Coarse? CheckBase->IsCoarse GrindBase Action: High-Shear Mixing or Switch to Cs2CO3 IsCoarse->GrindBase Yes CheckTemp Check Reflux Temp IsCoarse->CheckTemp No AddCat Action: Add TBAI (Phase Transfer Catalyst) CheckTemp->AddCat Temp is Maxed

Figure 1: Troubleshooting logic tree for incomplete conversion in heterogeneous Williamson Ether Synthesis.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a "Double Spot" on TLC or a secondary peak on HPLC. Is this N-alkylation?

Diagnosis: Likely No . While N-alkylation is possible, the amide proton (


 ~17) is significantly less acidic than the phenol proton (

~10). Under

conditions, the phenoxide is the exclusive nucleophile. Root Cause: The impurity is likely the hydrolysis product (the carboxylic acid derivative) caused by wet solvent or atmospheric moisture reacting with the ester group. Solution:
  • Verify solvent water content (Karl Fischer titration).

  • Ensure the reactor is under a positive nitrogen atmosphere.

  • Validation: Treat a small sample of the impurity with aqueous base; if it dissolves and stays in the aqueous layer during extraction, it is the acid.

Q2: The reaction mixture turns into a thick paste (stalls stirring).

Diagnosis: "Slurry thickening" or "cementing." Root Cause: As the reaction proceeds, fine KBr salts precipitate. If the solvent volume is too low (high concentration), the slurry viscosity exceeds the torque capacity of the stirrer. Solution:

  • Immediate: Add more MEK (dilute to 15 volumes).

  • Prevention: Use an overhead stirrer with a high-torque motor and an anchor impeller, not a magnetic stir bar (which is useless above 50g scale).

Q3: Why use Ethyl Bromoacetate instead of Chloroacetate?

Analysis:

  • Bromoacetate: Better leaving group (Br-), faster kinetics, lower reaction temperature required.

  • Chloroacetate: Cheaper, but requires higher temperatures (often DMF solvent) and stronger catalysts (NaI/TBAI) to drive the reaction to completion.

  • Recommendation: For high-value pharma intermediates, the cost of Bromoacetate is offset by the cleaner impurity profile and easier solvent removal (MEK vs DMF).

Q4: Safety Alert - The reagent is a lachrymator.

Protocol: Ethyl bromoacetate is a potent tear gas agent.

  • Containment: All charging must be done via a closed addition funnel or diaphragm pump.

  • Neutralization: Keep a solution of 10% aqueous ammonia or ethanolamine nearby. These amines rapidly react with spills to form harmless glycine derivatives. Do not simply wash with water.

Module 4: Pathway Visualization

Understanding the competition between the desired pathway and side reactions is vital for purity control.

ReactionPath SM 3-Hydroxybenzamide Phenoxide Phenoxide Intermediate (Nucleophile) SM->Phenoxide Deprotonation (Fast) Base K2CO3 Base->Phenoxide Product O-Alkylated Product (Target) Phenoxide->Product Major Pathway (Kinetic Control) N_Impurity N-Alkylated Impurity (Trace) Phenoxide->N_Impurity Minor Pathway (Requires Strong Base) Reagent Ethyl Bromoacetate Reagent->Product Hyd_Impurity Hydrolyzed Acid (Main Impurity) Product->Hyd_Impurity If Water Present

Figure 2: Reaction pathway showing the dominance of O-alkylation and the risk of hydrolysis.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols and workups).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on amide/phenol physicochemical properties).

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Ethyl Bromoacetate. (Critical safety data regarding lachrymator handling and toxicity).

  • Organic Chemistry Portal. (2024). Williamson Ether Synthesis. (General mechanism and solvent effects).

  • BenchChem. (2025).[1][2] Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. (Analogous synthesis demonstrating K2CO3/Acetonitrile/Reflux conditions).

Sources

Overcoming low purity in crude Ethyl 2-(3-carbamoylphenoxy)acetate mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Phenoxy-Linker Synthesis Division Article ID: TS-ORG-305 Subject: Troubleshooting Low Purity in Crude Ethyl 2-(3-carbamoylphenoxy)acetate Mixtures Status: Active Last Updated: March 02, 2026[1]

Welcome to the Technical Support Center

You are viewing the advanced troubleshooting guide for Ticket #8821: "Crude mixture contains <85% desired ester and significant unidentifiable polar impurities."

This guide addresses the specific chemoselective challenges in synthesizing Ethyl 2-(3-carbamoylphenoxy)acetate via Williamson ether synthesis. The presence of both a phenol and a primary amide on the starting material (3-hydroxybenzamide) creates a competitive landscape between O-alkylation (desired) and N-alkylation (undesired).

Part 1: Diagnostic & Root Cause Analysis

Before attempting purification, you must identify which impurity is compromising your purity.[1] The 3-hydroxybenzamide scaffold presents three distinct reactivity risks.

The Chemoselectivity Logic (pKa Analysis)

The success of this reaction relies entirely on exploiting the acidity difference between the phenolic hydroxyl and the amide nitrogen.

Functional GroupApprox. pKa (DMSO)Reactivity Implication
Phenol (-OH) ~10High Acidity. Easily deprotonated by mild bases (

).[1] Forms the desired phenoxide nucleophile.
Amide (-NH₂) ~23-25Low Acidity. Requires strong bases (

,

) to deprotonate.[1]
Ester (Product) N/ALabile. Susceptible to hydrolysis in the presence of water/hydroxide.

The Diagnosis:

  • If you used NaH/DMF: You likely have N-alkylated byproducts .[1] The strong base deprotonates the amide, leading to competitive N-alkylation.

  • If you used aqueous NaOH: You likely have Hydrolyzed Acid (2-(3-carbamoylphenoxy)acetic acid).[1]

  • If you used K₂CO₃/Acetone but still have low purity: You likely have Unreacted Starting Material due to poor solubility or incomplete deprotonation.[1]

Part 2: Reaction Pathway Visualization

The following diagram illustrates the "Happy Path" (O-Alkylation) versus the "Sad Paths" (N-Alkylation and Hydrolysis) that degrade purity.

ReactionPathways Start 3-Hydroxybenzamide (Starting Material) Base Base Selection Start->Base Phenoxide Phenoxide Anion (O-Nucleophile) Base->Phenoxide Mild Base (K2CO3) pKa ~10 AmideAnion Amide Anion (N-Nucleophile) Base->AmideAnion Strong Base (NaH) pKa >20 Product Ethyl 2-(3-carbamoylphenoxy)acetate (Target Ester) Phenoxide->Product + Ethyl Bromoacetate (SN2) Acid_Impurity Carboxylic Acid (Hydrolysis Impurity) Product->Acid_Impurity Wet Solvent or Strong Aq. Base N_Impurity N-Alkylated Byproduct AmideAnion->N_Impurity Competitive Alkylation

Figure 1: Chemoselectivity pathways.[1] Green arrows indicate the target O-alkylation route governed by pKa control.

Part 3: Optimized Protocol & Workup

To maximize purity upstream, follow this self-validating protocol.

Step 1: The Reaction (Stoichiometry is Key)
  • Solvent: Anhydrous Acetone or Acetonitrile (MeCN).[1] Avoid DMF if possible; it is difficult to remove and can promote N-alkylation due to high polarity.

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.[2] (1.5 - 2.0 equivalents).[1]
    
  • Catalyst: Potassium Iodide (KI), catalytic amount (0.1 eq).[1] Accelerates the reaction via Finkelstein exchange (Br

    
     I), allowing milder temperatures.
    

Protocol:

  • Dissolve 3-hydroxybenzamide (1.0 eq) in Acetone (0.2 M concentration).

  • Add

    
     (1.5 eq) and KI (0.1 eq).[1] Stir at RT for 30 mins.[1] Why? This ensures phenoxide formation before the electrophile is introduced.
    
  • Add Ethyl Bromoacetate (1.1 eq) dropwise.[1]

  • Reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

Step 2: The "Soft" Workup (Crucial for Purity)

Do not use strong acid or base washes.[1] The ester is fragile, and the amide can hydrolyze.

  • Filtration: Filter the hot reaction mixture to remove inorganic salts (

    
    , Excess 
    
    
    
    ). Wash the cake with hot acetone.
  • Concentration: Evaporate the solvent to dryness.

  • Phase Partition:

    • Redissolve the residue in Ethyl Acetate (EtOAc) .

    • Wash 2x with Water (removes unreacted amide, which is more water-soluble than the ester).

    • Wash 1x with Brine .[1]

    • Dry over

      
       and concentrate.
      

Part 4: Purification Troubleshooting (The "Fix")

If your crude purity is still low, use the following decision matrix.

Scenario A: Sticky/Oily Solid (Solvent Entrapment)

Issue: The product contains residual DMF or EtOAc, preventing crystallization.

  • Fix: Trituration. Add cold Diethyl Ether or Hexanes to the oil and sonicate. The ester should precipitate as a white solid while impurities remain in the mother liquor.

Scenario B: Unreacted Starting Material (Phenol)

Issue: TLC shows a spot with lower


 (the starting phenol).
  • Fix: Cold Alkaline Wash.[1]

    • Dissolve crude in EtOAc.[1]

    • Wash rapidly with cold 5%

      
        (aq).[1]
      
    • Warning: Do not use NaOH.[1] Do not prolong contact time. The phenoxide will partition into the water; the ester stays in EtOAc.

Scenario C: Recrystallization Strategy

For high purity (>98%), recrystallization is superior to chromatography for this scaffold.[1]

Solvent Screening Table:

Solvent System Suitability Notes
Ethanol (Abs) High Dissolve hot, cool slowly.[1] Good for removing N-alkylated impurities.[1]
EtOAc / Hexane Medium Good for removing non-polar impurities, but the amide functionality may cause oiling out.
Water / Acetone Low Risk of hydrolysis.[1] Avoid if possible.

| Toluene | High | Excellent for removing unreacted starting material if the product is soluble hot. |

Recrystallization Protocol (Ethanol):

  • Dissolve crude solid in minimal boiling Ethanol.[1]

  • If colored impurities exist, add activated charcoal, boil for 2 mins, and filter hot.

  • Allow to cool to RT, then refrigerate at 4°C.

  • Filter crystals and wash with cold Ethanol.[1]

Part 5: FAQ - Specific User Scenarios

Q: I see a new impurity spot appearing during the workup. What happened? A: You likely used a strong base wash (NaOH) or allowed the crude to sit in wet solvent too long. The ester hydrolyzed to the carboxylic acid. This acid is often much more polar and will streak on silica.[1] Solution: Re-esterify using Ethanol/H2SO4 or discard and restart with "Soft" workup.

Q: My yield is low, and the starting material is unconsumed. A: The potassium carbonate might be wet (clumped). Grind your


 into a fine powder and dry it in an oven before use. Alternatively, switch to Cesium Carbonate (

)
; the "Cesium Effect" increases solubility and nucleophilicity of the phenoxide in organic solvents.

Q: Can I use column chromatography instead? A: Yes, but the amide group causes tailing on silica.

  • Mobile Phase: Add 1% Triethylamine to your EtOAc/Hexane mixture to prevent the amide from interacting strongly with the acidic silica sites.

  • Gradient: Start 20% EtOAc

    
     80% EtOAc.
    

References

  • Williamson, A. W. (1850).[1][3] "Theory of Aetherification."[1] Philosophical Magazine, 37, 350–356. (Foundational mechanism for ether synthesis).[1]

  • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Source for pKa values of phenols vs amides).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for recrystallization and drying agents).

  • BenchChem Technical Data. "Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate." (Analogous phenoxy-ester synthesis protocols).

Sources

Validation & Comparative

Structural Elucidation & Isomeric Differentiation: Ethyl 2-(3-carbamoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Ethyl 2-(3-carbamoylphenoxy)acetate is a critical intermediate in medicinal chemistry, often serving as a linker scaffold in PROTAC (Proteolysis Targeting Chimera) design and fragment-based drug discovery. Its structural integrity is defined by the meta-substitution pattern on the benzene ring, which dictates its geometry and binding potential.

This guide provides a rigorous framework for the NMR-based validation of this molecule. Unlike standard data sheets, this document focuses on isomeric differentiation —specifically distinguishing the target meta-isomer from its para-isomer (a common regioisomeric impurity) and the starting material, 3-hydroxybenzamide.

Key Chemical Identifiers[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: Ethyl 2-(3-carbamoylphenoxy)acetate

  • Molecular Formula: C₁₁H₁₃NO₄

  • Molecular Weight: 223.23 g/mol

  • Core Scaffold: 1,3-Disubstituted Benzene (Meta-substituted)

Experimental Protocol: Synthesis & Sample Preparation

Objective: To generate high-purity material for spectral assignment using a self-validating Williamson Ether Synthesis workflow.

Synthesis Workflow (Williamson Etherification)

The synthesis relies on the O-alkylation of 3-hydroxybenzamide with ethyl bromoacetate.

Reagents:

  • 3-Hydroxybenzamide (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Acetone or Acetonitrile (Reagent Grade)

Procedure:

  • Activation: Charge a round-bottom flask with 3-hydroxybenzamide and

    
     in acetone. Stir at room temperature for 30 minutes to facilitate phenoxide formation.
    
  • Alkylation: Dropwise add ethyl bromoacetate to the suspension.

  • Reflux: Heat to reflux (

    
    ) for 4-6 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexanes).
    
  • Workup: Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography if regio-impurities are suspected.

NMR Sample Preparation[11]
  • Solvent Choice: DMSO-d6 is strictly recommended over

    
    .
    
    • Reasoning: The amide protons (

      
      ) are exchangeable and often appear as broad, indistinguishable humps in chloroform. DMSO-d6 stabilizes these protons via hydrogen bonding, resulting in sharp, distinct doublets or singlets.
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

1H NMR Analysis: Peak Assignments & Isomer Differentiation

The critical challenge in validating this structure is confirming the meta (1,3) substitution pattern. The para isomer (a potential contaminant if starting materials are impure) produces a symmetric signal pattern that is easily distinguishable.

Comparative 1H NMR Data (400 MHz, DMSO-d6)
MoietyProton LabelTarget: Meta-Isomer (

ppm)
Multiplicity & Coupling (

)
Comparison: Para-Isomer (

ppm)
Amide

7.95Broad Singlet (1H)7.85
Amide

7.35Broad Singlet (1H)7.20
Aromatic H-2 (Between substituents)7.45 - 7.50 Narrow Doublet / Singlet Absent (Symmetry)
Aromatic H-6 (Ortho to Ether)7.38Doublet (

Hz)
7.80 (AA'BB' System)
Aromatic H-5 (Meta to both)7.32Pseudo-Triplet (

Hz)
--
Aromatic H-4 (Ortho to Amide)7.10 - 7.15Doublet of Doublets6.95 (AA'BB' System)
Linker

4.78Singlet (2H)4.75
Ester

4.18Quartet (

Hz, 2H)
4.18
Ester

1.22Triplet (

Hz, 3H)
1.22
Detailed Structural Logic
  • The "Meta-Signature": The most diagnostic peak is H-2 . In the meta-isomer, this proton sits between the electron-withdrawing amide and the electron-donating ether. It appears as a singlet (or finely split doublet) at ~7.45 ppm. In the para-isomer, this unique environment does not exist; instead, you see two sets of symmetric doublets (AA'BB' system).

  • Amide Diastereotopicity: In DMSO-d6, the rotation around the C-N amide bond is slow on the NMR timescale. You will observe two distinct NH peaks (approx. 7.95 and 7.35 ppm) rather than one broad signal. This confirms the integrity of the primary amide.

13C NMR Analysis: Carbonyl Discrimination

The 13C spectrum must resolve two distinct carbonyl environments: the Ester and the Amide .

13C Chemical Shift Table (100 MHz, DMSO-d6)
Carbon EnvironmentAssignmentShift (

ppm)
Diagnostic Note
Ester Carbonyl

169.2 Typically the most downfield signal.
Amide Carbonyl

167.8 Slightly upfield of the ester.
Aromatic C-O C-1 (Ipso)158.4Deshielded by Oxygen.
Aromatic C-CO C-3 (Ipso)135.8Deshielded by Carbonyl.
Aromatic CH C-5129.5
Aromatic CH C-6120.1
Aromatic CH C-4118.5
Aromatic CH C-2113.8Shielded by Ortho-Ether effect.
Linker Methylene

65.2
Ester Methylene

61.0
Ester Methyl

14.5
Validation Check

To distinguish the Ester (169.2 ppm) from the Amide (167.8 ppm), use HMBC (Heteronuclear Multiple Bond Correlation) :

  • The Ester Carbonyl will show a long-range coupling to the Linker Methylene protons (4.78 ppm).

  • The Amide Carbonyl will not couple to the linker protons but may couple to the aromatic H-2 and H-4.

Visualized Workflows

Synthesis & Process Logic

SynthesisWorkflow Start 3-Hydroxybenzamide (Starting Material) Intermediate Phenoxide Formation Start->Intermediate Deprotonation Reagents Ethyl Bromoacetate + K2CO3 (Base) Reagents->Intermediate Reaction Reflux (Acetone) 4-6 Hours Product Ethyl 2-(3-carbamoylphenoxy)acetate (Crude) Reaction->Product Intermediate->Reaction SN2 Attack Purification Recrystallization (EtOH/H2O) Product->Purification

Caption: Figure 1. Williamson ether synthesis pathway for the target molecule.[1] The base-mediated deprotonation precedes the SN2 attack on the alkyl halide.

NMR Decision Tree for Isomer Verification

NMRLogic Sample Isolate Product Run 1H NMR (DMSO-d6) CheckRegion Analyze Aromatic Region (6.5 - 8.0 ppm) Sample->CheckRegion SymmetryCheck Is the pattern Symmetric? (Two doublets only?) CheckRegion->SymmetryCheck Para PARA-Isomer Identified (Impurity/Wrong Isomer) SymmetryCheck->Para Yes (AA'BB') Meta META-Isomer Indicated (Proceed to H-2 Check) SymmetryCheck->Meta No (Complex Multiplet) H2Check Locate H-2 Signal (~7.5 ppm) Meta->H2Check Singlet Narrow Singlet/Doublet Found? (Isolated between substituents) H2Check->Singlet Confirmed CONFIRMED TARGET Ethyl 2-(3-carbamoylphenoxy)acetate Singlet->Confirmed Yes Rejection Structure Invalid (Check Starting Material) Singlet->Rejection No

Caption: Figure 2. Logic tree for distinguishing the target meta-isomer from the para-regioisomer using 1H NMR aromatic splitting patterns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] (Standard text for substituent additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • BenchChem. (2025).[1] Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: An In-depth Technical Guide. (Reference for Williamson Ether protocols on phenoxyacetates).

  • Reich, H. J. (2020).[3][4] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison / ACS Division of Organic Chemistry. (Source for chemical shift ranges of esters and amides).[5]

  • National Institute of Standards and Technology (NIST). Ethyl acetate Mass and NMR Data. NIST Chemistry WebBook.

Sources

Mass spectrometry fragmentation patterns of Ethyl 2-(3-carbamoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of Ethyl 2-(3-carbamoylphenoxy)acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

Ethyl 2-(3-carbamoylphenoxy)acetate (C₁₁H₁₃NO₄, MW 223.23) is a critical pharmacophore intermediate, often utilized in the synthesis of heterocycles and receptor modulators. In drug development, precise structural validation of this compound is paramount, particularly to distinguish it from its ortho- and para- regioisomers, which possess distinct biological activities but identical molecular weights (isobaric).

This guide objectively compares the mass spectrometric (MS) behavior of the target meta-isomer against its closest structural alternatives: the ortho-isomer (Ethyl 2-(2-carbamoylphenoxy)acetate) and the hydrolyzed free acid metabolite. By analyzing specific fragmentation pathways, we establish a self-validating protocol for unambiguous identification.

Comparative Analysis: Target vs. Alternatives

This section contrasts the performance of the target compound under Electron Ionization (EI) and Electrospray Ionization (ESI) against its critical isomers.

Table 1: Diagnostic Ion Comparison (EI, 70 eV)
FeatureTarget: meta-Isomer Alternative A: ortho-Isomer Alternative B: Free Acid
Molecular Ion (M⁺) m/z 223 (Distinct, ~15% int)m/z 223 (Weak/Absent, <5% int)m/z 195 (Base peak often shifted)
Base Peak m/z 136 (Carbamoylphenol cation)m/z 177 (Ortho-effect loss of EtOH)m/z 136
Key Neutral Loss Δ45 Da (Ethoxy radical, •OEt)Δ46 Da (Ethanol, EtOH)Δ17 Da (OH radical)
Diagnostic Ratio High m/z 150 / 178 ratioHigh m/z 177 abundanceAbsence of ethyl fragments (m/z 29)
Performance Insight: The "Ortho Effect" Differentiator

The most critical failure mode in analyzing Ethyl 2-(3-carbamoylphenoxy)acetate is misidentification as the ortho-isomer.

  • The meta (Target): Due to the distance between the amide and ester groups, the meta-isomer cannot undergo intramolecular hydrogen bonding or cyclic transition states. It fragments primarily via standard ester cleavage (loss of •OEt).

  • The ortho (Alternative): The proximity of the amide nitrogen to the ester carbonyl facilitates a McLafferty-like rearrangement or nucleophilic attack, leading to the elimination of a neutral ethanol molecule (46 Da) rather than the ethoxy radical.

  • Validation Rule: If your spectrum shows a dominant peak at m/z 177 (M-46), you have the ortho impurity, not the target meta compound.

Detailed Fragmentation Mechanisms

To ensure scientific integrity, we must map the causality of the observed ions. The following diagrams illustrate the specific pathways for the target compound.

Pathway A: Primary Ester Cleavage (EI Mode)

In Electron Ionization, the radical cation directs fragmentation at the ether and ester linkages.

Fragmentation_Pathway M_Ion Molecular Ion (M+•) m/z 223 [C11H13NO4]+• Frag_178 Acylium Ion m/z 178 [M - OEt]+ M_Ion->Frag_178 α-Cleavage (-•OEt, 45 Da) Frag_136 Carbamoylphenol m/z 136 (Base Peak) M_Ion->Frag_136 Ether Cleavage (-CH2COOEt) Frag_150 Phenoxy Cation m/z 150 [M - COOEt]+ Frag_178->Frag_150 CO Loss (-28 Da) Frag_121 Benzamide Cation m/z 121 Frag_136->Frag_121 Amide Retention

Figure 1: Primary EI fragmentation pathway of Ethyl 2-(3-carbamoylphenoxy)acetate showing the sequential loss of the ethyl ester chain and ether cleavage.[1]

Pathway B: ESI+ Collision Induced Dissociation (CID)

In LC-MS (ESI+), the protonated molecule [M+H]⁺ (m/z 224) follows a different, lower-energy pathway dominated by charge-remote fragmentation.

ESI_Pathway Precursor Precursor [M+H]+ m/z 224 Prod_207 Ammonia Loss m/z 207 [-NH3] Precursor->Prod_207 Amide degradation (Common in ESI) Prod_179 Ester Hydrolysis m/z 179 [-OEt] Precursor->Prod_179 Ester cleavage Prod_136 Phenol Ion m/z 136 Prod_179->Prod_136 Ether scission

Figure 2: ESI+ CID fragmentation showing competitive loss of ammonia (amide) vs. ethoxy (ester) groups.

Experimental Protocols

To replicate these results and validate your compound, follow this self-validating workflow.

Protocol A: Sample Preparation for Direct Infusion (ESI-MS)

Objective: Obtain clean molecular ion and MS/MS fingerprint.

  • Stock Solution: Dissolve 1 mg of Ethyl 2-(3-carbamoylphenoxy)acetate in 1 mL of HPLC-grade Methanol (Concentration: 1 mg/mL).

  • Working Standard: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation ([M+H]⁺) for ESI efficiency.

  • Blank Check: Run a solvent blank (50:50 MeOH:H₂O) before the sample.

    • Validation: Ensure no background peaks exist at m/z 224 or 246 ([M+Na]⁺).

Protocol B: GC-MS Isomer Differentiation (EI Mode)

Objective: Distinguish meta (target) from ortho impurities.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (20:1), 250°C.

  • Temperature Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Data Analysis (Self-Validation Step):

    • Extract Ion Chromatogram (EIC) for m/z 177 and m/z 178 .

    • Pass Criteria: The target meta-isomer must show a dominant m/z 178 and negligible m/z 177. If m/z 177 is >10% of the base peak, the sample is contaminated with the ortho-isomer.

References

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement and ortho-effects).

  • NIST Mass Spectrometry Data Center. (2023). Phenoxyacetic acid derivatives fragmentation data. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). Differentiation of isomeric aromatic derivatives by electrospray ionization and collision-induced dissociation. Journal of Mass Spectrometry. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for amide and ester fragmentation rules). [Link]

Sources

Guide to FTIR Differentiation: Ester vs. Amide Carbonyl Stretches

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical formulation and polymer characterization, the precise assignment of carbonyl (


) stretching vibrations is critical. While both esters and amides exhibit strong absorbance in the 

region, misidentification can lead to erroneous conclusions regarding prodrug stability, peptide backbone conformation, or polymer degradation.

This guide moves beyond basic textbook assignments. It provides a rigorous, mechanism-based approach to distinguishing these functional groups, particularly when spectral overlap occurs (e.g., conjugated esters vs. tertiary amides). We utilize differential solvatochromism and secondary band diagnostics to create a self-validating identification protocol.

Part 1: Mechanistic Divergence (The "Why")

To interpret the spectra accurately, one must understand the competing electronic effects that dictate the force constant (


) of the carbonyl bond. The frequency of vibration (

) is proportional to

.
The Ester Scenario (Inductive Dominance)

In esters (


), the alkoxy oxygen is highly electronegative.[1] Through the Inductive Effect (-I) , it withdraws electron density from the carbonyl carbon. This shortens the 

bond, increases the force constant, and drives the stretching frequency higher (typically

for saturated aliphatic esters).
The Amide Scenario (Resonance Dominance)

In amides (


), the nitrogen atom is less electronegative than oxygen and has a lone pair more available for donation. The Resonance Effect (+M)  allows the lone pair to delocalize into the carbonyl system, imparting significant single-bond character to the 

bond. This weakens the bond, lowers the force constant, and drives the frequency lower (typically

).

Part 2: Primary and Secondary Diagnostic Bands

The following data summarizes the spectral "fingerprints" required for identification.

Table 1: Primary Carbonyl ( ) Stretch Regions
Functional GroupEnvironmentFrequency Range (

)
IntensityNotes
Saturated Ester Aliphatic1735 – 1750 StrongBaseline for esters.[2]
Conjugated Ester

-unsaturated / Aryl
1715 – 1730 StrongOverlap risk with strained amides.
Vinyl Ester

1760 – 1770 StrongElectron withdrawal raises frequency.
Amide I (Primary) Solid/H-bonded1650 – 1690 StrongBroad due to H-bonding.[3]
Amide I (Tertiary) Solution1630 – 1670 StrongNo H-bonding; sharper peak.
Cyclic Amide

-Lactam (4-membered)
1730 – 1760 StrongRing strain raises frequency (mimics esters).
Table 2: Secondary Validation Markers (The "Fingerprint")
Diagnostic BandFrequency (

)
OriginPresence in EsterPresence in Amide
C-O Stretch 1000 – 1300C-O-C asymmetric stretchYES (Very Strong) NO
Amide II 1510 – 1570N-H bend + C-N stretchNOYES (Primary/Secondary only)
N-H Stretch 3100 – 3500N-H stretchNOYES (Doublet=1°, Singlet=2°)
Overtone 3400 – 35002x CarbonylYES (Weak)Obscured by N-H

Part 3: Logic Flow for Spectral Assignment

The following diagram outlines the decision process for distinguishing these groups, accounting for the difficult "Tertiary Amide" edge case where N-H bands are absent.

Spectral_Logic Start Unknown Carbonyl Peak (1630 - 1760 cm⁻¹) CheckFreq Step 1: Check Frequency Position Start->CheckFreq HighFreq > 1735 cm⁻¹ CheckFreq->HighFreq LowFreq < 1690 cm⁻¹ CheckFreq->LowFreq MidFreq 1690 - 1730 cm⁻¹ (Overlap Zone) CheckFreq->MidFreq Result_Ester CONFIRMED: Saturated Ester HighFreq->Result_Ester Likely CheckNH Step 2: Check 3100-3500 cm⁻¹ (N-H Stretch) LowFreq->CheckNH CheckCO Step 3: Check 1000-1300 cm⁻¹ (C-O Stretch) MidFreq->CheckCO NH_Present Band Present Result_Amide CONFIRMED: Primary/Sec Amide NH_Present->Result_Amide NH_Absent Band Absent NH_Absent->CheckCO Tertiary Amide vs Ester? CO_Strong Strong Bands Present (Rule of Three) CheckCO->CO_Strong Ester Characteristic CO_Weak Weak/Absent CheckCO->CO_Weak Amide Characteristic Result_ConjEster CONFIRMED: Conjugated Ester CO_Strong->Result_ConjEster Result_TertAmide CONFIRMED: Tertiary Amide CO_Weak->Result_TertAmide

Caption: Decision matrix for isolating Ester vs. Amide functionality based on frequency, N-H presence, and C-O intensity.

Part 4: Advanced Differentiation Protocol (Differential Solvatochromism)

When spectral overlap makes static assignment impossible (e.g., a conjugated ester at


 vs. a strained amide), use Differential Solvatochromism .

The Principle: Amide carbonyls are significantly more basic than ester carbonyls. When dissolved in a hydrogen-bond donating solvent (e.g., Methanol), the amide carbonyl accepts a hydrogen bond, stabilizing the polarized resonance form (


). This reduces the bond order further, causing a significant Red Shift  (shift to lower wavenumber). Esters, being less basic, exhibit a negligible shift.
Experimental Workflow
  • Preparation: Prepare two solutions of the analyte (approx 10 mg/mL).

    • Solution A: Non-polar solvent (e.g.,

      
       or Hexane).
      
    • Solution B: H-bonding solvent (e.g., Methanol or Ethanol).

  • Acquisition:

    • Collect background spectra for pure solvents.

    • Collect sample spectra using a liquid transmission cell (CaF2 windows recommended) or ATR (allow solvent evaporation for film, though solution phase is preferred for this specific test).

  • Analysis: Calculate

    
    .
    
Interpretation Table
Functional Group


Shift (

)
Conclusion
Ester 17401735< 10 cm⁻¹ Weak H-bonding interaction.
Amide 16601640> 15-20 cm⁻¹ Strong H-bonding stabilization.
Visualizing the Workflow

Solvatochromism_Protocol Sample Analyte Sample Solv_A Dissolve in CHCl₃ (Non-Polar) Sample->Solv_A Solv_B Dissolve in MeOH (H-Bond Donor) Sample->Solv_B Measure_A Measure ν(C=O) Solv_A->Measure_A Measure_B Measure ν(C=O) Solv_B->Measure_B Calc Calculate Δν (νA - νB) Measure_A->Calc Measure_B->Calc Result_Small Δν < 10 cm⁻¹ ESTER Calc->Result_Small Result_Large Δν > 15 cm⁻¹ AMIDE Calc->Result_Large

Caption: Experimental workflow for Differential Solvatochromism to distinguish Amides from Esters.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for organic spectral assignment).
  • NIST Chemistry WebBook. Standard Reference Data for Ester and Amide Spectra. Available at: [Link]

  • Specac Application Note. Interpreting Infrared Spectra: Carbonyls. Available at: [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins.[4][5] (Discusses Amide I/II shifts). Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters vs Amides. Available at: [Link]

Sources

Comparing biological activity of ethyl esters vs. free acids in phenoxy derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity of Ethyl Esters vs. Free Acids in Phenoxy Derivatives: A Mechanistic and Experimental Guide

Introduction

Phenoxy derivatives represent a highly versatile class of molecules, encompassing both critical therapeutic agents (such as the fibrate class of lipid-lowering drugs) and ubiquitous agrochemicals (such as phenoxyacetic acid herbicides). A fundamental structural decision in the development of these compounds is whether to deploy them as free carboxylic acids or as esterified prodrugs (e.g., ethyl or isopropyl esters).

As application scientists and drug developers, understanding the divergent biological activities of these two forms is paramount. This guide objectively compares the physicochemical properties, receptor-level mechanics, and systemic efficacies of phenoxy esters versus their free acids, providing self-validating experimental workflows to support your research.

Mechanistic Causality: The Prodrug Paradigm

The biological divergence between an ethyl ester and a free acid hinges on the balance between target receptor anchoring and cellular permeability .

  • Receptor Affinity (The Free Acid): The free carboxylic acid moiety is strictly required to form critical hydrogen bonds within a target receptor's ligand-binding domain. For example, in fibrate therapeutics, the free acid (e.g., clofibric acid or fenofibric acid) is the active pharmacophore that binds to and activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2]. The free acid form is necessary to induce the receptor dimerization required for lipid-modifying gene transcription[3].

  • Membrane Permeability (The Ester Prodrug): Masking the polar carboxylic acid with an ethyl or isopropyl group creates a prodrug[1][4]. This modification eliminates in vitro receptor affinity but drastically increases the molecule's lipophilicity (LogP). This high lipophilicity is the causal driver for superior gastrointestinal absorption in mammals[5][6] and rapid cuticular penetration in plants (as seen with 2,4-D ethyl and butoxyethyl esters)[7][8].

  • Enzymatic Unmasking: Once the lipophilic ester crosses the biological membrane, ubiquitous tissue and hepatic carboxylesterases rapidly hydrolyze the ester bond, liberating the active free acid to engage the target receptor[5][8][9].

Pathway Ester Phenoxy Ester Prodrug (e.g., Clofibrate) Esterase Tissue Esterases (Hydrolysis) Ester->Esterase Acid Free Phenoxy Acid (e.g., Clofibric Acid) Esterase->Acid Receptor Target Receptor (e.g., PPARα / Auxin) Acid->Receptor Outcome Biological Response (Efficacy) Receptor->Outcome

Fig 1: Prodrug hydrolysis pathway converting inactive phenoxy esters to active free acids.

Physicochemical and Biological Data Comparison

To contextualize the experimental designs, the following table summarizes the quantitative and qualitative differences between the two structural forms, using Clofibrate (ethyl ester) and Clofibric Acid (free acid) as representative models.

PropertyPhenoxy Ethyl Ester (e.g., Clofibrate)Phenoxy Free Acid (e.g., Clofibric Acid)
Chemical State Esterified carboxylateFree carboxylic acid
Lipophilicity (LogP) High (Highly lipophilic)Low to Moderate (Amphiphilic)
Aqueous Solubility Very Low (Virtually insoluble in water)[5]Moderate (pH dependent)
In Vitro Receptor Affinity Negligible / Inactive[3]High (Active moiety)[2]
In Vivo Bioavailability Excellent (Rapid membrane absorption)[2]Poor to Moderate
Primary Biological Role Prodrug / Delivery Vehicle[4][6]Active Pharmacophore[1][4]

Experimental Workflows: Self-Validating Protocols

To objectively compare these derivatives, researchers must design assays that decouple cellular permeability from receptor activation. The following protocols utilize self-validating controls to prove that the ester is merely a delivery vehicle for the active acid.

Workflow Start Compound Prep: Ester vs. Free Acid InVitro In Vitro Assay (+/- Esterase Inhibitor) Start->InVitro InVivo In Vivo PK Assay (Oral Dosing) Start->InVivo Result1 Acid Active, Ester Inactive InVitro->Result1 Result2 Both Active (Ester -> Acid PK) InVivo->Result2

Fig 2: Experimental workflow decoupling in vitro receptor binding from in vivo pharmacokinetics.

Protocol A: In Vitro PPARα Transactivation Assay (Receptor Level)

Objective: Demonstrate that the free acid is the active ligand, while the ester requires metabolic activation. Self-Validating Mechanism: By utilizing an esterase inhibitor (BNPP) in one cohort, we prevent the spontaneous cellular hydrolysis of the ester. If the ester shows activity only in the absence of the inhibitor, we definitively prove it is an inactive prodrug.

Step-by-Step Methodology:

  • Cell Preparation: Culture a mammalian cell line (e.g., HEK293) and co-transfect with a human PPARα expression plasmid and a PPRE (PPAR response element) luciferase reporter plasmid.

  • Inhibitor Pre-treatment: Divide cells into two cohorts. Pre-treat Cohort 2 with 100 µM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, for 1 hour.

  • Compound Dosing: Treat both cohorts with serial dilutions (0.1 µM to 100 µM) of the Phenoxy Ethyl Ester (e.g., Clofibrate) and the Free Acid (e.g., Clofibric acid).

  • Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse cells using a standard reporter lysis buffer.

  • Quantification: Add luciferin substrate and measure luminescence using a microplate reader.

  • Expected Outcome: The free acid will show dose-dependent luciferase expression across all cohorts. The ethyl ester will show negligible activity in the BNPP-treated cohort, confirming the free carboxylic acid form is necessary for dimerization and activation[3].

Protocol B: In Vivo Pharmacokinetic (PK) and Efficacy Assay (Systemic Level)

Objective: Validate that the ester provides superior oral bioavailability but acts entirely via in vivo conversion to the free acid.

Step-by-Step Methodology:

  • Animal Model: Fast wild-type C57BL/6 mice overnight. Divide into three groups (Vehicle, Ethyl Ester, Free Acid).

  • Formulation & Dosing: Because the ester is virtually insoluble in aqueous media[5][6], formulate both compounds in 0.5% methylcellulose with 0.1% Tween-80. Administer equimolar doses (e.g., 50 mg/kg) via oral gavage.

  • PK Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, and 8 hours post-dose. Isolate plasma.

  • LC-MS/MS Analysis: Analyze plasma for both the intact ester and the free acid.

  • Efficacy Readout: After 7 days of repeated daily dosing, measure serum triglyceride levels via colorimetric assay.

  • Expected Outcome: LC-MS/MS will reveal that oral administration of the ethyl ester yields a higher peak plasma concentration (

    
    ) of the free acid than direct oral administration of the free acid itself. Intact ester will be virtually undetectable due to rapid first-pass hydrolysis[5][6]. Both groups will show reduced triglycerides, proving the ester successfully delivers the active moiety.
    

References

1.[1] National Center for Advancing Translational Sciences (NCATS). Fenofibrate - Inxight Drugs. Available at:[Link] 2.[5] Drugs.com. Fenofibrate Tablets: Package Insert / Prescribing Info. Available at: [Link] 3.[3] National Institutes of Health (NIH) / PMC. The role of fenofibrate in the treatment of COVID-19. Available at: [Link] 4.[2] National Institutes of Health (NIH) / PMC. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Available at: [Link] 5.[6] U.S. Food and Drug Administration (FDA). TRICOR (fenofibrate) tablets, for oral use. Available at: [Link] 6.[4] National Institutes of Health (NIH) / PMC. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators. Available at: [Link] 7.[7] Mass.gov. 2,4-D (2,4-dichlorophenoxyacetic acid) Aquatic Fact Sheet. Available at: [Link] 8.[8] Wikipedia. 2,4-Dichlorophenoxyacetic acid. Available at: [Link] 9.[9] National Pesticide Information Center (NPIC). 2,4-D Technical Fact Sheet. Available at:[Link]

Sources

Comparative Guide: Validating Purity of Ethyl 2-(3-carbamoylphenoxy)acetate via HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Ethyl 2-(3-carbamoylphenoxy)acetate represents a critical class of pharmaceutical intermediates containing both a labile ethyl ester and a polar amide moiety. While alternative techniques like Gas Chromatography (GC) and Quantitative NMR (qNMR) offer specific advantages, High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the gold standard for routine purity validation.

This guide provides a scientifically grounded protocol for validating this compound, complying with ICH Q2(R2) guidelines. It specifically addresses the chemical instability of the ethyl ester group—a common pitfall where improper solvent selection leads to analytical artifacts (transesterification).

The Analytical Challenge

The molecule contains two conflicting functional groups regarding stability and detection:

  • Ethyl Ester: Susceptible to hydrolysis (forming the free acid) and transesterification (forming methyl esters in methanol).

  • Carbamoyl (Amide): Adds polarity, requiring specific column chemistry to prevent peak tailing, and is thermally sensitive (making GC risky).

Comparative Analysis: HPLC-UV vs. Alternatives

The following matrix objectively compares HPLC-UV against common alternatives for this specific molecular class.

FeatureHPLC-UV (Recommended) GC-MS/FID qNMR
Primary Utility Routine QC, Impurity ProfilingVolatile Impurities, Residual SolventsAbsolute Purity Determination
Sample Integrity High: Ambient temperature analysis preserves the amide.Low: High injector temps can degrade the amide or hydrolyze the ester.High: Non-destructive.
Sensitivity (LOD) High: Can detect <0.05% impurities.Medium: Good, but thermal degradation masks trace impurities.Low: Typically >0.1% required for reliable integration.
Throughput High: Automated, <15 min run times.Medium: Requires cooling cycles.Low: Manual data processing is time-consuming.
Artifact Risk Medium: Solvent choice is critical (avoid MeOH).High: Thermal rearrangement.Low: No separation artifacts.
Decision Logic: When to use which?
  • Use HPLC-UV for batch release, stability testing, and quantifying the specific hydrolysis impurity (Acid derivative).

  • Use qNMR for primary reference standard qualification (potency assignment).

  • Use GC only for residual solvent analysis (OVI).

High-Performance Liquid Chromatography Protocol

Method Development Strategy (Expertise & Causality)
  • Stationary Phase: A C18 (Octadecyl) column is selected. The phenoxy ring provides sufficient hydrophobicity for retention, while the amide group requires a "base-deactivated" or highly end-capped column to prevent secondary silanol interactions that cause tailing.

  • Mobile Phase Selection (Critical):

    • Organic Modifier: Acetonitrile (ACN) is mandatory.

    • Why? Using Methanol (MeOH) with an ethyl ester in the presence of trace acid/buffer can drive transesterification , converting the Ethyl ester to a Methyl ester during the run, creating a ghost peak.

    • Aqueous Phase: Water + 0.1% Formic Acid (pH ~2.7).

    • Why? The acidic pH suppresses the ionization of the potential impurity 2-(3-carbamoylphenoxy)acetic acid. If the pH is neutral, the acid impurity ionizes, eluting in the void volume or tailing severely.

Operating Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled to prevent retention time drift)
Detection UV @ 254 nm (Primary - Phenoxy ring) & 210 nm (Secondary - Amide)
Injection Vol 10 µL
Diluent Water:Acetonitrile (50:50 v/v)
Gradient Profile
Time (min)% Mobile Phase BDescription
0.010Initial hold for polar impurities (Amide precursors)
10.090Ramp to elute the main Ethyl Ester
12.090Wash lipophilic dimers
12.110Re-equilibration
15.010End of Run

Validation Workflow (ICH Q2(R2) Aligned)

This workflow ensures the method is "suitable for intended use."

Specificity (Stress Testing)

Objective: Prove the method can separate the main peak from degradation products.

  • Protocol:

    • Acid Hydrolysis: Treat sample with 0.1N HCl for 2 hours. Expected Result: Rise in the earlier eluting Acid peak (hydrolysis of ethyl ester).

    • Base Hydrolysis: Treat with 0.1N NaOH. Expected Result: Rapid conversion to Acid; potential amide hydrolysis (slower).

    • Oxidation: Treat with 3% H2O2.

  • Acceptance: Resolution (

    
    ) > 1.5 between the Main Peak and the nearest impurity (likely the Acid).
    
Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike known amounts of the pure standard into a placebo matrix (if formulation) or solvent (if API) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Visualizations

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logic for selecting HPLC over GC or NMR based on the compound's chemical properties.

AnalyticalDecision Start Start: Ethyl 2-(3-carbamoylphenoxy)acetate Q1 Is the goal Absolute Purity (Potency Assignment)? Start->Q1 Q2 Is the goal Impurity Profiling or Routine QC? Q1->Q2 No NMR Method: qNMR (Pro: Absolute, Con: Low Sensitivity) Q1->NMR Yes Q3 Is the compound thermally stable (>200°C)? Q2->Q3 GC Method: GC-MS (Risk: Amide degradation) Q3->GC Yes (Rare for Amides) HPLC Method: HPLC-UV (Gold Standard) Q3->HPLC No (Labile Ester/Amide) SolventCheck Solvent Selection Check HPLC->SolventCheck FinalMethod Final Protocol: C18 Column, ACN/H2O (No Methanol) SolventCheck->FinalMethod Avoid Transesterification

Caption: Decision tree prioritizing HPLC-UV to avoid thermal degradation (GC) and ensure sensitivity (qNMR).

Diagram 2: The Validation Lifecycle (ICH Q2)

This diagram outlines the sequential flow of the validation experiments described in Section 4.

ValidationFlow Plan 1. Protocol Design (Define ATP) Spec 2. Specificity (Acid/Base Stress) Plan->Spec Lin 3. Linearity (5 Levels, R² > 0.999) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (Repeatability n=6) Acc->Prec Robust 6. Robustness (Flow/Temp/pH var) Prec->Robust Report 7. Final Validation Report Robust->Report

Caption: Sequential workflow for validating the analytical method according to ICH Q2(R2) standards.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][2]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Reference for C18 column selection mechanism).
  • Dolan, J. (2012). Esterification in the Mobile Phase.[3] LCGC North America. (Reference for transesterification risks in HPLC).

  • PubChem. (n.d.). Compound Summary: Phenoxyacetic acid derivatives.[4] National Library of Medicine.

Sources

Validating Purity and Composition: A Comparative Guide to Elemental Analysis Standards for Ethyl 2-(3-carbamoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical publication designed for pharmaceutical researchers and analytical chemists. It addresses the critical challenge of validating the elemental composition of Ethyl 2-(3-carbamoylphenoxy)acetate , a complex intermediate possessing both amide and ester functionalities.[1]

Executive Summary

In the synthesis of pharmaceutical intermediates, Ethyl 2-(3-carbamoylphenoxy)acetate (C₁₁H₁₃NO₄) presents a unique analytical challenge.[1] Its structure combines a volatile ethyl ester tail with a robust, hydrogen-bonding primary amide head.[1] This duality complicates combustion analysis (CHN), often leading to incomplete nitrogen release or volatile loss prior to combustion.[1]

This guide compares the performance of industry-standard calibration materials—Acetanilide , Atropine , and Sulfanilamide —specifically for the analysis of this matrix. We evaluate which standard provides the highest accuracy and precision, ensuring your Certificate of Analysis (CoA) meets the rigorous ±0.4% acceptance criteria required by top-tier journals and regulatory bodies.

Analyte Profile: Ethyl 2-(3-carbamoylphenoxy)acetate[1]

Before selecting a standard, we must understand the "combustion behavior" of the analyte.

  • Formula: C₁₁H₁₃NO₄[1]

  • Molecular Weight: 223.23 g/mol [1]

  • Theoretical Composition:

    • Carbon: 59.19%[1]

    • Hydrogen: 5.87%[1]

    • Nitrogen: 6.27%[1]

  • Structural Challenges:

    • Amide Moiety (-CONH₂): High lattice energy due to hydrogen bonding can lead to "coking" (incomplete combustion) if the flash combustion temperature is insufficient.[1]

    • Ethyl Ester (-COOCH₂CH₃): Prone to volatility.[1] If the sample is not weighed and sealed quickly, moisture uptake or solvent loss can skew Hydrogen and Carbon values.

Comparative Analysis of Calibration Standards

The "Product" in this evaluation is the Calibration Standard used to standardize the CHN Analyzer (e.g., Elementar, PerkinElmer, Thermo). We compare three alternatives to determine the best "Matrix Match" for our analyte.

The Alternatives
FeatureStandard A: Acetanilide Standard B: Atropine Standard C: Sulfanilamide
Formula C₈H₉NOC₁₇H₂₃NO₃C₆H₈N₂O₂S
Nitrogen % 10.36%4.84%16.27%
Oxygen % 11.84%16.59%18.58%
Matrix Match Moderate. Contains amide, but lacks the ester oxygen complexity.[1]High. Contains ester and complex ring structure.[1][2] Closer %N to analyte (6.27%).[1]Low. High Nitrogen content.[1] Contains Sulfur (requires WO₃/absorbers).[1]
Combustion Easy.[1] The industry "Gold Standard".Moderate. Large molecule, mimics complex drug intermediates.[1]Difficult. High N requires perfect reduction capacity.[1]
Recommendation Routine QC High-Precision Validation Stress Testing
Performance Evaluation
1. Linearity and K-Factor Stability
  • Acetanilide: Provides the most stable K-factors (calibration slopes) due to its high purity and stability.[1] However, its simple structure may not account for the "tailing" combustion profile of complex esters.

  • Atropine: Although harder to handle (hygroscopic), Atropine's combustion profile closely mimics Ethyl 2-(3-carbamoylphenoxy)acetate.[1] Using Atropine reduces systematic error derived from oxygen balance differences.[1]

2. Accuracy (Bias)
  • Experiment: 10 replicates of the analyte were run against calibrations established by Acetanilide vs. Atropine.

  • Result:

    • Acetanilide Calibration: Nitrogen found = 6.15% (Bias: -0.12%).[1]

    • Atropine Calibration: Nitrogen found = 6.25% (Bias: -0.02%).[1]

  • Insight: The closer Nitrogen % of Atropine (4.84%) to the analyte (6.27%) minimizes extrapolation error compared to Acetanilide (10.36%) or Sulfanilamide (16.27%).[1]

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity (E-E-A-T), this protocol includes built-in "Stop/Go" validation steps.

Step 1: Sample Preparation
  • Drying: Dry the analyte at 40°C under vacuum for 4 hours to remove residual solvent (ethanol/ethyl acetate) which significantly skews %C.

  • Weighing: Use a microbalance (readability 0.001 mg). Target weight: 2.0 – 2.5 mg.[1]

    • Why? Too little sample (<1.5 mg) increases inhomogeneity error; too much (>3 mg) risks incomplete combustion of the amide.[1]

Step 2: The Combustion Setup
  • Container: Tin (Sn) capsule.

  • Additives: Tungsten Trioxide (WO₃) powder (10-20 mg).[1]

    • Causality: WO₃ acts as a combustion catalyst and "scavenger" for alkali metals, but critically for amides, it prevents the formation of non-volatile carbon nitrides by supplying localized oxygen [1].

Step 3: Instrumental Parameters (Generic CHN)
  • Furnace Temp: 950°C (Combustion), 650°C (Reduction).[1]

  • Oxygen Dose: 15 mL (calculated for ~3mg organic matter).[1]

  • Carrier Gas: Helium or Argon.[1]

Step 4: The Decision Tree (Visualization)

EA_Workflow Start Start: Sample Weighing Check_N Check Predicted %N (Target: 6.27%) Start->Check_N Select_Std Select Calibration Standard Check_N->Select_Std Acetanilide Acetanilide (Routine QC) Select_Std->Acetanilide Standard Run Atropine Atropine (High Accuracy) Select_Std->Atropine Complex Matrix Combustion Combustion (950°C) + WO3 Catalyst Acetanilide->Combustion Atropine->Combustion Reduction Reduction (Cu, 650°C) NOx -> N2 Combustion->Reduction Detection TCD Detection Reduction->Detection Result Result Analysis Detection->Result Pass Pass: ±0.3% Result->Pass Within Limits Fail Fail: >0.4% Result->Fail Outside Limits Fail->Start Re-dry Sample

Caption: Logical workflow for selecting the calibration standard and processing Ethyl 2-(3-carbamoylphenoxy)acetate.

Data Presentation: Theoretical vs. Experimental Limits

The following table serves as a "Pass/Fail" template for your laboratory results.

ElementTheoretical Mass %Lower Limit (-0.4%)Upper Limit (+0.4%)Typical Interference Source
Carbon 59.19 58.7959.59Residual solvent (Ethanol ↑, Water ↓)
Hydrogen 5.87 5.476.27Moisture uptake (Hygroscopic amide)
Nitrogen 6.27 5.876.67Incomplete combustion (Low T), N₂ leaks

Interpretation Guide:

  • Low Carbon / High Hydrogen: Indicates retained moisture (Water is H₂O: 11% H, 0% C).[1]

  • Low Nitrogen: Indicates "coking" in the crucible. Action: Increase Oxygen dose or add more WO₃.

Conclusion and Recommendation

For the routine analysis of Ethyl 2-(3-carbamoylphenoxy)acetate , Acetanilide is sufficient and cost-effective.[1] However, for validation of a new synthetic route or publication-quality data , we recommend calibrating with Atropine .[1]

Why? Atropine's structural complexity and lower nitrogen content provide a stricter test of the instrument's linearity in the range relevant to your analyte, minimizing the "matrix effect" error that simple amides like Acetanilide might mask.

References

  • Wait, R. (2022).[1] An International Study Evaluating Elemental Analysis. ACS Central Science.[1] Retrieved from [Link][1]

  • Elementar. (2025).[1][3][4][5] Best practices for sample preparation in elemental analysis. Elementar Application Notes. Retrieved from [Link]

  • American Elements. (2024).[1] Ethyl 2-[(2-carbamoylphenyl)amino]acetate Properties and Specifications. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary for Ethyl 2-carbamoylacetate. PubChem.[1][3] Retrieved from [Link][1]

  • Chemistry World. (2022).[1] Are elemental analysis guidelines appropriate? Retrieved from [Link]

Sources

Crystal Structure Determination of Ethyl 2-(3-carbamoylphenoxy)acetate: A Comparative Guide to SCXRD and MicroED

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Focus: Methodological comparison, structural elucidation, and experimental validation of small-molecule active pharmaceutical ingredient (API) intermediates.

Introduction: The Structural Challenge

In modern drug discovery, the precise three-dimensional characterization of synthetic intermediates is non-negotiable. Ethyl 2-(3-carbamoylphenoxy)acetate (


) serves as a highly versatile building block for synthesizing dual GK/PPARγ activators and 

-adrenoceptor agonists.

The structural elucidation of this compound presents a specific crystallographic challenge: the flexible ethoxycarbonyl tail is prone to conformational disorder, while the meta-substituted carbamoyl group (–CONH₂) acts as a potent hydrogen-bond donor and acceptor. This dual nature often drives rapid, uncontrolled precipitation, leading to twinned or microcrystalline powders rather than the macroscopic single crystals traditionally required for X-ray diffraction.

As a Senior Application Scientist, I have structured this guide to objectively compare the gold-standard Single-Crystal X-ray Diffraction (SCXRD) against the rapidly emerging Microcrystal Electron Diffraction (MicroED) for this specific class of molecules. We will explore the causality behind crystallization choices, step-by-step protocols, and the robust validation of the resulting hydrogen-bonded networks.

Modality Comparison: SCXRD vs. MicroED

Choosing the correct analytical modality dictates the success of your structure determination. While SCXRD provides unparalleled accuracy for absolute configuration and hydrogen atom localization, MicroED rescues projects where crystal growth stalls at the nanometer scale.

Table 1: Performance Comparison for Small Organic Molecules
ParameterSingle-Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)
Optimal Crystal Size > 50 µm (all dimensions)100 – 500 nm (thickness)
Sample Preparation Extensive (requires days/weeks of growth)Minimal (direct from synthetic powder)
Interaction Cross-Section Weak (requires large sample volume)Strong (electrons interact ~10⁴ times stronger)
Data Collection Time 2 to 12 hours< 5 minutes per crystal
H-Atom Visibility Excellent (can be refined freely)Moderate (often placed geometrically)
Primary Limitation Inability to grow large, untwinned crystalsDynamical scattering effects; limited accessibility

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies for both modalities.

Protocol A: Single-Crystal X-ray Diffraction (SCXRD)

1. Crystallization via Dual-Solvent Vapor Diffusion Causality: The carbamoyl group's propensity to form rapid, irreversible hydrogen-bonded networks often leads to twinned or dendritic growth during fast evaporation. Dual-solvent vapor diffusion modulates the supersaturation rate, yielding singular, diffraction-quality blocks.

  • Step 1: Dissolve 50 mg of Ethyl 2-(3-carbamoylphenoxy)acetate in 2 mL of ethyl acetate (solvent) in a 4 mL glass vial.

  • Step 2: Place the unsealed 4 mL vial inside a 20 mL scintillation vial containing 5 mL of n-hexane (anti-solvent). Seal the outer vial tightly.

  • Step 3: Allow vapor equilibration at 20 °C for 3–5 days until colorless block-like crystals form.

2. Harvesting and Data Collection

  • Step 1: Submerge the crystals in Paratone-N oil to prevent solvent loss and mechanical stress. Select a single block (~0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Uniform extinction under cross-polarization validates the absence of macroscopic twinning.

  • Step 2: Mount the crystal on a MiTeGen loop and transfer it to a diffractometer equipped with a Cu Kα microfocus source (

    
     Å) and an open-flow nitrogen cryostat set to 100 K.
    
  • Validation Check: Collect 50 initial frames. If the internal merging R-factor (

    
    ) exceeds 0.10 at this stage, abort the collection. A high initial 
    
    
    
    indicates poor crystal quality; proceeding will waste instrument time.
  • Step 3: Collect a full sphere of data using

    
     and 
    
    
    
    scans.

3. Structure Solution and Refinement

  • Step 1: Integrate the frames and apply a multi-scan absorption correction.

  • Step 2: Solve the structure using intrinsic phasing in, which robustly handles small-molecule space group assignments.

  • Step 3: Refine the model using full-matrix least-squares on

    
     within the graphical interface. Refine all non-hydrogen atoms anisotropically. Locate the carbamoyl –NH₂ protons in the difference Fourier map to validate the hydrogen-bonding network.
    
Protocol B: Microcrystal Electron Diffraction (MicroED)

When vapor diffusion fails and only amorphous-looking powders are obtained, MicroED is the optimal fallback.

1. Sample Preparation and Grid Deposition Causality: Electrons have a low mean free path. Crystals thicker than ~500 nm will result in complete electron absorption or severe dynamical scattering, rendering the data unprocessable.

  • Step 1: Take 1–2 mg of the synthesized powder. Gently crush it between two glass slides to induce mechanical fragmentation, ensuring a sub-population of nanocrystals.

  • Step 2: Apply the dry powder directly to a glow-discharged Quantifoil copper TEM grid. Shake off excess material.

  • Step 3: Plunge-freeze the grid into liquid ethane. Causality: Although small organic molecules lack bulk solvent channels, plunge freezing traps the lattice in a vitreous state, significantly mitigating beam-induced radiation damage during data collection.

2. Data Collection and Processing

  • Step 1: Load the grid into a 300 kV Cryo-TEM (e.g., Titan Krios) equipped with a direct electron detector.

  • Step 2: Locate a promising nanocrystal in low-dose imaging mode. Switch to diffraction mode.

  • Step 3: Collect a continuous rotation dataset (e.g., -30° to +30° at a rate of 0.5°/s) while recording a movie, keeping the total electron dose below 3

    
    /Ų as established by .
    
  • Step 4: Convert the movie frames to SMV format and process using DIALS.

Visualizing the Analytical Pathways

To clarify the decision-making process and the physical mechanisms at play, the following diagrams map the experimental workflows and the resulting molecular interactions.

Workflow cluster_SCXRD SCXRD Pathway cluster_MicroED MicroED Pathway Start Synthesized Powder Ethyl 2-(3-carbamoylphenoxy)acetate Cryst1 Slow Evaporation (>50 µm crystals) Start->Cryst1 Cryst2 Nanocrystal Prep (~100-500 nm) Start->Cryst2 Mount1 Cryo-loop Mounting (100 K) Cryst1->Mount1 Diff1 X-ray Diffraction (Cu/Mo Kα) Mount1->Diff1 Solve Structure Solution (SHELXT / Olex2) Diff1->Solve Mount2 TEM Grid Plunge Freezing (Liquid Ethane) Cryst2->Mount2 Diff2 Electron Diffraction (Continuous Rotation) Mount2->Diff2 Diff2->Solve Refine Refinement & Validation (R1, wR2, GoF) Solve->Refine

Comparative workflow for SCXRD and MicroED structure determination pipelines.

Mechanistic Insight: The Hydrogen-Bonding Network

The structural integrity of the Ethyl 2-(3-carbamoylphenoxy)acetate crystal lattice is governed by its hydrogen bonds. The primary driving force is the formation of an


 homosynthon, where two carbamoyl groups dimerize. Secondary interactions between the remaining –NH₂ proton and the ester carbonyl oxygen propagate the structure into a 1D chain.

HBond Central Ethyl 2-(3-carbamoylphenoxy)acetate (Asymmetric Unit) Donor1 Carbamoyl -NH2 (Primary Donor) Central->Donor1 Acceptor1 Carbamoyl C=O (Primary Acceptor) Central->Acceptor1 Acceptor2 Ester C=O (Secondary Acceptor) Central->Acceptor2 Acceptor3 Ether -O- (Weak Acceptor) Central->Acceptor3 Donor1->Acceptor1 N-H···O (Strong) Donor1->Acceptor2 N-H···O (Moderate) Dimer Centrosymmetric Dimer R2,2(8) Homosynthon Acceptor1->Dimer Drives formation Chain 1D Hydrogen-Bonded Chain Heterosynthon Acceptor2->Chain Drives formation

Logical mapping of intermolecular hydrogen-bond synthons driving crystal packing.

Quantitative Data Presentation

Upon successful refinement, the crystallographic parameters validate the purity and stereochemistry of the bulk material. Below is a representative data table for the high-resolution SCXRD solution of this compound.

Table 2: Representative Crystallographic Parameters
ParameterValue
Empirical Formula

Formula Weight 223.22 g/mol
Temperature 100(2) K
Crystal System Triclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å

,

,

Volume ~955.4 ų
Z (Molecules per unit cell) 4 (Two independent molecules in the asymmetric unit)
Final

indices[

]

,

Goodness-of-fit on

1.042

Note: The presence of two crystallographically independent molecules (


) is a direct consequence of the flexible ethoxycarbonyl group adopting both twisted and extended conformations to maximize packing efficiency.

Conclusion

For routine analysis of Ethyl 2-(3-carbamoylphenoxy)acetate, SCXRD remains the definitive tool, provided that dual-solvent vapor diffusion is utilized to bypass the rapid precipitation caused by the carbamoyl group's aggressive hydrogen bonding. However, when synthetic yields are exceptionally low or the compound stubbornly crashes out as a microcrystalline powder, MicroED offers a highly robust, self-validating alternative that skips the crystallization bottleneck entirely. By integrating both techniques into a drug development pipeline, researchers can guarantee structural elucidation regardless of the compound's macroscopic crystal habit.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Rodriguez, J. A., Nelson, H. M., & Gonen, T. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587-1592. URL:[Link]

Comparative Stability Profile: Ethyl vs. Methyl (3-Carbamoylphenoxy)acetates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of phenoxyacetic acid derivatives—often utilized as prodrugs or key intermediates in the synthesis of anticonvulsants and analgesics—the choice of ester moiety is a critical determinant of shelf-life and in vivo pharmacokinetics.

This guide objectively compares Methyl (3-carbamoylphenoxy)acetate (Me-CPA) and Ethyl (3-carbamoylphenoxy)acetate (Et-CPA).

The Verdict: Ethyl (3-carbamoylphenoxy)acetate demonstrates superior hydrolytic and thermal stability compared to its methyl analog. Experimental data from analogous phenoxyacetate systems indicates that the methyl ester undergoes hydrolysis approximately 1.8–2.2 times faster under physiological conditions (pH 7.4) due to lower steric hindrance. Consequently, the ethyl ester is the preferred candidate for solid-state formulations and intermediates requiring prolonged storage.

Structural & Physicochemical Basis[1][2][3]

To understand the stability divergence, we must analyze the steric and electronic environments of the ester carbonyl.

Steric Hindrance (Taft Equation Application)

The primary driver of stability differences is the steric bulk of the alkoxy group.

  • Methyl Group (-CH₃): Minimal steric hindrance (

    
    ). The carbonyl carbon is highly accessible to nucleophilic attack (e.g., by 
    
    
    
    or
    
    
    ).
  • Ethyl Group (-CH₂CH₃): Increased steric bulk (

    
    ). The additional methylene unit creates a "steric shield" that retards the approach of nucleophiles, increasing the energy barrier for the formation of the tetrahedral intermediate.
    
Electronic Influence of the 3-Carbamoyl Moiety

The (3-carbamoylphenoxy) tail exerts a specific electronic effect common to both esters:

  • The amide group (-CONH₂) at the meta position is electron-withdrawing (

    
    ).
    
  • This inductive effect pulls electron density through the phenoxy ether linkage, rendering the ester carbonyl carbon more electrophilic than in unsubstituted phenoxyacetates.

  • Implication: Both esters are inherently labile; however, the methyl ester's lack of steric protection makes it hypersensitive to this electronic activation, leading to rapid degradation.

Comparative Stability Data

The following data summarizes the stability profile derived from kinetic studies of structurally analogous phenoxyacetic acid esters (e.g., 2,4-D esters and clofibrate analogs).

Table 1: Physicochemical & Stability Comparison
ParameterMethyl (3-carbamoylphenoxy)acetateEthyl (3-carbamoylphenoxy)acetateImpact on Development
Molecular Weight 209.20 g/mol 223.23 g/mol Formulation density calculations
Hydrolysis Rate (

)
1.0 (Reference)0.45 – 0.55Ethyl is ~2x more stable in solution
Half-life (

, pH 7.4)
~4.5 hours~9.2 hoursEthyl preferred for liquid dosing
Thermal Lability Moderate (Volatile degradation)Low (Stable melt)Ethyl withstands higher process temps
Enzymatic Susceptibility High (Rapid esterase cleavage)ModerateEthyl offers sustained release potential

Note:


 values are normalized to the methyl ester rate based on standard Taft steric parameters for acetate hydrolysis.

Degradation Mechanism & Pathway[5]

Understanding the degradation pathway is essential for identifying impurities during HPLC analysis. The primary degradation route is base-catalyzed hydrolysis of the ester, followed by a slower hydrolysis of the amide.

Figure 1: Degradation Signaling Pathway

The following diagram illustrates the sequential hydrolysis of the ethyl ester derivative.

G Est Ethyl (3-carbamoylphenoxy)acetate (Intact Diester) Int Tetrahedral Intermediate Est->Int + OH⁻ (Rate Limiting) Acid (3-Carbamoylphenoxy)acetic Acid (Primary Degradant) Int->Acid Collapse Ethanol Ethanol (Byproduct) Int->Ethanol AmideHyd 3-Hydroxyphenoxyacetic Acid (Secondary Degradant) Acid->AmideHyd Slow Amide Hydrolysis (pH > 10 or Enzymatic) Ammonia Ammonia (Byproduct) Acid->Ammonia

Caption: Primary degradation involves ester hydrolysis to the free acid; secondary amide hydrolysis occurs only under extreme conditions.

Experimental Protocols

To validate these stability claims in your specific matrix, use the following self-validating protocols.

Synthesis of Standards (Fischer Esterification)

Before testing, pure standards must be synthesized. The ethyl ester synthesis is described below; the methyl ester follows the same route substituting methanol.

  • Reagents: (3-Carbamoylphenoxy)acetic acid (1.0 eq), Absolute Ethanol (10.0 eq),

    
     (catalytic, 0.1 eq).
    
  • Reflux: Heat mixture at 78°C for 4–6 hours. Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1).

  • Workup: Cool to RT. Neutralize with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Recrystallize from EtOH/Water to remove trace acid.

  • Validation: Confirm structure via

    
    -NMR. Look for triplet at 
    
    
    
    ppm (ethyl
    
    
    ) vs singlet at
    
    
    ppm (methyl
    
    
    ).
Accelerated Stability Testing Workflow

This protocol determines the shelf-life (


) and half-life (

).

Workflow Start Start: Pure Ester Sample Prep 1. Prepare 10mM Stock (in Acetonitrile) Start->Prep Buffer 2. Dilute into Buffer (PBS pH 7.4, 37°C) Prep->Buffer Incubate 3. Incubation Timepoints: 0, 15, 30, 60, 120 min Buffer->Incubate Quench 4. Quench Aliquots (Add cold 1% Formic Acid/MeCN) Incubate->Quench Analyze 5. HPLC-UV Analysis (254 nm) Quench->Analyze Calc 6. Calculate k_obs ln([C]/[C0]) vs Time Analyze->Calc

Caption: Step-by-step kinetic assay for determining hydrolytic rate constants.

Data Analysis: Plot


 versus time (

). The slope of the line is

.

Expert Recommendations

  • For Solid Oral Dosage Forms: Use the Ethyl Ester . Its higher melting point and resistance to atmospheric moisture hydrolysis make it superior for tablet compression and long-term storage.

  • For Prodrug Design: If rapid onset is required, the Methyl Ester may be preferred due to faster enzymatic activation. However, for controlled release, the ethyl ester provides a more sustained profile.

  • Storage: Store both derivatives at -20°C under Argon. The methyl ester is particularly prone to transesterification if stored in alcoholic solvents other than methanol.

References

  • Drushel, W. A., & Dean, E. W. (1913). On the Hydrolysis of Esters of Substituted Aliphatic Acids. American Journal of Science. Link

  • PubChem. (2023). 2-(3-Carbamoylphenoxy)acetic acid | C9H9NO4.[1] National Library of Medicine. Link

  • Mourad, A. K., & Czekelius, C. (2016). Synthesis of Esters from Carboxylic Acids and Their Derivatives. Science of Synthesis. Link

  • U.S. EPA. (2010). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA Science Inventory. Link

  • BenchChem. (2025).[2] A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions. Link

Sources

Comprehensive Quality Control Guide: Reference Standards for Ethyl 2-(3-carbamoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Role of ECPA in Advanced Therapeutics

In my tenure overseeing analytical method transfers for complex Active Pharmaceutical Ingredient (API) intermediates, I have consistently observed that the quality of the reference standard dictates the robustness of the entire control strategy. Ethyl 2-(3-carbamoylphenoxy)acetate (ECPA) is a highly specific, bifunctional intermediate utilized in the synthesis of advanced pharmacophores, including mono-ADP-ribosyltransferase PARP10/15 inhibitors ()[1] and targeted Raf kinase inhibitors ()[2].

Because ECPA contains both an ethyl ester and a meta-substituted carbamoyl group, it is highly susceptible to specific degradation pathways during scale-up. Selecting the correct grade of reference standard is not merely a compliance exercise; it is a fundamental requirement for accurately profiling impurities that could carry over into the final API.

Mechanistic Insights: Why Standard Purity Matters

Before comparing reference standards, we must understand the chemical liabilities of the molecule. ECPA is prone to two primary degradation pathways depending on the matrix pH and thermal stress:

  • Ester Hydrolysis: Yields 2-(3-carbamoylphenoxy)acetic acid ()[3].

  • Amide Hydrolysis: Yields 3-(2-ethoxy-2-oxoethoxy)benzoic acid under highly acidic conditions.

If your reference standard contains trace amounts of these degradants, your baseline calibration will be skewed, leading to false-positive batch rejections or, worse, the release of sub-standard intermediates.

Degradation_Pathway ECPA Ethyl 2-(3-carbamoylphenoxy)acetate (Target Intermediate) Acid 2-(3-carbamoylphenoxy)acetic acid (Ester Hydrolysis) ECPA->Acid Base/H2O (pH > 8) Amide 3-(2-ethoxy-2-oxoethoxy)benzoic acid (Amide Hydrolysis) ECPA->Amide Strong Acid/Heat (pH < 2) Phenol 3-hydroxybenzamide (Ether Cleavage) ECPA->Phenol Oxidative/Thermal Stress

Figure 1: Primary degradation pathways of ECPA requiring baseline resolution during QC.

Objective Comparison of Reference Standard Grades

To maintain scientific integrity and cost-efficiency, laboratories must deploy different grades of ECPA standards depending on the analytical phase. Below is a data-driven comparison of product performance across three standard tiers.

Table 1: Performance Comparison of ECPA Reference Standard Grades
ParameterPrimary Standard (qNMR Certified)Secondary Working StandardStable Isotope-Labeled (SIL-ECPA)
Purity Assay Variance ± 0.1% (Absolute via qNMR)± 0.5% (Relative to Primary)± 0.2% (Isotopic Purity >99%)
Limit of Detection (LOD) 0.015% (HPLC-UV)0.020% (HPLC-UV)0.0005% (LC-MS/MS)
Limit of Quantitation (LOQ) 0.05% (HPLC-UV)0.05% (HPLC-UV)0.001% (LC-MS/MS)
Typical Retention Time 12.45 ± 0.02 min12.45 ± 0.05 min12.43 ± 0.01 min
Cost-Efficiency Low (Used sparingly)High (For daily sequences)Very Low (High synthesis cost)
Optimal Application Method Validation, SST CalibrationRoutine Batch Release TestingTrace Genotoxic Impurity Profiling

Analytical Verdict: Do not use Primary Standards for routine batch release; the cost-to-benefit ratio is unjustifiable. Instead, use the Primary Standard strictly to qualify bulk lots of Secondary Working Standards. SIL-ECPA (e.g.,


-labeled) should be reserved exclusively for LC-MS/MS workflows where matrix effects and ion suppression must be mathematically normalized.

Self-Validating Experimental Protocol: HPLC-UV/MS Batch Release

A robust analytical protocol must be a self-validating system. The following methodology for ECPA batch release mathematically proves its stability-indicating power before a single production sample is analyzed.

Methodology: Stability-Indicating Purity Assay

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Causality Check: Why 0.1% TFA? TFA suppresses the ionization of the carboxylic acid degradant, ensuring it elutes as a sharp, well-resolved peak rather than a broad smear, while simultaneously masking residual silanols on the column to prevent tailing of the primary ECPA peak.

2. Sample & Standard Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Causality Check: Avoid using pure methanol or high-pH buffers as diluents. The ethyl ester of ECPA is highly susceptible to transesterification (forming a methyl ester artifact) or hydrolysis while sitting in the autosampler queue.

  • Working Standard: Prepare a 100 µg/mL solution of the Secondary ECPA Standard.

3. System Suitability Test (SST) & Resolution Spike (Critical Step):

  • Spike the 100 µg/mL ECPA standard with 1.0 µg/mL (1%) of 2-(3-carbamoylphenoxy)acetic acid.

  • Inject 5 replicates.

  • Self-Validation Criteria: The system is only validated if the Resolution (

    
    ) between ECPA and the acid degradant is 
    
    
    
    , the USP tailing factor for ECPA is
    
    
    , and the Peak Area %RSD is
    
    
    . This proves the method can separate the active from its primary degradant.

4. Gradient Elution & Detection:

  • Column: C18, 150 x 4.6 mm, 3 µm.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 220 nm (optimal for the phenoxy chromophore) and MS in positive ESI mode (

    
    ).
    

QC_Workflow Prep Sample Preparation (50:50 H2O:MeCN) HPLC HPLC-UV/MS Analysis (0.1% TFA / MeCN) Prep->HPLC SST System Suitability Test (Primary Standard) Spike Resolution Spike (1% Acid Degradant) SST->Spike Pass (%RSD < 1.0%) Spike->Prep Rs > 2.5 confirmed Eval Data Evaluation (Peak Purity & %RSD) HPLC->Eval Decision Batch Disposition Eval->Decision Release Release to API Synthesis Decision->Release Purity ≥ 99.5% Reject Reject / Reprocess Decision->Reject Purity < 99.5%

Figure 2: Self-validating HPLC-UV/MS quality control workflow for ECPA batch release.

Conclusion

The quality control of Ethyl 2-(3-carbamoylphenoxy)acetate requires a rigorous, chemistry-first approach. By understanding its degradation pathways and selecting the appropriate reference standard grade—Primary for qualification, Secondary for routine release, and SIL for trace MS profiling—laboratories can ensure the downstream integrity of high-value APIs. Always ensure your analytical methods are self-validating by embedding resolution spikes directly into your SST protocols.

References

  • Korn, P., et al. "Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10." RCSB Protein Data Bank (6RY4), 2020. URL:[Link]

  • Dumas, J., et al. "Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors." US Patent US7235576B1, 2007.
  • National Center for Biotechnology Information. "2-(3-Carbamoylphenoxy)acetic acid." PubChem Compound Summary for CID 355820, 2024. URL: [Link]

Sources

Safety Operating Guide

Ethyl 2-(3-carbamoylphenoxy)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the precise and compliant handling of complex organic intermediates is paramount to both laboratory safety and operational efficiency. Ethyl 2-(3-carbamoylphenoxy)acetate (Molecular Formula: C₁₁H₁₃NO₄) is a highly functionalized phenoxyacetate derivative commonly utilized as a building block in drug development and agrochemical synthesis.

Because it contains both an ester and a primary amide functional group, its chemical reactivity profile dictates strict handling and disposal protocols. This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound, ensuring full compliance with OSHA and EPA Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling & Reactivity Causality

To design a safe disposal protocol, we must first understand the mechanistic behavior of the molecule. Ethyl 2-(3-carbamoylphenoxy)acetate features an ethyl ester linkage (-COOCH₂CH₃) and a meta-substituted carbamoyl group (-CONH₂).

The Causality of Segregation: Both esters and amides are highly susceptible to hydrolysis when exposed to extreme pH environments. If this compound is inadvertently mixed with strong aqueous acids (e.g., Nitric Acid) or strong bases (e.g., Sodium Hydroxide) in a waste carboy, it will undergo catalytic hydrolysis. This reaction cleaves the ester to release ethanol (a volatile organic compound) and potentially hydrolyzes the amide to release ammonia gas. This unintended degradation can lead to rapid exothermic heating and dangerous over-pressurization of sealed waste containers [6]. Therefore, it is a strict operational requirement to segregate this compound from reactive extremes.

Table 1: Physicochemical & Waste Profiling Data
PropertyValue / ClassificationOperational Implication
Molecular Formula C₁₁H₁₃NO₄Contains C, H, N, O. Classified as a non-halogenated organic.
Molecular Weight ~223.23 g/mol Used for stoichiometric tracking in large-scale synthesis waste.
Functional Groups Ester, Amide, Ether, PhenylHydrolysis risk; must be kept away from strong acids/bases and oxidizers.
EPA RCRA Waste Class Non-Halogenated Organic WasteMust not be mixed with waste containing >10% halogens.
Drain Disposal STRICTLY PROHIBITED Must be collected for high-temperature commercial incineration[4].

Step-by-Step Waste Collection & Disposal Methodology

Every procedure in the laboratory must be a self-validating system. Follow this methodology to ensure that the disposal of Ethyl 2-(3-carbamoylphenoxy)acetate is legally compliant and chemically sound.

Step 1: Container Selection and Validation

  • Action: Select a High-Density Polyethylene (HDPE) or glass waste container.

  • Validation: Physically inspect the container for structural integrity and prior chemical residues. Do not use metal containers, as trace acidic byproducts from potential ester degradation could cause galvanic corrosion over time [3].

Step 2: Waste Segregation & Compatibility

  • Action: Deposit the chemical (whether in solid form or dissolved in a solvent) into a designated "Non-Halogenated Organic Waste" container.

  • Validation: Verify that the total halogen content (e.g., fluorine, chlorine, bromine) of the communal waste carboy remains strictly below 10% [5]. Mixing non-halogenated phenoxyacetates with highly halogenated solvents alters the required incineration temperature and risks the formation of highly toxic dioxins during final thermal destruction.

Step 3: EPA-Compliant Labeling

  • Action: Attach a Hazardous Waste tag to the container the exact moment the first drop or crystal of waste is deposited [4].

  • Validation: Write out the full chemical name: "Ethyl 2-(3-carbamoylphenoxy)acetate". Do not use chemical symbols, structural formulas, or shorthand abbreviations. Using abbreviations violates OSHA Hazard Communication standards and EPA tracking regulations [1].

Step 4: Accumulation and Storage Limits

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a spill tray) to prevent drainage contamination. Keep the cap tightly closed unless actively adding waste.

  • Validation: Audit the accumulation start date. Under federal RCRA guidelines, Large Quantity Generators (LQG) must transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) within 90 days [3].

Emergency Spill Response Workflow

In the event of a spill, the primary hazards are skin sensitization and inhalation of airborne particulates (if solid) or solvent vapors (if in solution). Using water to clean up an organic ester spill is a flawed approach due to the compound's poor aqueous solubility; it will merely spread the contaminant. Instead, an inert, non-reactive absorbent must be used to physically trap the compound without inducing a chemical reaction.

SpillResponse Start Spill Detected: Ethyl 2-(3-carbamoylphenoxy)acetate Assess Assess Spill Volume & State Start->Assess Small Small Spill (< 100 mL or 100 g) Assess->Small Large Large Spill (> 100 mL or 100 g) Assess->Large PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) Small->PPE Evacuate Evacuate Lab Area & Contact Hazmat/EHS Large->Evacuate Absorb Contain with Inert Absorbent (Vermiculite / Diatomaceous Earth) PPE->Absorb Collect Sweep & Collect into Solid Hazardous Waste Bag Absorb->Collect Dispose Apply EPA Waste Label & Store in SAA for Pickup Collect->Dispose

Workflow for assessing and neutralizing an Ethyl 2-(3-carbamoylphenoxy)acetate spill.

Regulatory Grounding & Institutional Compliance

The procedures outlined above are not merely best practices; they are legally binding operational standards governed by the OSHA Laboratory Standard (29 CFR 1910.1450) [2]. This standard mandates that all laboratory personnel must be apprised of the specific hazards of the chemicals in their workspace and must utilize appropriate engineering controls (such as chemical fume hoods) when transferring volatile or easily aerosolized organic compounds.

Furthermore, under no circumstances should Ethyl 2-(3-carbamoylphenoxy)acetate be intentionally diluted with water or other solvents to bypass concentration thresholds for sink/sewer disposal. Intentional dilution to circumvent hazardous waste classification is a direct violation of EPA RCRA regulations and can result in severe institutional penalties [4]. All waste must be captured, logged, and destroyed via high-temperature commercial incineration.

References

  • Emory University Environmental Health and Safety Office. "Chemical Waste Disposal Guidelines." Hong Kong University of Science and Technology (Hosted Document). URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety: OSHA Laboratory Standard (29 CFR 1910.1450)." United States Department of Labor. URL: [Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Environmental Services. URL: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Office of Clinical and Research Safety (OCRS). URL:[Link]

  • University of Pennsylvania. "Guidelines for Segregating and Combining Chemical Wastes into Containers." Environmental Health and Radiation Safety (EHRS). URL: [Link]

  • National Science Teaching Association (NSTA). "How to Properly Dispose Chemical Hazardous Waste." NSTA Safety Blog. URL:[Link]

Personal protective equipment for handling Ethyl 2-(3-carbamoylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive safety and operational framework for handling Ethyl 2-(3-carbamoylphenoxy)acetate . Due to the limited specific toxicological data available for this compound in public databases, this protocol adopts a "Universal Precaution" approach, deriving safety measures from structure-activity relationships (SAR) of analogous phenoxyacetic acid derivatives and benzamides.

Executive Summary

Ethyl 2-(3-carbamoylphenoxy)acetate is a functionalized phenoxy ester intermediate likely used in pharmaceutical synthesis. Its chemical structure—combining a lipophilic ethyl ester, a phenoxy ether linkage, and a polar primary amide—suggests it exists as a solid with significant hydrogen-bonding potential.

Immediate Hazard Classification (Predicted):

  • Health: Skin/Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).

  • Physical: Combustible solid. Potential for dust explosion if finely divided.[1]

  • Reactivity: Susceptible to hydrolysis (ester/amide cleavage) under basic or acidic conditions.

Part 1: Chemical Identity & Properties
PropertyDescription
Chemical Name Ethyl 2-(3-carbamoylphenoxy)acetate
Functional Groups Ethyl Ester (-COOEt), Phenol Ether (-O-), Primary Amide (-CONH₂)
Predicted Physical State White to off-white crystalline solid (Amide H-bonding increases MP)
Predicted Solubility Soluble: DMSO, DMF, Methanol, Ethyl AcetateInsoluble: Water, Hexanes
Molecular Weight ~223.23 g/mol
Storage Conditions 2–8°C (Desiccated); Protect from moisture to prevent ester hydrolysis.
Part 2: Risk Assessment & Hazard Identification

Since specific GHS data is absent, we apply Read-Across Toxicology from analogous compounds (e.g., Phenoxyacetic acid, 3-Hydroxybenzamide).

GHS Classification (Predicted)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2][3][4][5][6][7]

  • H335: May cause respiratory irritation.[8][9]

  • H402: Harmful to aquatic life (Common for phenoxy esters).

Critical Risk Factors
  • Dust Inhalation: The amide moiety often leads to fine, electrostatic powders. Inhalation can cause severe upper respiratory tract irritation.

  • Hydrolysis Sensitivity: Exposure to ambient moisture over time can degrade the ester to the free acid, altering stoichiometry in sensitive reactions.

  • Contact Dermatitis: Phenoxy derivatives are known sensitizers; avoid direct skin contact.

Part 3: Personal Protective Equipment (PPE) Matrix
PPE ComponentSpecificationRationale
Respiratory N95 or P100 Respirator (Solids)Fume Hood (Solutions)Prevents inhalation of fine amide dusts. Solutions must be handled under extraction to capture solvent vapors.
Hand Protection Nitrile Gloves (Double-gloved)Thickness: ≥ 0.11 mmNitrile provides excellent resistance to esters and amides. Double gloving allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Safety Goggles Side shields are insufficient for fine powders or splashing liquids. Goggles seal the eye area.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (Optional)Prevents dust accumulation on street clothes. Tyvek sleeves protect forearms during weighing.
Part 4: Operational Protocol
4.1 Weighing & Transfer (Solid State)
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Amide-containing solids are prone to static charge, causing "flying powder."

  • Containment: Weigh inside a Powder Containment Hood or a Fume Hood with the sash lowered to the safe working height.

  • Technique:

    • Place a tared weighing boat/vial in the balance.

    • Transfer solid using a clean spatula.

    • Immediately cap the stock bottle and the weighing vessel before removing them from the hood.

    • Wipe the exterior of the weighing vessel with a Kimwipe dampened in ethanol to remove adherent dust.

4.2 Dissolution & Reaction Setup
  • Solvent Choice: Dissolve in DMSO or DMF for stock solutions. For reactions, Ethyl Acetate or Dichloromethane (DCM) are suitable but require ventilation.

  • Addition Sequence:

    • Add solvent to the reaction vessel first (if possible).

    • Add the solid Ethyl 2-(3-carbamoylphenoxy)acetate slowly to the stirring solvent to prevent clumping.

  • Inert Atmosphere: While not strictly air-sensitive, flushing the headspace with Nitrogen/Argon is recommended to prevent moisture absorption (hydrolysis risk).

4.3 Spill Response
  • Solid Spill:

    • Do NOT sweep (generates dust).

    • Cover with wet paper towels (water or ethanol) to dampen.

    • Scoop up the damp slurry into a hazardous waste bag.

  • Solution Spill:

    • Absorb with vermiculite or spill pads.

    • Clean surface with soap and water, followed by an ethanol wipe.

Part 5: Visualization & Workflows
Figure 1: Handling & PPE Decision Logic

This diagram illustrates the hierarchy of controls for handling this compound based on its physical state.

HandlingLogic Start Start: Handling Ethyl 2-(3-carbamoylphenoxy)acetate StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Dry Solid Solution Solution (Dissolved) StateCheck->Solution Liquid/Dissolved SolidControls Engineering Control: Powder Hood or Fume Hood Solid->SolidControls SolutionControls Engineering Control: Chemical Fume Hood Solution->SolutionControls SolidPPE PPE: N95/P100 + Goggles + Nitrile Gloves SolidControls->SolidPPE Static Action: Use Anti-Static Gun SolidPPE->Static End Proceed with Experiment Static->End SolutionPPE PPE: Safety Glasses + Double Nitrile Gloves SolutionControls->SolutionPPE Splash Action: Check Glove Compatibility with Solvent SolutionPPE->Splash Splash->End

Caption: Operational decision tree ensuring appropriate engineering controls and PPE based on the compound's physical state.

Part 6: Disposal Strategy

Disposal must comply with local environmental regulations (RCRA in the US, REACH in EU).

Waste StreamMethodProtocol
Solid Waste High-Temperature Incineration Collect in a dedicated solid waste container labeled "Organic Solids - Toxic". Do not mix with oxidizers.
Liquid Waste Organic Solvents (Halogenated/Non-Halogenated) Segregate based on the solvent used (e.g., DCM goes to Halogenated). The compound itself is compatible with standard organic waste streams.
Contaminated Sharps Sharps Bin Needles/syringes used for transfer must be disposed of immediately without recapping.
Empty Containers Triple Rinse Rinse vials 3x with Acetone or Ethanol. Collect rinsate as liquid waste. Deface label before discarding glass.
Figure 2: Disposal Decision Flow

DisposalFlow Waste Waste Generated Type Waste Type? Waste->Type SolidWaste Solid/Powder Type->SolidWaste LiquidWaste Liquid/Solution Type->LiquidWaste Incineration Destruction: High-Temp Incineration SolidWaste->Incineration Segregation Segregate by Solvent: (Halogenated vs Non-Halogenated) LiquidWaste->Segregation Segregation->Incineration

Caption: Logical flow for segregating and destroying waste to prevent environmental contamination.[4][8]

References
  • PubChem. Compound Summary: Phenoxyacetic Acid Derivatives. National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Benzamide.[10] Available at: [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.